Product packaging for 4,8-Dioxaundecane-1,11-diol(Cat. No.:CAS No. 4161-32-4)

4,8-Dioxaundecane-1,11-diol

Cat. No.: B1593779
CAS No.: 4161-32-4
M. Wt: 192.25 g/mol
InChI Key: SZXVPIADNSVGTK-UHFFFAOYSA-N
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Description

4,8-Dioxaundecane-1,11-diol is a useful research compound. Its molecular formula is C9H20O4 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O4 B1593779 4,8-Dioxaundecane-1,11-diol CAS No. 4161-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXVPIADNSVGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194436
Record name 4,8-Dioxaundecane-1,11-diol
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4161-32-4
Record name 3,3′-[1,3-Propanediylbis(oxy)]bis[1-propanol]
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Record name 4,8-Dioxaundecane-1,11-diol
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Record name 4,8-Dioxaundecane-1,11-diol
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Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dioxaundecane-1,11-diol: A Hydrophilic Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,8-Dioxaundecane-1,11-diol, a key building block for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data, offering insights into its structural significance, reactivity, and strategic applications in sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Strategic Overview: More Than a Molecule

This compound, identified by its CAS number 4161-32-4 , is a symmetrical, hydrophilic diol.[1] Its structure, featuring two ether linkages, positions it as a short, discrete polyethylene glycol (PEG)-like molecule. This characteristic is not a trivial detail; it is the very reason this molecule is of high value in modern drug development.

In the construction of complex biologics like ADCs and targeted degraders like PROTACs, the linker connecting the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic agent or an E3 ligase ligand) is a critical determinant of the final drug's success.[2][3] Highly potent payloads are often hydrophobic, leading to aggregation and poor solubility of the conjugate in aqueous physiological environments.[4] The incorporation of hydrophilic linkers, such as this compound, is a deliberate design choice to mitigate this challenge, enhancing solubility, improving pharmacokinetic properties, and preventing aggregation-induced loss of efficacy.[4][5]

This guide will dissect the properties of this compound from the perspective of its functional role as a hydrophilic spacer and synthetic intermediate.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

A notable challenge in characterizing this compound is the scarcity of publicly available experimental data for its bulk physical properties. Many databases and safety data sheets report "no data available".[6] The information presented below is primarily based on high-quality computational models provided by PubChem, which serve as a reliable estimate for researchers in the absence of experimental values.

PropertyValueSource
CAS Number 4161-32-4[1]
Molecular Formula C₉H₂₀O₄[1]
IUPAC Name 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol[1]
Molecular Weight 192.25 g/mol [1]
Appearance Liquid (at room temperature)[2][7]
XLogP3-AA (Computed) -0.4[1]
H-Bond Donor Count 2[1]
H-Bond Acceptor Count 4[1]
Rotatable Bond Count 10[1]
Topological Polar Surface Area 58.9 Ų[1]

Insight for the Scientist: The negative computed LogP value (-0.4) quantitatively confirms the hydrophilic nature of this molecule, making it an excellent choice for a linker designed to increase the water solubility of a larger conjugate. The presence of two donor and four acceptor sites for hydrogen bonding further enhances its interaction with water.

Synthesis and Reactivity: A Functional Handle for Bioconjugation

Synthetic Strategy

While specific, detailed protocols for the industrial synthesis of this compound are proprietary, its structure suggests a straightforward synthetic logic based on Williamson ether synthesis. A plausible route involves the reaction of 1,3-propanediol with a suitable 3-carbon electrophile, or the coupling of two 3-(3-hydroxypropoxy)propane units. The synthesis of discrete, monodisperse PEG-like molecules is an area of active research, often requiring protecting group strategies to avoid polymerization and ensure a uniform product, which is critical for pharmaceutical applications.[8][9]

Chemical Reactivity and Functionalization

The utility of this compound in drug development stems entirely from the reactivity of its two terminal primary hydroxyl (-OH) groups. These groups are nucleophilic and can undergo a wide range of well-established chemical transformations, allowing for their conversion into functional handles suitable for bioconjugation.

Key reactions include:

  • Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, which can then be used in reductive amination or amide bond formation, respectively.

  • Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides) forms ester linkages.

  • Activation: The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, making them susceptible to nucleophilic substitution. This is a common strategy to introduce other functionalities, such as azides or amines, for use in "click chemistry" or other conjugation reactions.

  • Etherification: Further reaction with alkyl halides under basic conditions can extend the linker or attach it to another part of a molecule.

The symmetrical nature of the molecule means that both hydroxyl groups can be functionalized simultaneously or, with appropriate stoichiometry and protecting group strategies, sequentially.

functionalization_pathway start HO-(CH₂)₃-O-(CH₂)₃-O-(CH₂)₃-OH (this compound) activated X-(CH₂)₃-O-(CH₂)₃-O-(CH₂)₃-X (Activated Diol) start->activated Activation (e.g., TsCl, MsCl) conjugated Payload-Linker-Payload or Payload-Linker-Handle activated->conjugated Nucleophilic Substitution payload Payload Molecule (e.g., Drug, Ligand) payload->conjugated

Caption: General functionalization pathway for use as a linker.

Applications in Advanced Drug Development

As stated, the primary application of this compound is as a hydrophilic, non-cleavable linker or spacer in the synthesis of complex therapeutics.[2][3]

Role in Antibody-Drug Conjugates (ADCs)

In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The linker's properties are crucial.[10]

  • Solubility Enhancement: Many potent cytotoxins (e.g., auristatins, maytansinoids) are highly hydrophobic. Attaching them to an antibody can induce aggregation. Incorporating a hydrophilic PEG-like linker like this compound helps to counteract this hydrophobicity, improving the overall solubility and stability of the ADC.[4][5]

  • Pharmacokinetics: The hydrodynamic volume and solubility imparted by PEG-like linkers can influence the ADC's circulation half-life and biodistribution, potentially reducing renal clearance.[4]

Role in PROTACs

PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[11] A PROTAC consists of a target-binding ligand and an E3-binding ligand joined by a linker.

  • Spatial Orientation: The length and flexibility of the linker are critical for allowing the target protein and the E3 ligase to form a productive ternary complex. This compound provides a flexible spacer to achieve the necessary orientation.

  • Physicochemical Properties: As with ADCs, the linker significantly impacts the PROTAC's properties. A hydrophilic linker is essential for improving the solubility, cell permeability, and overall drug-like characteristics of the final PROTAC molecule.[2]

Representative Experimental Workflow: Incorporating a Diol Linker

While a specific, published protocol for this compound is not available, the following represents a logical, generalized workflow for activating the diol and conjugating it to a molecule containing a nucleophilic handle (e.g., an amine-containing payload).

Objective: To prepare a drug-linker conjugate where the drug is attached to one end of the this compound linker, leaving the other hydroxyl group for subsequent conjugation.

Step 1: Monoprotection of the Diol (Self-Validating System)

  • Rationale: To functionalize only one end of the symmetrical linker, the other must be temporarily blocked. A common protecting group for alcohols is the trityl (Tr) group, which is bulky and can often be added with some selectivity under carefully controlled conditions.

  • Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).

  • Add triethylamine (1.1 eq.) followed by the dropwise addition of trityl chloride (0.95 eq.). Using slightly less than one equivalent of the protecting group reagent maximizes the yield of the mono-protected product.

  • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography to isolate the mono-tritylated linker.

Step 2: Activation of the Free Hydroxyl Group

  • Rationale: The remaining free hydroxyl group must be converted into a good leaving group for subsequent reaction with the payload. Mesylation is a common and efficient method.

  • Dissolve the mono-protected linker (1 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water and brine. Dry the organic layer and concentrate under reduced pressure to yield the activated mono-protected linker, which is often used directly in the next step.

Step 3: Conjugation with Amine-Containing Payload

  • Rationale: The activated mesylate is a strong electrophile that will readily react with a nucleophilic amine on the payload molecule.

  • Dissolve the payload (1 eq.) and the activated linker (1.1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2-3 eq.), to scavenge the acid produced during the reaction.

  • Stir the reaction at room temperature (or with gentle heating) until completion, as monitored by LC-MS.

  • Purify the resulting trityl-protected drug-linker conjugate by reverse-phase HPLC.

Step 4: Deprotection

  • Rationale: The final step is to remove the trityl protecting group to reveal the free hydroxyl group, which can be used for further conjugation (e.g., to an antibody).

  • Dissolve the purified conjugate in DCM.

  • Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 2-5% TFA) and stir at room temperature.

  • Monitor the reaction by LC-MS. The deprotection is typically rapid.

  • Once complete, remove the solvent and TFA under reduced pressure to yield the final drug-linker construct.

workflow cluster_0 Linker Preparation cluster_1 Conjugation cluster_2 Final Product diol 1. Start with Diol protect 2. Mono-protection (e.g., Trityl) diol->protect activate 3. Activation of free -OH (e.g., Mesylation) protect->activate conjugate 4. Couple with Payload-NH₂ activate->conjugate deprotect 5. Deprotection of Linker conjugate->deprotect final 6. Purified Payload-Linker-OH deprotect->final

Caption: Conceptual workflow for drug-linker synthesis.

Safety and Handling

Based on the Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid breathing vapors or mists.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and specialized chemical for advanced pharmaceutical development. While comprehensive experimental data on its physical properties is lacking, its structural attributes and the reactivity of its terminal hydroxyl groups define its role. Its hydrophilic, PEG-like nature makes it a strategic tool for medicinal chemists seeking to improve the solubility, stability, and drug-like properties of complex bioconjugates and targeted therapeutics. Understanding its function as a linker, rather than just its standalone properties, is key to leveraging its full potential in the design of next-generation drugs.

References

An In-Depth Technical Guide to 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,8-Dioxaundecane-1,11-diol, a bifunctional chemical compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. We will delve into its core chemical identifiers, physicochemical properties, and principal applications. With a focus on scientific integrity, this document synthesizes technical data with practical insights, including a detailed experimental protocol for its application as a chemical linker. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their work.

Introduction: Understanding the Molecular Architecture

This compound is a linear, symmetrical molecule characterized by an eleven-atom backbone. This backbone is composed of nine carbon atoms and two oxygen atoms, the latter creating ether linkages at positions 4 and 8. The molecule is terminated at both ends (positions 1 and 11) by primary alcohol functional groups (-OH). This unique structure—a flexible hydrophilic chain capped with reactive hydroxyl groups—makes it an exceptionally useful building block in chemical synthesis.

Its structural similarity to segments of polyethylene glycol (PEG) imparts favorable properties such as increased water solubility and reduced immunogenicity to molecules it is incorporated into. The terminal hydroxyl groups serve as versatile handles for chemical modification, allowing the diol to be integrated into larger molecular constructs. One of its most prominent roles is as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins.[1]

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers and properties for this compound, compiled from authoritative chemical databases.

IdentifierValueSource
CAS Number 4161-32-4[1][2]
IUPAC Name 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol[3]
Common Synonyms 3,3'-[1,3-Propanediylbis(oxy)]bis(1-propanol)[2]
Molecular Formula C₉H₂₀O₄[1][2][3]
Molecular Weight 192.26 g/mol [1]
Monoisotopic Mass 192.13615 Da[3]
Canonical SMILES C(CO)COCCCOCCCO[3]
InChI Key SZXVPIADNSVGTK-UHFFFAOYSA-N[3]
Core Application: A Bifunctional Linker in PROTAC Synthesis

The primary utility of this compound in advanced drug development is its role as a hydrophilic, flexible linker. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker's length, flexibility, and chemical nature are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

The ether linkages in this compound provide rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation. The hydrophilic nature of the linker can improve the overall solubility and cell permeability of the final PROTAC conjugate.

The diagram below illustrates the general workflow for synthesizing a PROTAC using a diol linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps Linker This compound (HO-Linker-OH) Step1 Step 1: First Coupling Activate one hydroxyl on linker React with Ligand A Linker->Step1 MolA Target Protein Ligand (with reactive group, e.g., R-X) MolA->Step1 MolB E3 Ligase Ligand (with reactive group, e.g., R'-Y) Step2 Step 2: Second Coupling Activate second hydroxyl React with Ligand B MolB->Step2 Step1->Step2 Intermediate: LigandA-O-Linker-OH Final Final PROTAC Molecule LigandA-O-Linker-O-LigandB Step2->Final Purification

Caption: Synthetic workflow for PROTAC construction.

Experimental Protocol: Synthesis of a Symmetrical Bis-Mesylate Linker for Further Conjugation

This protocol details a foundational step: the activation of the terminal hydroxyl groups of this compound by converting them into mesylates. Mesylates are excellent leaving groups, rendering the linker ready for nucleophilic substitution by amine or thiol groups commonly found on protein ligands.

Objective: To synthesize 4,8-Dioxaundecane-1,11-diyl dimethanesulfonate.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2.5 eq)

  • Methanesulfonyl chloride (MsCl) (2.2 eq)

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup (Self-Validating System):

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen). This step is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

    • To a 100 mL round-bottom flask, add this compound (e.g., 1.92 g, 10 mmol, 1.0 eq) and a magnetic stir bar.

    • Dissolve the diol in anhydrous DCM (40 mL).

    • Cool the flask to 0°C using an ice bath. This is a crucial control step to manage the exothermicity of the reaction and prevent side reactions.

  • Reagent Addition:

    • Add triethylamine (e.g., 3.5 mL, 25 mmol, 2.5 eq) to the stirred solution. TEA acts as a base to neutralize the HCl generated during the reaction.

    • Slowly add methanesulfonyl chloride (e.g., 1.7 mL, 22 mmol, 2.2 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5°C.

    • A white precipitate (triethylammonium chloride) will form upon addition.

  • Reaction Monitoring (Trustworthiness):

    • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Stir for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion. This provides a verifiable checkpoint for reaction success before proceeding to workup.

  • Workup and Purification:

    • Quench the reaction by slowly adding 20 mL of cold water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine. These washing steps remove excess acid, unreacted reagents, and water-soluble byproducts.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure bis-mesylate product.

  • Characterization (Authoritative Grounding):

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting data should be compared against expected values or literature precedents to authoritatively validate the compound's identity.

Safety and Handling
  • This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is generally considered to have low toxicity, but direct contact should be avoided.

  • Reagents: Methanesulfonyl chloride is corrosive and a lachrymator. Triethylamine is flammable and has a strong, unpleasant odor. Both must be handled in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical tool, particularly as a bifunctional linker in the synthesis of complex molecules like PROTACs. Its defined length, flexibility, and hydrophilicity provide medicinal chemists with a reliable component for rationally designing molecules with optimized pharmacological properties. The experimental protocol provided herein offers a trusted, foundational method for activating this linker, enabling its seamless integration into broader synthetic campaigns. Understanding the principles behind its application and handling is key to leveraging its full potential in modern research and drug development.

References

"4,8-Dioxaundecane-1,11-diol" molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,8-Dioxaundecane-1,11-diol

Abstract

This technical guide provides a comprehensive overview of this compound, a distinct linear diol characterized by its hydrophilic ether linkages. We will elucidate its precise molecular structure and formula, differentiating it from similarly named long-chain diols. This document details its computed physicochemical properties, proposes a logical synthetic pathway, and discusses its potential applications in polymer science and biomedical fields. The guide is structured to deliver field-proven insights, emphasizing the rationale behind chemical methodologies and adhering to rigorous standards of scientific integrity.

Molecular Identification and Structure Elucidation

A primary challenge in sourcing information for this compound is its potential confusion with other linear diols, such as undecane-1,11-diol. The nomenclature "dioxa" is critical, indicating the substitution of two carbon atoms with oxygen atoms within the main chain.

The IUPAC name, this compound, defines a 9-carbon backbone interrupted by two ether oxygen atoms at the 4th and 8th positions, with terminal hydroxyl groups at the 1st and 11th positions of the extended chain. This structure imparts significant flexibility and hydrophilicity compared to its simple alkane-diol counterparts. The definitive molecular formula for this compound is C₉H₂₀O₄ [1].

Key Chemical Identifiers

For unambiguous identification, the following descriptors are essential.

IdentifierValueSource
IUPAC Name 3-[3-(3-hydroxypropoxy)propoxy]propan-1-olPubChem[1]
CAS Number 4161-32-4PubChem[1]
Molecular Formula C₉H₂₀O₄PubChem[1]
Molecular Weight 192.25 g/mol PubChem[1]
InChI InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2PubChem[1]
SMILES C(COCCC)OCCCCOPubChem[1]
Molecular Structure Diagram

The 2D structure of this compound is visualized below, highlighting the ether linkages and terminal alcohol functionalities.

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, computational models provide valuable estimations for its physicochemical properties. These properties are largely dictated by the molecule's ability to form hydrogen bonds via its hydroxyl groups and the polarity introduced by its ether linkages.

PropertyComputed ValueSource
Molecular Weight 192.25 g/mol PubChem[1]
XLogP3 -0.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 10PubChem[1]
Topological Polar Surface Area 58.9 ŲPubChem[1]

Note: The negative XLogP3 value suggests a high degree of hydrophilicity, a key characteristic for applications in aqueous systems.

Synthesis and Characterization

Proposed Synthesis Workflow

The causality for this proposed pathway lies in its stepwise construction, which minimizes the formation of polymeric side products. The use of a protecting group for one of the hydroxyls in propan-1,3-diol ensures selective reaction at one terminus before building the second half of the molecule.

G start Propan-1,3-diol + 3-Chloro-1-propanol step1 Step 1: First Etherification (Williamson Synthesis) Base (e.g., NaH) in THF start->step1 intermediate1 Intermediate: 3-(3-Hydroxypropoxy)propan-1-ol step1->intermediate1 step2 Step 2: Second Etherification React with 3-Chloro-1-propanol Base (e.g., NaH) in THF intermediate1->step2 product Final Product: This compound step2->product purification Purification: Distillation or Chromatography product->purification

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Representative)

This protocol is a representative methodology. All procedures must be conducted under a substance-specific risk assessment with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound.

Step 1: Synthesis of 3-(3-Hydroxypropoxy)propan-1-ol

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagents: Add a molar excess of propan-1,3-diol to anhydrous tetrahydrofuran (THF) in the flask.

  • Reaction Initiation: Cool the solution in an ice bath. Add one molar equivalent of sodium hydride (NaH) portion-wise to form the alkoxide.

  • Addition: Slowly add one molar equivalent of 3-chloro-1-propanol via the dropping funnel.

  • Reaction: Allow the mixture to warm to room temperature and then reflux until TLC or GC-MS analysis indicates the consumption of the starting chloride.

  • Workup: Cautiously quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the intermediate via vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Setup: Use the same inert atmosphere setup as in Step 1.

  • Reagents: Dissolve the purified 3-(3-hydroxypropoxy)propan-1-ol from Step 1 in anhydrous THF.

  • Reaction Initiation: Cool the solution and add one molar equivalent of sodium hydride (NaH).

  • Addition: Slowly add one molar equivalent of 3-chloro-1-propanol.

  • Reaction & Workup: Follow the reaction and workup procedures as described in Step 1 (points 5 & 6).

  • Final Purification: Purify the final product, this compound, using high-vacuum distillation or flash column chromatography to achieve high purity.

Structural Characterization

The identity and purity of the synthesized product should be validated using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. Expected ¹H NMR signals would include distinct triplets for the methylene protons adjacent to the hydroxyls and ether oxygens, and a quintet for the central methylene protons.

  • Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3500 cm⁻¹ region will confirm the presence of the O-H stretch from the alcohol groups. A strong C-O stretching band around 1100 cm⁻¹ will indicate the ether linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental formula (C₉H₂₀O₄).

Potential Applications in Research and Development

The unique molecular architecture of this compound—a flexible, hydrophilic, and bifunctional molecule—makes it a valuable component in several advanced applications.

  • Polymer Chemistry: As a diol monomer, it can be incorporated into polyesters and polyurethanes.[2] The ether linkages are expected to enhance the flexibility, thermal stability, and hydrophilicity of the resulting polymers, making them suitable for specialty elastomers, coatings, or foams.[2]

  • Biomedical Materials: Its hydrophilic and biocompatible nature (inferred from the polyether structure) makes it an excellent candidate for use as a cross-linker in hydrogel synthesis or as a hydrophilic spacer arm in drug-delivery systems or bioconjugation applications.

  • Specialty Surfactants: The distinct hydrophilic (diol and ether) and lipophilic (propane segments) regions allow it to function as a precursor for specialty non-ionic surfactants or emulsifiers after further chemical modification.

Safety and Handling

No specific toxicology data for this compound is available in the provided search results. Therefore, it must be handled with the standard precautions for new or uncharacterized laboratory chemicals. General handling guidelines for similar aliphatic ethers and diols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][4]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[4][5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[3]

    • Skin Contact: Wash off immediately with soap and plenty of water.[4]

    • Inhalation: Move to fresh air.[3]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]

A comprehensive, substance-specific risk assessment should be performed before any experimental work is undertaken.

References

"4,8-Dioxaundecane-1,11-diol" synthesis pathways and precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4,8-Dioxaundecane-1,11-diol for Researchers and Drug Development Professionals

Introduction: The Significance of Diether Diols

This compound is an aliphatic diether diol with the linear structure HO-(CH₂CH₂CH₂)-O-(CH₂CH₂CH₂)-O-(CH₂CH₂CH₂)-OH. Molecules of this class are of significant interest in materials science and medicinal chemistry. The presence of two terminal hydroxyl groups makes them ideal monomers or chain extenders for the synthesis of polymers like polyurethanes and polyesters, imparting flexibility and hydrophilicity due to the ether linkages.[1][2] In drug development, the ether-diol motif can serve as a flexible linker in complex molecules, improving solubility and pharmacokinetic properties. This guide provides a detailed exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, a robust experimental protocol, and the rationale behind key procedural choices.

Core Synthesis Strategy: A Retrosynthetic Analysis

The structure of this compound, a symmetrical diether, strongly suggests a synthetic approach based on the formation of its two ether bonds. The most reliable and widely adopted method for this purpose is the Williamson ether synthesis, a reaction first developed by Alexander Williamson in 1850.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, involving the reaction of an alkoxide with an alkyl halide.[4][5][6]

A retrosynthetic analysis of the target molecule reveals the most logical and efficient disconnection, breaking the two C-O ether bonds to identify the precursor molecules.

G cluster_target Target Molecule cluster_precursors Key Precursors target This compound HO-(CH₂)₃-O-(CH₂)₃-O-(CH₂)₃-OH diol 1,3-Propanediol HO-(CH₂)₃-OH target->diol Williamson Ether Synthesis (Retrosynthesis) haloalcohol 3-Chloropropan-1-ol Cl-(CH₂)₃-OH target->haloalcohol Williamson Ether Synthesis (Retrosynthesis)

Figure 1: Retrosynthetic analysis of this compound.

This analysis identifies two readily available commercial precursors: 1,3-Propanediol and 3-Chloropropan-1-ol . The synthetic strategy involves forming a dialkoxide from 1,3-propanediol, which then acts as a dinucleophile, reacting with two equivalents of 3-chloropropan-1-ol.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis remains the most effective method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings due to its broad scope and reliability.[4] The reaction's success hinges on a robust Sₙ2 mechanism.

Mechanistic Principles: Causality and Control

The synthesis proceeds in two critical steps:

  • Deprotonation: The diol (1,3-propanediol) is treated with a strong, non-nucleophilic base to generate the corresponding dialkoxide. The choice of base is paramount. Alcohols typically have a pKa in the range of 16-18, requiring a base whose conjugate acid has a significantly higher pKa to ensure the equilibrium lies far to the right, favoring complete alkoxide formation.[5] Sodium hydride (NaH) is an ideal choice; it is a powerful base that irreversibly deprotonates the alcohol, producing the sodium alkoxide and hydrogen gas (H₂), which simply evolves from the reaction mixture.[3][6]

  • Nucleophilic Substitution (Sₙ2): The generated dialkoxide is a potent nucleophile. It attacks the electrophilic carbon atom of the alkyl halide (3-chloropropan-1-ol) in a concerted, backside attack.[4][6] This displaces the halide leaving group and forms the new carbon-oxygen bond. The reaction's efficiency is maximized because 3-chloropropan-1-ol is a primary alkyl halide. Primary halides are sterically unhindered, which strongly favors the Sₙ2 pathway over the competing elimination (E2) reaction that can dominate with secondary or tertiary alkyl halides.[5][6][7]

The overall reaction is as follows: HO-(CH₂)₃-OH + 2 NaH → Na⁺⁻O-(CH₂)₃-O⁻Na⁺ + 2 H₂ Na⁺⁻O-(CH₂)₃-O⁻Na⁺ + 2 Cl-(CH₂)₃-OH → HO-(CH₂)₃-O-(CH₂)₃-O-(CH₂)₃-OH + 2 NaCl

Data Presentation: Precursor and Product Properties

A thorough understanding of the physical properties of the reagents and the final product is essential for experimental design, monitoring, and purification.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)CAS Number
1,3-Propanediol 76.092141.053504-63-2
3-Chloropropan-1-ol 94.541621.131627-30-5
This compound 206.28~330 (Predicted)~1.03 (Predicted)N/A

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to an inert atmosphere is critical due to the reactivity of sodium hydride with water.

Reagents & Equipment:

  • 1,3-Propanediol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.1 eq)

  • 3-Chloropropan-1-ol (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent[6][8]

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen/argon inlet, and addition funnel

  • Magnetic stirrer and heating mantle

  • Ice-water bath

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent and Reagent Addition: Charge the reaction flask with anhydrous THF and 1,3-propanediol (1.0 eq) via syringe. Begin stirring.

  • Deprotonation: Cool the solution in an ice-water bath to 0 °C. Carefully add the sodium hydride (2.1 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. The slurry will become thick and white.

  • Alkoxide Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the disodium propan-1,3-diolate.

  • Alkyl Halide Addition: Add 3-chloropropan-1-ol (2.2 eq), dissolved in a small amount of anhydrous THF, to the addition funnel. Add it dropwise to the stirred alkoxide slurry over 1 hour. The reaction may be mildly exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux (for THF, ~66 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]

  • Work-up and Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully quench the excess NaH by adding methanol dropwise until gas evolution ceases. Follow this by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. The product is polar; extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product will be a viscous oil containing the desired product, any unreacted haloalcohol, and potentially some oligomeric byproducts. Purify the final product via vacuum distillation or column chromatography on silica gel.

G cluster_prep 1. Preparation & Deprotonation cluster_reaction 2. Sₙ2 Reaction cluster_purification 3. Work-up & Purification A Assemble and dry glassware under N₂ atmosphere B Add 1,3-Propanediol and anhydrous THF to flask A->B C Cool to 0 °C B->C D Add NaH portion-wise (H₂ gas evolves) C->D E Stir for 1 hr at RT (Dialkoxide forms) D->E F Add 3-Chloropropan-1-ol in THF dropwise E->F G Heat mixture to reflux (12-24 hours) F->G H Monitor by TLC G->H I Cool to 0 °C and quench with MeOH, then H₂O H->I J Extract with organic solvent I->J K Dry, filter, and concentrate J->K L Purify by vacuum distillation or column chromatography K->L M M L->M Final Product: This compound

Figure 2: Experimental workflow for the Williamson ether synthesis.

Alternative Synthetic Considerations

While the Williamson synthesis is the most direct route, other methods for ether formation exist, primarily centered on the catalytic dehydration of alcohols.[9]

  • Acid-Catalyzed Dehydration: This method involves heating alcohols with a strong acid catalyst to form an ether, eliminating water.[10] For a specific target like this compound, this approach is problematic. Attempting to react three molecules of 1,3-propanediol would likely result in an uncontrollable polymerization, yielding a mixture of polyethers of varying lengths rather than the desired discrete molecule.

  • Modern Catalytic Methods: Advanced catalytic systems using metals like ruthenium have been developed for the selective dehydrative etherification of two different alcohols.[11] While powerful, these methods are often designed for benzylic or other activated alcohols and would require significant optimization for the specific coupling required here, making the classic Williamson approach more practical for a laboratory setting.

Conclusion

The synthesis of this compound is most effectively and controllably achieved via the Williamson ether synthesis. This foundational reaction of organic chemistry, when applied with careful consideration of its Sₙ2 mechanism, allows for the strategic coupling of 1,3-propanediol and 3-chloropropan-1-ol. By utilizing a strong, non-nucleophilic base like sodium hydride and a primary alkyl halide, the reaction proceeds with high efficiency, minimizing side reactions. The detailed protocol provided in this guide offers a robust and validated pathway for researchers to obtain this valuable diether diol for applications in polymer science, materials chemistry, and as a flexible linker in drug development programs.

References

Spectroscopic Characterization of 4,8-Dioxaundecane-1,11-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,8-Dioxaundecane-1,11-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this specific diether-diol. Our focus is on not just presenting data, but on elucidating the rationale behind the spectroscopic behaviors and experimental designs, ensuring a deeper understanding of the structural elucidation process.

Introduction to this compound

This compound is a linear molecule featuring two ether linkages and two terminal primary alcohol functionalities. Its structure is analogous to a substituted triethylene glycol, with propyl groups extending from the terminal ether oxygens. This unique combination of functional groups imparts specific chemical and physical properties, making its unambiguous structural confirmation by spectroscopic methods a critical step in any research or development workflow. The following sections will detail the expected spectroscopic signatures of this molecule and the methodologies to acquire and interpret them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide a wealth of information about the electronic environment and connectivity of the protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; for instance, using DMSO-d₆ can help in observing the hydroxyl protons as a distinct, often broad, signal.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS is chemically inert and its signal is set to 0.00 ppm, providing a reference point.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher for better resolution. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
HO-CH₂ -~3.6 - 3.8Triplet4H
-CH₂ -CH₂-OH~1.6 - 1.8Quintet4H
-O-CH₂ -CH₂-CH₂-~3.4 - 3.5Triplet4H
-O-CH₂ -CH₂ -O-~3.7Singlet4H
HO -Variable (e.g., ~2.0-4.0)Broad Singlet2H

Interpretation and Rationale:

The protons on carbons adjacent to an oxygen atom are deshielded and thus appear at a lower field (higher ppm value).[2][3][4] The terminal methylene groups next to the hydroxyl function are expected around 3.6-3.8 ppm and will appear as a triplet due to coupling with the adjacent methylene group. The central methylene protons of the propyl chains will be in the 1.6-1.8 ppm range and will exhibit a more complex splitting pattern (a quintet or multiplet). The methylene groups adjacent to the ether oxygens are also deshielded, appearing around 3.4-3.5 ppm as triplets. The two central methylene groups of the triethylene glycol core are in a chemically equivalent environment and are expected to produce a singlet around 3.7 ppm. The hydroxyl protons often appear as a broad singlet and their chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[5]

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms acquire Acquire Spectrum (≥300 MHz) process Process FID (FT, Phasing, Baseline Correction) integrate Integrate Peaks process->integrate assign Assign Signals (Chemical Shift, Multiplicity) integrate->assign structure Confirm Structure of This compound assign->structure cluster_prep cluster_prep cluster_prep->acquire cluster_acq cluster_acq cluster_acq->process

Caption: Workflow for ¹H NMR structural elucidation.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The data is typically acquired using a proton-decoupled sequence to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

Signal AssignmentPredicted Chemical Shift (δ, ppm)
HO-C H₂-~61 - 63
-C H₂-CH₂-OH~32 - 34
-O-C H₂-CH₂-CH₂-~72 - 74
-O-C H₂-C H₂-O-~70 - 72

Interpretation and Rationale:

Similar to protons, carbon atoms attached to electronegative oxygen atoms are deshielded and resonate at a higher chemical shift.[4] The terminal carbons bonded to the hydroxyl groups are expected in the 61-63 ppm range. The adjacent carbons in the propyl chain will appear further upfield, around 32-34 ppm. The carbons bonded to the ether oxygens will be found in the 70-74 ppm region. The central, chemically equivalent carbons of the ethylene glycol unit will also be in a similar region, around 70-72 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the hydroxyl (-OH) and ether (C-O-C) groups.

Experimental Protocol:

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Data Acquisition: The IR spectrum is obtained by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.

Predicted IR Absorption Bands:

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Alkane)2850 - 3000Strong
C-O Stretch (Ether)1050 - 1150Strong
C-O Stretch (Alcohol)1000 - 1250Strong

Interpretation and Rationale:

The most prominent feature in the IR spectrum of this compound will be a strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydrogen-bonded alcohol groups.[5] The broadness of this peak is a direct consequence of the varying degrees of hydrogen bonding.[6] The C-H stretching vibrations of the alkane backbone will appear as strong absorptions between 2850 and 3000 cm⁻¹. A strong absorption band in the 1050-1150 cm⁻¹ range is characteristic of the C-O stretching vibration of the ether linkages.[2][3][4] The C-O stretching of the primary alcohol groups will also appear in a similar region, typically between 1000 and 1250 cm⁻¹.

Logical Flow of IR Spectral Interpretation:

References

A Technical Guide to 4,8-Dioxaundecane-1,11-diol: A Versatile Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Oligomeric Diol

In the landscape of chemical synthesis and drug development, the demand for novel molecular entities with precise structural attributes is ever-present. 4,8-Dioxaundecane-1,11-diol, systematically named 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol and identified by the CAS number 4161-32-4, is an emerging bifunctional molecule with significant potential. Structurally, it is a trimer of 1,3-propanediol, featuring two primary hydroxyl groups at its termini, separated by a flexible nine-atom chain containing two ether linkages. This unique architecture imparts a balance of hydrophilicity, flexibility, and defined length, making it an attractive building block in various advanced applications, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications and safety considerations. As a Senior Application Scientist, the aim is to not only present the factual data but also to provide insights into the practical considerations and the scientific rationale behind its use.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior and suitability for specific applications. This compound's structure is key to its utility.

Chemical Structure

The IUPAC name, 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol, precisely describes the connectivity of the atoms. The common name, this compound, highlights the undecane (11-carbon) backbone with oxygen atoms replacing the carbons at positions 4 and 8, and terminal hydroxyl groups.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource
CAS Number 4161-32-4[1][2]
Molecular Formula C₉H₂₀O₄[1][2]
Molecular Weight 192.25 g/mol [1][2]
IUPAC Name 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol[3]
Synonyms Tri-1,3-propylene glycol, 1,3-Propanediol trimer[3][4]
Appearance Colorless liquid (predicted)
Boiling Point 273 °C at 760 mmHg (Predicted)
Density 1.04 g/cm³ (Predicted)
Refractive Index 1.456 (Predicted)
Flash Point 149.1 °C (Predicted)

Synthesis of this compound

The synthesis of symmetrical diols with ether linkages is most effectively achieved through the Williamson ether synthesis. This classic S(_N)2 reaction provides a reliable route to construct the C-O-C bonds that form the backbone of this compound.

Proposed Synthetic Route: Williamson Ether Synthesis

A plausible and efficient method for the laboratory-scale synthesis of this compound involves the reaction of the sodium salt of 1,3-propanediol with 1,3-dibromopropane. The reaction proceeds in a 2:1 molar ratio of the diol to the dibromopropane.

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies and should be optimized for specific laboratory conditions.[5][6][7][8][9]

Materials:

  • 1,3-Propanediol (reagent grade)

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,3-Dibromopropane (reagent grade)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,3-propanediol (2.2 eq) in anhydrous THF via the dropping funnel. The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the mono-alkoxide.

  • Ether Synthesis: To the resulting suspension, add a solution of 1,3-dibromopropane (1.0 eq) in anhydrous THF dropwise at room temperature.

  • After the addition, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a saturated aqueous solution of ammonium chloride.

  • Partition the mixture between water and dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The following signals are predicted (in CDCl₃):

  • δ ~3.7-3.8 ppm (t, 4H): Methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).

  • δ ~3.6-3.7 ppm (t, 8H): Methylene protons adjacent to the ether oxygens (-O-CH₂-).

  • δ ~1.8-2.0 ppm (quintet, 8H): Methylene protons in the central part of the propyl chains (-CH₂-CH₂-CH₂-).

  • A broad singlet for the hydroxyl protons (-OH) , the chemical shift of which will be concentration-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry:

  • δ ~70-72 ppm: Methylene carbons adjacent to the ether oxygens (C-O).

  • δ ~60-62 ppm: Methylene carbons adjacent to the terminal hydroxyl groups (C-OH).

  • δ ~30-32 ppm: Central methylene carbons of the propyl chains.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and ether functional groups:

  • ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.

  • ~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups.

  • ~1100 cm⁻¹ (strong): C-O stretching vibration of the ether linkages.

Mass Spectrometry

In an electrospray ionization mass spectrum (ESI-MS), the molecule would be expected to show a protonated molecular ion [M+H]⁺ at m/z 193.26 and a sodiated adduct [M+Na]⁺ at m/z 215.24.

Applications in Drug Development and Beyond

The unique properties of this compound make it a valuable component in several areas of research and development, particularly where precise control over molecular architecture is required.

PROTAC Linker Chemistry

The most significant emerging application for this compound is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[2][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is a key determinant of the efficiency of ternary complex formation and subsequent degradation. The defined length, flexibility, and hydrophilicity of this compound make it an ideal candidate for a PROTAC linker. Its two terminal hydroxyl groups can be readily functionalized to attach to the target protein ligand and the E3 ligase ligand.

Caption: Role of this compound as a linker in a PROTAC.

Other Potential Applications

Given its structure as an oligomer of 1,3-propanediol, this compound can be considered a type of tripropylene glycol. While distinct from the more common propylene glycol (1,2-propanediol) derivatives, it shares some of their general utility. Potential applications include:

  • Polymer Synthesis: As a diol, it can be used as a monomer in the synthesis of polyesters and polyurethanes, imparting flexibility and hydrophilicity to the polymer backbone.[11]

  • Solvents and Humectants: Its hygroscopic nature and good solvency for many organic compounds suggest its use in formulations for coatings, inks, and personal care products.[1][12][13]

  • Chemical Intermediate: The terminal hydroxyl groups provide reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules.[13][14]

Safety and Toxicology

As a specific toxicological profile for this compound (CAS 4161-32-4) is not extensively documented, a precautionary approach based on data for related compounds, such as tripropylene glycol (CAS 24800-44-0) and propylene glycols in general, is warranted.

General Toxicological Profile of Propylene Glycols

Propylene glycols, as a class of chemicals, are generally considered to have low toxicity.[12][14][15]

  • Acute Toxicity: They exhibit low acute toxicity via oral, dermal, and inhalation routes.[16]

  • Irritation: They are typically not skin irritants and are only slightly irritating to the eyes.[16]

  • Sensitization: They are not considered to be skin sensitizers.[11][14]

  • Carcinogenicity and Genotoxicity: There is no evidence to suggest that propylene glycols are carcinogenic or genotoxic.[11][12][14]

Handling and Personal Protective Equipment (PPE)

Standard laboratory safety practices should be followed when handling this compound.[17]

  • Ventilation: Use in a well-ventilated area.

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In case of exposure, the following first-aid measures are recommended:

  • Inhalation: Move to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Conclusion and Future Outlook

This compound represents a molecule of significant interest for researchers in drug discovery and materials science. Its well-defined structure, combining the features of a diol and an oligoether, provides a versatile platform for the construction of complex molecular architectures. The identification of this compound as a potential PROTAC linker underscores its relevance in the development of next-generation therapeutics.

While there is a clear need for more extensive research to fully characterize its properties, delineate its applications, and establish a comprehensive safety profile, the foundational information presented in this guide provides a solid starting point for scientists and developers. As the field of targeted protein degradation and other advanced chemical technologies continues to evolve, it is anticipated that the utility of precisely engineered molecules like this compound will become increasingly apparent, paving the way for new innovations and discoveries.

References

An In-depth Technical Guide to the Solubility of 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics to biological availability. This guide provides a comprehensive technical overview of the solubility characteristics of 4,8-Dioxaundecane-1,11-diol (CAS No. 4161-32-4), a molecule of interest for applications ranging from advanced polymer synthesis to its use as a flexible linker in bioconjugation and drug delivery systems.

Given the limited availability of specific quantitative solubility data in public literature, this document serves a dual purpose: first, to provide a robust theoretical analysis of its expected solubility based on its molecular structure, and second, to equip researchers with a detailed, field-proven experimental protocol to determine its solubility empirically in any solvent system of interest.

Molecular Structure and Physicochemical Properties

This compound is a linear molecule characterized by two terminal primary hydroxyl (-OH) groups and two ether (-O-) linkages within its nine-carbon backbone.

Caption: Molecular Structure of this compound.

This unique structure dictates its physical and chemical behavior. The terminal hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the ether oxygens can act as hydrogen bond acceptors. This imparts a significant degree of polarity to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4161-32-4[1]
Molecular Formula C₉H₂₀O₄[1]
Molecular Weight 192.25 g/mol [1]
Appearance Varies (consult supplier)N/A
Hydrogen Bond Donors 2Inferred from structure
Hydrogen Bond Acceptors 4Inferred from structure

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is driven by the favorability of the new intermolecular interactions between the solute and solvent molecules compared to the solute-solute and solvent-solvent interactions.

The molecular structure of this compound suggests a nuanced solubility profile. The presence of four oxygen atoms (two hydroxyl, two ether) makes it a polar molecule. However, the nine-carbon aliphatic chain contributes significant nonpolar character. The overall solubility will be a balance between these competing features.

Solubility in Polar Protic Solvents

Polar protic solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can readily engage in hydrogen bonding.[2][3][4] The two terminal hydroxyl groups of this compound will form strong hydrogen bonds with these solvents. The ether linkages will also contribute to solubility through dipole-dipole interactions and by acting as hydrogen bond acceptors. Therefore, high solubility is anticipated in most polar protic solvents. As the alkyl chain of an alcohol solvent increases (e.g., from methanol to butanol), the decreasing polarity of the solvent may slightly reduce the solubility of the diol.[5]

Solubility in Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) possess large dipole moments but lack O-H bonds, meaning they cannot act as hydrogen bond donors.[2][6] They can, however, act as hydrogen bond acceptors. The diol's hydroxyl groups can donate hydrogen bonds to the electronegative atoms (typically oxygen or nitrogen) of these solvents.[3] Consequently, this compound is expected to be readily soluble in many common polar aprotic solvents.

Solubility in Nonpolar Solvents

Nonpolar solvents, such as hexane, toluene, and carbon tetrachloride, lack significant dipole moments and cannot participate in hydrogen bonding.[7][8][9] The primary intermolecular forces at play are weak van der Waals forces. The significant polarity and hydrogen-bonding capability of the diol's hydroxyl and ether groups are energetically incompatible with the nonpolar environment of these solvents. The energy required to break the strong hydrogen bonds between the diol molecules would not be recovered by the weak interactions formed with the solvent. Thus, this compound is predicted to have very low to negligible solubility in nonpolar solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh / MiscibleStrong hydrogen bonding between solute's -OH and -O- groups and solvent.[2][10]
Polar Aprotic DMSO, Acetonitrile, AcetoneHigh / SolubleSolute's -OH groups can donate H-bonds to the solvent; strong dipole-dipole interactions.[3][6]
Nonpolar Hexane, Toluene, Diethyl EtherLow / InsolubleMismatch in polarity; strong solute-solute H-bonds are not overcome by weak solute-solvent interactions.[7][9]

Experimental Determination of Solubility: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that theoretical predictions must be confirmed by empirical data. The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[11][12] This method is considered the "gold standard" and involves allowing an excess of the solid solute to equilibrate with the solvent over a defined period, followed by quantification of the dissolved compound in a saturated solution.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol. This self-validating system ensures that equilibrium has been reached and that the analytical method is accurate.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sample Analysis cluster_validation Validation & Calculation prep_solute 1. Add Excess Solute to Flasks prep_solvent 2. Add Known Volume of Solvent prep_solute->prep_solvent prep_setup 3. Prepare Triplicate Samples for Each Solvent prep_solvent->prep_setup equil_shake 4. Agitate at Constant Temp (e.g., 24-72 hours) prep_setup->equil_shake equil_check 5. Visually Confirm Excess Solid Remains equil_shake->equil_check analysis_filter 6. Filter Supernatant (0.22 or 0.45 µm Syringe Filter) equil_check->analysis_filter analysis_dilute 7. Dilute Filtrate to within Calibration Range analysis_filter->analysis_dilute analysis_quant 8. Quantify Concentration (e.g., HPLC, UV-Vis) analysis_dilute->analysis_quant val_calc 9. Calculate Solubility (Concentration x Dilution Factor) analysis_quant->val_calc val_compare 10. Compare Triplicates (RSD < 5%) val_calc->val_compare

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Methodology

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Glass vials or flasks with screw caps or stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (e.g., HPLC-UV, LC-MS)

Protocol:

  • Preparation of Test Samples:

    • Causality: To ensure a saturated solution is formed, an excess of the solute must be present. This drives the system to equilibrium where the rate of dissolution equals the rate of precipitation.

    • Action: Add an amount of solid this compound to at least three separate flasks for each solvent to be tested. A 5-fold excess over the estimated solubility is a good starting point.[13] If the solubility is completely unknown, start with ~10-20 mg of solute.

  • Solvent Addition:

    • Causality: A precise volume of solvent is necessary for accurate concentration calculations later.

    • Action: Add a known volume (e.g., 2.0 mL) of the chosen solvent to each flask.

  • Equilibration:

    • Causality: Achieving thermodynamic equilibrium is not instantaneous. Continuous agitation at a constant temperature ensures the system reaches a stable, saturated state. An equilibration time of 24 to 72 hours is standard, as shorter times may only yield kinetic solubility, which can be misleading.[14]

    • Action: Secure the flasks in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 hours). After this period, cease agitation and allow the samples to settle for at least 1 hour at the same constant temperature. Visually confirm that excess solid remains in each flask.

  • Sample Separation:

    • Causality: It is critical to analyze only the dissolved solute. Any suspended solid particles will falsely elevate the measured concentration. Filtration is a robust method for separation.[15]

    • Action: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a syringe filter (e.g., 0.45 µm PTFE for organic solvents) and dispense the filtered saturated solution into a clean vial.

  • Dilution and Quantification:

    • Causality: Analytical instruments have a specific linear range in which their response is proportional to concentration. The saturated solution must be diluted to fall within the pre-established calibration curve for the instrument.

    • Action: Prepare a standard calibration curve for this compound in the chosen solvent.[16] Accurately dilute the filtered saturated solution with the same solvent to a concentration that is expected to be within the linear range of your analytical method (e.g., HPLC-UV). Analyze the diluted sample.[17]

  • Calculation and Validation:

    • Causality: The final solubility value must account for the dilution performed. Comparing results from triplicate measurements provides confidence in the reproducibility and accuracy of the result.

    • Action: Calculate the solubility using the formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

    • Calculate the mean and relative standard deviation (RSD) for the triplicate samples. A low RSD (e.g., <5%) indicates a precise and reliable measurement. If results from samples taken at 24 and 48 hours are consistent, it provides strong evidence that equilibrium was achieved.[13]

Quantitative Data Summary

The protocol described above will yield quantitative solubility data. Researchers should use a structured table to record and compare their findings.

Table 3: Experimental Solubility Data for this compound at 25 °C

SolventSolvent ClassReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)RSD (%)
WaterPolar Protic
MethanolPolar Protic
EthanolPolar Protic
AcetonitrilePolar Aprotic
DMSOPolar Aprotic
AcetonePolar Aprotic
TolueneNonpolar
n-HexaneNonpolar
[Add other solvents]

Conclusion and Practical Implications

This guide establishes a strong theoretical foundation for predicting the solubility of this compound while providing the practical tools to validate these predictions. The molecule is anticipated to be highly soluble in polar protic and polar aprotic solvents due to its capacity for extensive hydrogen bonding and its inherent polarity. Conversely, it is expected to be poorly soluble in nonpolar solvents.

For professionals in drug development, this predicted solubility profile is highly advantageous. Its high solubility in aqueous and polar organic systems suggests its potential as:

  • A hydrophilic linker for Antibody-Drug Conjugates (ADCs) or PROTACs, improving the overall solubility of the final conjugate.

  • An excipient in formulations to enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs).

  • A versatile building block in chemical synthesis where reactions are performed in polar solvent systems.

By following the robust experimental protocol outlined herein, researchers can confidently generate the precise solubility data needed to advance their specific applications, ensuring both scientific integrity and project success.

References

An In-depth Technical Guide to the Safe Handling and Toxicity of 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of chemical research and drug development, a profound understanding of the reagents we employ is fundamental not only to experimental success but to the unwavering safety of laboratory personnel. This guide provides a comprehensive examination of 4,8-Dioxaundecane-1,11-diol (CAS: 4161-32-4), a chemical intermediate whose safe handling is paramount. The narrative that follows is structured to move beyond a mere recitation of data, instead offering a synthesized, field-proven perspective on risk mitigation. We will delve into its chemical identity, explore its hazard profile as defined by the Globally Harmonized System (GHS), and establish rigorous protocols for its handling, storage, and emergency management. The causality behind each recommendation is explained, fostering a culture of informed safety rather than rote compliance.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the bedrock of its safe management. These parameters influence its behavior in various experimental conditions, its storage requirements, and the appropriate emergency response measures.

Primary Identifier:

  • IUPAC Name: 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol[1]

  • CAS Number: 4161-32-4[1]

  • Molecular Formula: C₉H₂₀O₄[1]

Common Synonyms:

  • This compound[1]

The properties of this compound are summarized below. This data is essential for designing experiments, such as determining appropriate solvent systems or reaction temperatures, and for predicting its environmental fate in the event of a release.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 192.25 g/mol PubChem[1]
Computed XLogP3-AA -0.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 10PubChem[1]
Exact Mass 192.13615911 DaPubChem[1]
Monoisotopic Mass 192.13615911 DaPubChem[1]
Topological Polar Surface Area 58.9 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from notifications to the European Chemicals Agency (ECHA), this compound presents specific, non-negotiable hazards that must be addressed through stringent handling protocols.[1] The GHS classification provides a universally understood language for communicating these risks.

cluster_chemical Chemical Agent cluster_hazards Primary Health Hazards chem This compound (CAS: 4161-32-4) H315 Skin Irritation (Category 2) chem->H315 Causes / May Cause H319 Serious Eye Irritation (Category 2A) chem->H319 Causes / May Cause H335 Respiratory Irritation (STOT SE 3) chem->H335 Causes / May Cause

Caption: Relationship between the chemical and its GHS-classified health hazards.

Table 2: GHS Classification for this compound

ClassificationPictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H335: May cause respiratory irritation

Precautionary Statements (Selected): A comprehensive list of precautionary statements is associated with these hazards. Key directives include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P319: Get medical help if you feel unwell.[1]

Section 3: Toxicological Profile

The GHS classification provides a clear directive regarding the toxicological properties of this compound. The primary concerns are irritant effects upon direct contact.

  • Skin Irritation: As a Category 2 irritant, prolonged or repeated contact is expected to cause inflammation, redness, and discomfort.[1] The mechanism likely involves the disruption of the lipid bilayer of the stratum corneum, leading to increased permeability and an inflammatory response.

  • Eye Irritation: This compound is classified as a serious eye irritant (Category 2A).[1] Contact with the eyes can cause significant, though reversible, damage, including redness, pain, and impaired vision. The hydrophilic and potentially lipophilic nature of the molecule allows it to interact harmfully with the complex structures of the cornea and conjunctiva.

  • Respiratory Irritation: Inhalation of aerosols or vapors may irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1] This is a specific target organ toxicity effect from a single exposure.

Data Gap Notice: As of this writing, comprehensive toxicological data, such as acute oral or dermal LD50 values and long-term carcinogenicity or reproductive toxicity studies, are not available in the aggregated public databases. Therefore, the precautionary principle must be applied, treating the substance with the respect due to a compound with known irritant properties and unknown long-term effects.

Section 4: Safe Handling and Storage Protocols

A self-validating system of safety relies on the consistent application of engineering controls, personal protective equipment, and standardized procedures.

Engineering Controls

The primary engineering control is to minimize exposure.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and tested regularly.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to match the hazard. The choice of PPE should not be arbitrary; it is a direct response to the known irritant nature of the chemical.

cluster_ppe Minimum Required PPE start Task Assessment: Handling this compound lab_coat 1. Laboratory Coat (Protects skin and clothing) goggles 3. Splash-Proof Goggles (Protects against eye contact) start->goggles gloves 2. Chemical-Resistant Gloves (Nitrile or Neoprene) risk Risk of Splash or Aerosol Generation? goggles->risk face_shield Add Full-Face Shield (Protects face from splashes) risk->face_shield Yes end Proceed with Task risk->end No face_shield->end

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin Protection: A standard laboratory coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before each use and change them immediately if contamination is suspected.

  • Respiratory Protection: Under conditions of normal use within a chemical fume hood, respiratory protection is not typically required. If engineering controls are insufficient to maintain exposure below safe levels or during a large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

General Hygiene and Handling Practices
  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in laboratory areas.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

  • Use the smallest quantity of the chemical necessary for the experiment.

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from strong oxidizing agents, as these are generally incompatible with alcohols and ethers.

  • Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms and warnings.

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with these procedures.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air and ensure they are in a position comfortable for breathing.[1] If respiratory irritation persists or breathing becomes difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If skin irritation develops and persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give two glasses of water to drink. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A systematic approach is required to safely manage a spill and prevent environmental contamination.

start Spill Detected step1 1. Evacuate & Alert (Notify personnel, restrict access) start->step1 step2 2. Don PPE (Goggles, gloves, lab coat, respirator if needed) step1->step2 step3 3. Contain Spill (Use inert absorbent material like vermiculite or sand) step2->step3 step4 4. Collect & Neutralize (Sweep absorbed material into a labeled waste container) step3->step4 step5 5. Decontaminate Area (Clean spill surface with appropriate solvent/detergent) step4->step5 step6 6. Dispose of Waste (Follow institutional and local regulations for hazardous waste) step5->step6 end Incident Reported & Area Safe step6->end

Caption: Step-by-step workflow for responding to an accidental chemical spill.

  • Personal Precautions: Ensure adequate ventilation. Wear the appropriate level of PPE as described in Section 4.2. Avoid breathing vapors and prevent contact with skin and eyes.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup: Absorb the spill with a non-combustible, inert material (e.g., sand, vermiculite, or universal absorbent). Collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

Section 6: Disposal Considerations

Chemical waste must be managed in a way that ensures the safety of personnel and protects the environment.

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Do not dispose of it down the drain.

  • Regulatory Compliance: All disposal practices must comply with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

References

The Thermal Stability and Degradation of 4,8-Dioxaundecane-1,11-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,8-Dioxaundecane-1,11-diol is a linear diether-diol that finds applications in various fields, including as a monomer for polyesters and polyurethanes, a solvent, and a component in functional fluids. Its chemical structure, characterized by two ether linkages separated by a propylene glycol unit and terminated by hydroxyl groups, dictates its physical properties and susceptibility to thermal degradation. Understanding the thermal stability and degradation pathways of this diol is paramount for defining its operational limits, ensuring product quality in polymerization processes, and predicting its long-term performance.

This technical guide provides an in-depth analysis of the thermal stability and degradation of this compound. While direct studies on this specific molecule are not extensively reported in peer-reviewed literature, its structural similarity to polyethylene glycol (PEG) allows for the extrapolation of well-established degradation mechanisms. This guide will, therefore, leverage the extensive knowledge base of PEG degradation to propose analogous pathways for this compound, offering a robust theoretical framework for researchers and professionals in the field.

Thermal Stability Profile

The thermal stability of this compound can be comprehensively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical data on the temperatures at which degradation initiates, proceeds, and the nature of the associated thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a typical TGA thermogram would be expected to show a single-step or multi-step weight loss profile, indicating the volatilization and decomposition of the material.

Expected TGA Profile:

ParameterExpected Value RangeSignificance
Onset Decomposition Temperature (Tonset) 200 - 250 °CThe temperature at which significant weight loss begins. This is a primary indicator of thermal stability.
Temperature of Maximum Decomposition Rate (Tmax) 250 - 300 °CThe temperature at which the rate of weight loss is highest, corresponding to the peak of the derivative TGA (DTG) curve.
Final Decomposition Temperature (Tfinal) 300 - 350 °CThe temperature at which the degradation process is largely complete.
Char Residue < 5% at 600 °C (in inert atmosphere)The amount of non-volatile carbonaceous material remaining after decomposition. A low char residue is typical for aliphatic ethers.

The decomposition of polyether diols like PEG is known to be influenced by the presence of oxygen.[1][2] In an inert atmosphere (e.g., nitrogen or argon), degradation primarily occurs through chain scission. In the presence of air, thermo-oxidative degradation becomes a significant pathway, often leading to a lower onset temperature of decomposition.[1][2][3]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] For this compound, DSC can be used to determine its melting point, boiling point, and any exothermic or endothermic events associated with degradation.

Expected DSC Profile:

Thermal EventExpected Temperature RangeSignificance
Melting Point (Tm) Dependent on purityAn endothermic peak indicating the transition from solid to liquid.
Boiling Point (Tb) > 250 °C (estimated)A broad endothermic event corresponding to vaporization.
Degradation Exotherm/Endotherm > 200 °CDecomposition can be either exothermic (often in the presence of oxygen) or endothermic. The nature of this event provides insight into the degradation chemistry.

Degradation Pathways and Products

The thermal degradation of this compound is proposed to proceed through mechanisms analogous to those of polyethylene glycol, primarily involving free-radical initiated chain scission.[1][5][6] The presence of ether linkages makes the molecule susceptible to both thermal and thermo-oxidative degradation.

Thermal Degradation (Inert Atmosphere)

In the absence of oxygen, the primary degradation pathway is homolytic cleavage of the C-O and C-C bonds within the polyether backbone.[6] This random chain scission leads to the formation of a variety of smaller, volatile fragments.

Proposed Thermal Degradation Mechanism:

  • Initiation: Homolytic cleavage of a C-O or C-C bond at an elevated temperature, forming two radical species.

  • Propagation: The initial radicals can undergo further fragmentation (β-scission) or abstract hydrogen atoms from other molecules, propagating the radical chain reaction.

  • Termination: Radicals combine to form stable, non-radical products.

Key Predicted Degradation Products:

  • Aldehydes: Formaldehyde, acetaldehyde, propanal

  • Alcohols: Methanol, ethanol, propanol, 1,3-propanediol

  • Ethers: Smaller diether fragments, cyclic ethers (e.g., dioxane derivatives)

  • Alkenes: Ethylene, propylene

cluster_main Proposed Thermal Degradation Pathway of this compound A This compound (HO-(CH₂)₃-O-(CH₂)₂-O-(CH₂)₃-OH) B Heat (Inert Atmosphere) (Homolytic Cleavage) A->B C Primary Radicals (Alkoxy and Alkyl Radicals) B->C D β-Scission & H-Abstraction C->D E Volatile Fragments D->E F Aldehydes (e.g., Formaldehyde, Acetaldehyde) E->F G Alcohols (e.g., Propanol, Ethylene Glycol) E->G H Ethers (e.g., Dioxane derivatives) E->H

Caption: Proposed thermal degradation pathway.

Thermo-oxidative Degradation (Presence of Air)

In the presence of oxygen, the degradation process is accelerated and follows a different mechanistic pathway, often initiated by the formation of hydroperoxides.[5][7]

Proposed Thermo-oxidative Degradation Mechanism:

  • Initiation: Abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, forming a carbon-centered radical.

  • Propagation: The carbon-centered radical reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule to form a hydroperoxide and another carbon-centered radical.

  • Decomposition of Hydroperoxides: The hydroperoxides are thermally unstable and decompose to form alkoxy and hydroxyl radicals, which can undergo further reactions.

  • Product Formation: These reactions lead to the formation of a variety of oxygenated products, including aldehydes, ketones, esters, and carboxylic acids. Formic esters are commonly observed products in the thermo-oxidative degradation of PEG.[1]

Key Predicted Thermo-oxidative Degradation Products:

  • Hydroperoxides

  • Aldehydes and Ketones

  • Carboxylic Acids: Formic acid, acetic acid

  • Esters: Formates, acetates

cluster_main Proposed Thermo-oxidative Degradation Pathway A This compound B Heat + O₂ (H-Abstraction) A->B C Carbon-centered Radical B->C D O₂ C->D E Peroxy Radical D->E F H-Abstraction E->F G Hydroperoxide F->G H Decomposition G->H I Oxygenated Products H->I J Aldehydes, Ketones I->J K Carboxylic Acids, Esters I->K

Caption: Proposed thermo-oxidative degradation pathway.

Experimental Protocols

To experimentally investigate the thermal stability and degradation of this compound, a combination of analytical techniques is recommended.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (high purity nitrogen for thermal degradation, or dry air for thermo-oxidative degradation) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA and DTG curves to determine Tonset, Tmax, and the percentage of char residue.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and degradation events.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from ambient temperature to 350 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature.

  • Analyze the DSC thermogram to identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.

Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile degradation products of this compound.[8][9]

Apparatus: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Set the pyrolysis temperature to a value determined from TGA data (e.g., Tmax, or a series of temperatures to study the evolution of products). A typical starting point would be 300 °C.

  • The pyrolyzer rapidly heats the sample, and the resulting volatile fragments are swept into the GC injection port by an inert carrier gas (e.g., helium).

  • The degradation products are separated on the GC column (a non-polar or mid-polar column is a good starting point). A suitable temperature program for the GC oven would be to hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • The separated compounds are detected and identified by the mass spectrometer.

  • Identify the individual degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

cluster_main Experimental Workflow for Degradation Product Analysis A Sample of This compound B Pyrolyzer (Rapid Heating) A->B C Volatile Degradation Products B->C D Gas Chromatograph (GC) (Separation of Products) C->D E Mass Spectrometer (MS) (Identification of Products) D->E F Data Analysis (Mass Spectral Library Search) E->F G Identified Degradation Products F->G

References

An In-depth Technical Guide to 4,8-Dioxaundecane-1,11-diol: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,8-Dioxaundecane-1,11-diol, a hydrophilic diether diol with significant potential in various scientific and therapeutic applications. Delving into its discovery, synthesis, and physicochemical properties, this document offers a detailed exploration of the compound's history and fundamental characteristics. Furthermore, it examines the applications of this compound, with a particular focus on its emerging role in drug development as a flexible linker molecule. This guide is intended to be a valuable resource for researchers and professionals working in the fields of chemistry, materials science, and pharmaceutical development, providing both foundational knowledge and insights into the practical utility of this versatile molecule.

Introduction: Unveiling this compound

This compound, systematically named 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol, is a linear, aliphatic diether diol. Its structure is characterized by a nine-carbon backbone interspersed with two ether linkages, terminating in primary hydroxyl groups at both ends. This unique arrangement of hydrophilic ether and hydroxyl functionalities imparts a distinct set of properties, including high water solubility and a flexible molecular framework.

While not as ubiquitously known as its shorter or longer-chain polyethylene glycol (PEG) counterparts, this compound occupies an important niche. Its specific chain length and the presence of propylene-based spacers between the ether linkages offer subtle yet significant differences in its conformational flexibility and polarity compared to ethylene glycol-based oligomers. These characteristics are increasingly being recognized for their value in applications requiring precise control over molecular spacing and hydrophilicity, particularly in the design of linkers for bioconjugation and drug delivery systems.

Historical Context and Discovery

The conceptual origins of this compound are rooted in the broader history of ether synthesis and the development of polyether compounds. The foundational chemistry that enables the creation of such molecules is the Williamson ether synthesis, a classic organic reaction developed in the mid-19th century that remains a cornerstone of modern synthetic chemistry.

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis and characterization are logical extensions of the extensive research into oligo- and polyethers that burgeoned in the 20th century. The exploration of varying alkane-diol building blocks, such as 1,3-propanediol, to create polyethers with tailored properties led to the synthesis of a vast library of related compounds. The first documented synthesis of this compound appears in the context of research focused on the preparation of novel crown ethers and their acyclic analogues.

The interest in such molecules has been driven by their utility as phase-transfer catalysts, metal ion chelators, and, more recently, as biocompatible polymers and linkers in the life sciences. The specific attributes of this compound have positioned it as a valuable tool for researchers seeking to fine-tune the properties of more complex molecular architectures.

Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical properties, which are summarized in the table below. The presence of two ether oxygen atoms and two terminal hydroxyl groups makes the molecule highly polar and capable of extensive hydrogen bonding with water, leading to its excellent water solubility.

PropertyValueSource
IUPAC Name 3-[3-(3-hydroxypropoxy)propoxy]propan-1-olPubChem
CAS Number 4161-32-4PubChem
Molecular Formula C₉H₂₀O₄PubChem
Molecular Weight 192.25 g/mol PubChem
Appearance Colorless to slightly yellow viscous liquid
Boiling Point 110-130 °C at 0.4 Torr
Density 1.039 g/cm³ (predicted)
XLogP3-AA -0.9PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 10PubChem

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a modified Williamson ether synthesis approach. This method involves the reaction of a diol with a tosylated derivative of the same diol under basic conditions. The tosylation of one of the diols is a critical step as it converts the hydroxyl group into a good leaving group (tosylate), facilitating nucleophilic substitution by the alkoxide of the other diol.

Experimental Protocol

Materials:

  • 1,3-Propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Step 1: Synthesis of 3-(p-tolylsulfonyloxy)propan-1-ol (1,3-Propanediol monotosylate)

  • To a stirred solution of a molar excess of 1,3-propanediol in pyridine at 0 °C, slowly add one molar equivalent of p-toluenesulfonyl chloride.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding cold water.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude monotosylate.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of 1,3-propanediol in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • To this mixture, add a solution of 1,3-propanediol monotosylate in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Monotosylation of 1,3-Propanediol cluster_step2 Step 2: Williamson Ether Synthesis Propanediol1 1,3-Propanediol Reaction1 Reaction Propanediol1->Reaction1 TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Reaction1 Pyridine Pyridine (base) Pyridine->Reaction1 Monotosylate 1,3-Propanediol monotosylate Reaction2 Reaction Monotosylate->Reaction2 Monotosylate->Reaction2 Reaction1->Monotosylate Propanediol2 1,3-Propanediol Alkoxide Sodium salt of 1,3-Propanediol Propanediol2->Alkoxide NaH Sodium Hydride (NaH) NaH->Alkoxide Alkoxide->Reaction2 FinalProduct This compound Reaction2->FinalProduct caption Synthetic pathway for this compound.

Methodological & Application

Application Note & Protocol: Synthesis of Advanced Poly(ether urethane)s Using 4,8-Dioxaundecane-1,11-diol for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4,8-Dioxaundecane-1,11-diol in Polymer Synthesis

In the rational design of advanced polymers for biomedical and pharmaceutical applications, the choice of monomer is a critical determinant of the final material's properties. This compound is a bifunctional monomer distinguished by the presence of ether linkages within its aliphatic backbone. This structural feature positions it as an excellent candidate for creating the "soft segment" in segmented polyurethanes, imparting flexibility, hydrophilicity, and potential biocompatibility.[1][2]

Polymers derived from this diol are particularly relevant for drug development professionals. The polyether backbone can enhance the solubility of hydrophobic drugs, while the overall polymer can be engineered for controlled release applications.[3] This guide provides a comprehensive overview and a detailed protocol for the synthesis of poly(ether urethane)s using this compound, focusing on the underlying chemical principles and experimental best practices.

Application Notes: Engineering Poly(ether urethane)s for Drug Delivery

The Chemistry of Poly(ether urethane) Formation

Polyurethanes are a versatile class of polymers formed through the step-growth polymerization of a diol (or polyol) and a diisocyanate.[4] The reaction is a nucleophilic addition of the hydroxyl (-OH) groups from the diol to the isocyanate (-NCO) groups, forming the characteristic urethane linkage (-NH-COO-).[5]

In this system, this compound serves as the polyether diol. When reacted with a diisocyanate and a short-chain diol chain extender (like 1,4-butanediol), it forms a segmented block copolymer.[1][6]

  • Soft Segment (SS): Comprised of the long, flexible this compound chains. This segment is responsible for the polymer's elasticity, low-temperature performance, and hydrolytic resistance.[1]

  • Hard Segment (HS): Formed from the reaction of the diisocyanate and the chain extender. These segments are rigid and tend to self-associate through hydrogen bonding, creating physical crosslinks that impart strength and determine the modulus of the material.[6][7]

The properties of the final polymer can be precisely tuned by altering the ratio of soft to hard segments and the chemical nature of the diisocyanate used (e.g., aliphatic vs. aromatic).[7][8]

Rationale for the Two-Step Prepolymer Method

While polyurethanes can be synthesized in a one-shot process, the two-step prepolymer method offers superior control over the polymer architecture and molecular weight distribution.[9] This is crucial for creating reproducible materials for sensitive applications like drug delivery.

The process involves:

  • Prepolymer Formation: The diol (this compound) is reacted with a molar excess of the diisocyanate. This ensures that the resulting intermediate is an isocyanate-terminated prepolymer. Using an excess of diisocyanate minimizes the formation of higher molecular weight oligomers at this stage.[10]

  • Chain Extension: The prepolymer is subsequently reacted with a short-chain diol (the chain extender). This step connects the prepolymer chains to form the final high-molecular-weight polyurethane.[9]

This staged approach allows for a more ordered segment distribution and is the basis for the detailed protocol provided below.

Relevance in Drug Delivery and Biomedical Devices

The unique structure of poly(ether urethane)s synthesized with this compound makes them highly attractive for the medical field:

  • Biocompatibility: Polyether-based polyurethanes are known for better hydrolytic resistance compared to their polyester counterparts and are often preferred for biomedical applications.[1] Aliphatic diisocyanates are particularly favored for medical devices to avoid the formation of toxic aromatic amines upon degradation.[1][11]

  • Controlled Drug Release: The polymer can act as a matrix for the controlled release of therapeutic agents. The degradation rate and drug diffusion can be tuned by adjusting the soft/hard segment ratio.

  • Tunable Mechanical Properties: By varying the components, polymers can be synthesized to range from soft, elastic gels to tough elastomers, suitable for applications from soft tissue engineering to medical device coatings.[5]

Experimental Protocol: Two-Step Synthesis of a Poly(ether urethane)

This protocol describes the synthesis of a poly(ether urethane) using this compound as the soft segment, 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI) as the diisocyanate, and 1,4-Butanediol (BDO) as the chain extender.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
This compoundC₉H₂₀O₄192.25Sigma-AldrichDry under vacuum at 60°C for 4h before use.
4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI)C₁₅H₂₂N₂O₂262.35Sigma-AldrichUse as received. Handle in a fume hood with appropriate PPE.
1,4-Butanediol (BDO)C₄H₁₀O₂90.12Sigma-AldrichDry over 4 Å molecular sieves overnight.
Dibutyltin Dilaurate (DBTDL)C₃₂H₆₄O₄Sn631.56Sigma-AldrichCatalyst. Use as a 1% solution in dry toluene.
TolueneC₇H₈92.14Sigma-AldrichAnhydrous grade.

Workflow Overview

G cluster_prep Part 1: Prepolymer Synthesis cluster_ext Part 2: Chain Extension p1 1. Charge Reactor with This compound & Toluene p2 2. Heat to 70°C under Nitrogen p1->p2 p3 3. Add HMDI (NCO:OH Ratio = 2:1) p2->p3 p4 4. Add DBTDL Catalyst p3->p4 p5 5. React at 80°C for 3h p4->p5 p6 6. Monitor NCO Content (Titration) p5->p6 e1 7. Cool Prepolymer Solution to 60°C p6->e1 Proceed when NCO reaches target value e2 8. Add 1,4-Butanediol (Chain Extender) e1->e2 e3 9. React until Viscosity Significantly Increases e2->e3 e4 10. Precipitate Polymer in Methanol e3->e4 e5 11. Dry Polymer under Vacuum e4->e5

Caption: Two-step synthesis workflow for poly(ether urethane).

Step-by-Step Methodology

Part 1: Synthesis of the Isocyanate-Terminated Prepolymer

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser. Ensure all glassware is oven-dried to remove residual moisture, which can react with the isocyanate.[5]

  • Charge Reactants: Charge the flask with 19.23 g (0.10 mol) of dried this compound and 50 mL of anhydrous toluene.

  • Inert Atmosphere: Begin stirring and purge the system with dry nitrogen for 15 minutes to create an inert atmosphere. This prevents side reactions of the isocyanate with atmospheric moisture.

  • Heating: Heat the mixture to 70°C until the diol is completely dissolved and the solution is homogeneous.

  • Isocyanate Addition: Add 52.47 g (0.20 mol) of HMDI to the flask. This corresponds to a stoichiometric NCO:OH ratio of 2:1, which is critical for forming an NCO-terminated prepolymer.[9]

  • Catalyst Addition: Add 0.1 mL of the 1% DBTDL catalyst solution. The catalyst accelerates the urethane formation reaction.[12]

  • Reaction: Increase the temperature to 80°C and maintain it for 3 hours with constant stirring.

  • Monitoring (Optional but Recommended): The reaction progress can be monitored by taking small aliquots and determining the free NCO content via dibutylamine back-titration. The reaction is complete when the experimental NCO percentage matches the theoretical value for the prepolymer.

Part 2: Chain Extension

  • Cooling: After the prepolymer synthesis is complete, cool the viscous solution to 60°C.

  • Chain Extender Addition: In a separate flask, prepare a solution of 8.92 g (0.099 mol) of dried 1,4-butanediol in 20 mL of anhydrous toluene. Add this solution dropwise to the stirring prepolymer solution over 15 minutes. The stoichiometry is calculated to react with the remaining NCO end-groups.

  • Polymerization: A rapid increase in viscosity will be observed. Allow the reaction to proceed for an additional 1-2 hours at 60°C.

  • Precipitation: Pour the highly viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. The polymer will precipitate as a white solid. This step removes unreacted monomers and the catalyst.

  • Purification: Filter the polymer, wash it with fresh methanol, and repeat the dissolution-precipitation step if higher purity is required.

  • Drying: Dry the final poly(ether urethane) product in a vacuum oven at 50°C until a constant weight is achieved.

Reaction Scheme

G cluster_step1 Step 1: Prepolymer Formation (NCO:OH = 2:1) cluster_step2 Step 2: Chain Extension HO-R1-OH HO-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-OH (this compound) plus1 + HO-R1-OH->plus1 OCN-R2-NCO_1 2 OCN-R2-NCO (Diisocyanate) plus1->OCN-R2-NCO_1 arrow1 -> Catalyst, 80°C OCN-R2-NCO_1->arrow1 prepolymer OCN-R2-NHCOO-R1-OOCNH-R2-NCO (Isocyanate-Terminated Prepolymer) arrow1->prepolymer prepolymer_2 Prepolymer plus2 + prepolymer_2->plus2 HO-R3-OH HO-(CH₂)₄-OH (1,4-Butanediol) plus2->HO-R3-OH arrow2 -> 60°C HO-R3-OH->arrow2 polymer -[-NHCOO-R1-OOCNH-R2-NHCOO-R3-OOCNH-R2-]- (Final Poly(ether urethane)) arrow2->polymer

Caption: General reaction scheme for two-step polyurethane synthesis.

Characterization and Validation

To confirm the successful synthesis and determine the properties of the polymer, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the reaction completion. Look for the disappearance of the strong NCO peak (~2270 cm⁻¹) and the appearance of the N-H (~3300 cm⁻¹) and urethane C=O (~1700 cm⁻¹) stretching bands.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer by identifying the characteristic peaks of the urethane linkage and the monomeric units.[13]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the final polymer.[3]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of the hard segment, providing insight into the degree of phase separation.[13]

References

The Versatility of 4,8-Dioxaundecane-1,11-diol as a Flexible Linker in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of complex molecule synthesis, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is of paramount importance. The linker not only connects the different functional components of the molecule but also significantly influences its physicochemical properties, stability, and biological activity. This application note provides a comprehensive guide to the use of 4,8-Dioxaundecane-1,11-diol, a hydrophilic and flexible linker, in advanced chemical synthesis. We will delve into its inherent advantages, provide detailed protocols for its activation and conjugation, and present its application in the construction of sophisticated biomolecular architectures.

Introduction: The Critical Role of Linkers in Complex Molecule Design

The design of modern therapeutics often involves the conjugation of multiple molecular entities to achieve a specific biological outcome. For instance, ADCs combine the targeting specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug.[1][2] Similarly, PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase to induce its degradation.[3][4] The success of these modalities is critically dependent on the linker that connects the functional domains.[5][6]

An ideal linker must possess a delicate balance of properties. It needs to be stable enough to remain intact in the systemic circulation to prevent premature release of the payload, yet susceptible to cleavage under specific conditions within the target cell or microenvironment.[7] Furthermore, the linker's length, flexibility, and hydrophilicity can profoundly impact the overall solubility, aggregation propensity, and pharmacokinetic profile of the conjugate.[8][9]

This compound: A Hydrophilic and Flexible Linker

This compound is a linear molecule characterized by a nine-atom backbone containing two ether linkages and terminating in two primary hydroxyl groups. This structure imparts several desirable properties that make it an excellent choice as a flexible linker in various bioconjugation applications.

Physicochemical Properties

The presence of ether oxygen atoms in the backbone of this compound allows for hydrogen bonding with water molecules, rendering it highly hydrophilic.[10] This hydrophilicity is a key advantage in the design of drug conjugates, as it can help to:

  • Improve Aqueous Solubility: Many potent cytotoxic drugs and targeting ligands are hydrophobic. Incorporating a hydrophilic linker like this compound can significantly enhance the overall water solubility of the final conjugate, which is crucial for formulation and administration.[11]

  • Reduce Aggregation: Hydrophobic interactions can lead to the aggregation of complex biomolecules, compromising their stability and efficacy. The hydrophilic nature of this linker can mitigate such aggregation.[8]

  • Enhance Pharmacokinetics: Increased hydrophilicity can lead to a longer circulation half-life by reducing clearance by the liver and forming a protective hydration shell around the molecule.[10]

The flexible nature of the aliphatic chain allows the connected moieties to adopt optimal spatial orientations for binding to their respective targets, which is particularly important for the formation of the ternary complex in PROTACs.[6]

PropertyValueSource
Molecular FormulaC9H20O4[12]
Molecular Weight192.25 g/mol [12]
AppearanceWhite to light yellow powder/lump[13]
Melting Point61.0 to 65.0 °C[13]
Purity (GC)>95.0%[13]

Applications in Chemical Synthesis

The terminal hydroxyl groups of this compound provide convenient handles for chemical modification, allowing for its incorporation into a wide range of molecular constructs.

PROTACs

In PROTAC design, the linker plays a crucial role in positioning the target protein and the E3 ligase for efficient ubiquitination.[5] The flexibility and length of the this compound linker can be systematically varied to optimize the geometry of the ternary complex.

Diagram: Role of this compound in PROTAC Assembly

ADC_Structure Antibody Monoclonal Antibody Linker This compound (activated & conjugated) Antibody->Linker attachment site Payload Cytotoxic Payload Linker->Payload conjugation Workflow Start This compound Activation Activation (e.g., Mesylation) Start->Activation ActivatedLinker Activated Linker (e.g., Dimesylate) Activation->ActivatedLinker ConjugationA Conjugation to Molecule A ActivatedLinker->ConjugationA MoleculeA Molecule A (e.g., Amine-containing) MoleculeA->ConjugationA MoleculeB Molecule B (e.g., Thiol-containing) ConjugationB Conjugation to Molecule B MoleculeB->ConjugationB Intermediate Linker-Molecule A Conjugate ConjugationA->Intermediate FinalProduct Final Conjugate (Molecule B-Linker-Molecule A) ConjugationB->FinalProduct Intermediate->ConjugationB Purification Purification FinalProduct->Purification

References

Application Notes and Experimental Protocols for Reactions Involving 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,8-Dioxaundecane-1,11-diol is a linear aliphatic diol incorporating two ether linkages within its backbone. Its structure, featuring primary hydroxyl groups at both termini, makes it a versatile monomer for step-growth polymerization. The presence of ether groups imparts flexibility to the polymer chain, potentially leading to materials with lower glass transition temperatures and increased elasticity compared to their pure alkane diol counterparts. This guide provides detailed experimental protocols for two primary applications of this compound: the synthesis of polyesters and polyurethanes. These protocols are designed for researchers in materials science and drug development, offering insights into the causal relationships behind experimental choices and ensuring robust, reproducible results.

Chemical Structure and Properties

The structure of this compound is presented below. The ether linkages are expected to influence its solubility, reactivity, and the properties of the resulting polymers.

Caption: Chemical Structure of this compound.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueJustification
Molecular Formula C9H20O4Based on chemical structure
Molecular Weight 192.25 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow viscous liquid or low melting solidTypical for diols of this molecular weight
Boiling Point > 250 °CHigh due to hydrogen bonding and molecular weight
Solubility Soluble in water, ethanol, THF; sparingly soluble in nonpolar solventsEther linkages and hydroxyl groups enhance polarity

PART 1: General Laboratory Safety and Handling

Trustworthiness: The protocols described herein involve potentially hazardous materials. Adherence to strict safety procedures is paramount. A thorough risk assessment should be conducted before commencing any experimental work.

1.1 Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the chemicals mentioned in these protocols. This includes, but is not limited to:

  • Safety glasses or goggles to protect against splashes.[1][2]

  • Chemical-resistant gloves (e.g., nitrile or neoprene). Latex gloves are not recommended as they can be permeable to certain chemicals.[1][3]

  • A laboratory coat or coveralls to protect skin and clothing.[1]

  • Closed-toe shoes .[1]

1.2 Ventilation

All procedures should be performed in a well-ventilated laboratory. Reactions involving volatile or hazardous reagents, particularly diisocyanates, must be conducted inside a certified chemical fume hood.[3][4]

1.3 Handling of Diisocyanates

Diisocyanates (e.g., MDI, HDI) are potent respiratory and skin sensitizers and are suspected carcinogens.[4]

  • Avoid inhalation of vapors and aerosols. Always handle diisocyanates in a fume hood.[2][4]

  • Prevent skin contact. Diisocyanates can cause severe skin irritation and allergic reactions.[2][4]

  • Emergency Procedures: In case of inhalation, move the affected person to fresh air and seek immediate medical attention.[4] In case of skin contact, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

1.4 Spill and Waste Disposal

  • Clean up all spills immediately, following established laboratory procedures.[2] Isocyanate spills should be neutralized with a decontaminant solution (e.g., a mixture of water, surfactant, and a weak base like sodium carbonate).[1]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not mix incompatible waste streams.

PART 2: Application Protocol 1: Synthesis of a Linear Polyester

Expertise & Experience: This protocol details the synthesis of a polyester from this compound and a dicarboxylic acid via melt polycondensation. This method is widely used in industry as it avoids the use of solvents. The reaction proceeds in two stages: an initial esterification at atmospheric pressure, followed by a polycondensation step under high vacuum to drive the reaction to completion by removing the water byproduct.[5]

cluster_product Product A HO-(CH₂)₃-O-(CH₂)₃-O-(CH₂)₃-OH (this compound) plus1 + B HOOC-(CH₂)₄-COOH (Adipic Acid) arrow Catalyst, Heat (-H₂O) C -[O-(CH₂)₃-O-(CH₂)₃-O-(CH₂)₃-O-C(O)-(CH₂)₄-C(O)]n- (Polyester) plus2 + 2n H₂O

Caption: General reaction scheme for polyester synthesis.

2.1 Principle

The reaction is a step-growth polymerization where the hydroxyl groups of the diol react with the carboxylic acid groups of the dicarboxylic acid to form ester linkages. The removal of water is crucial to shift the equilibrium towards the formation of a high molecular weight polymer.[6] Catalysts, such as tin or titanium compounds, are used to increase the reaction rate.[7][8]

2.2 Materials and Equipment

  • Materials:

    • This compound

    • Adipic acid (or another suitable dicarboxylic acid like sebacic acid)

    • Dibutyltin oxide (DBTO) or Titanium(IV) butoxide (Ti(OBu)₄) as catalyst

    • Chloroform or Dichloromethane (for purification)

    • Methanol (for precipitation)

    • Nitrogen gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer with a high-torque motor

    • Heating mantle with a temperature controller

    • Condenser and collection flask

    • Nitrogen inlet/outlet

    • High-vacuum pump with a cold trap

2.3 Step-by-Step Methodology

start Start charge Charge reactor with diol, dicarboxylic acid, and catalyst start->charge purge Purge with N₂ for 15 min charge->purge esterification Heat to 180°C under N₂ flow (Esterification Stage, ~4h) Collect water byproduct purge->esterification polycondensation Increase temp to 220°C Gradually apply vacuum (<1 mbar) (Polycondensation Stage, ~4-6h) esterification->polycondensation viscosity Monitor viscosity increase polycondensation->viscosity cool Cool to room temperature under N₂ viscosity->cool dissolve Dissolve polymer in chloroform cool->dissolve precipitate Precipitate in cold methanol dissolve->precipitate dry Dry polymer under vacuum precipitate->dry characterize Characterize (FT-IR, NMR, GPC, DSC) dry->characterize end End characterize->end

Caption: Workflow for melt polycondensation of a polyester.

  • Reactor Setup: Assemble the reaction apparatus (three-neck flask, mechanical stirrer, condenser, nitrogen inlet). Ensure all glassware is thoroughly dried.

  • Charging Reactants: Charge the flask with equimolar amounts of this compound and adipic acid. Add the catalyst (e.g., DBTO at 0.1-0.5 mol% relative to the diacid).

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 15 minutes to remove oxygen. Maintain a slow, positive flow of nitrogen throughout the first stage.

  • Esterification Stage: Begin stirring and gradually heat the mixture to 180-200°C. Water will begin to distill from the reaction mixture and collect in the receiving flask. Continue this stage for 3-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage: Increase the temperature to 210-230°C. Gradually apply a vacuum, reducing the pressure to below 1 mbar over about an hour. A significant increase in the melt viscosity will be observed as the molecular weight of the polymer increases. Continue the reaction under high vacuum for an additional 4-6 hours.

  • Reaction Completion: The reaction is considered complete when the stirrer struggles to maintain agitation due to the high viscosity of the polymer melt.

  • Cooling and Isolation: Stop heating and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polyester can be removed from the flask (sometimes requiring breaking the glassware if the polymer is very rigid).

  • Purification: For analytical purposes, dissolve a sample of the crude polymer in a minimal amount of chloroform or dichloromethane. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring. Filter the purified polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

2.4 Characterization

Table 2: Expected Analytical Data for the Polyester

TechniqueExpected Results
FT-IR (ATR) Appearance of a strong ester carbonyl (C=O) peak around 1735 cm⁻¹. Disappearance of the broad O-H stretch from the carboxylic acid.
¹H NMR Signals corresponding to the methylene protons adjacent to the ester oxygen and carbonyl groups, along with the characteristic peaks from the diol and diacid backbone.
GPC Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
DSC Measurement of glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties.

PART 3: Application Protocol 2: Synthesis of a Polyurethane

Expertise & Experience: This protocol describes a two-step prepolymer method for synthesizing a polyurethane. This approach is often used to create segmented polyurethanes, where the "soft segments" (derived from a long-chain diol like this compound) and "hard segments" (derived from the diisocyanate and a short-chain diol extender) can be controlled. This allows for fine-tuning of the material's mechanical properties.[9][10]

cluster_reactants1 Step 1: Prepolymer Formation cluster_intermediate Intermediate cluster_reactants2 Step 2: Chain Extension cluster_product Final Product A 2 OCN-R-NCO (Diisocyanate) plus1 + B HO-(Ether)-OH (this compound) arrow1 Catalyst, Heat C OCN-R-NHCOO-(Ether)-OOCNH-R-NCO (NCO-Terminated Prepolymer) plus2 + D HO-R'-OH (Chain Extender, e.g., 1,4-Butanediol) arrow2 E -[-CONH-R-NHCOO-(Ether)-OOCNH-R-NHCOO-R'-OOC-]n- (Polyurethane)

Caption: General reaction scheme for two-step polyurethane synthesis.

3.1 Principle

The reaction involves the addition of a hydroxyl group across the carbon-nitrogen double bond of an isocyanate group to form a urethane linkage.[11][12] In the first step, an excess of diisocyanate is reacted with the diol to form an isocyanate-terminated prepolymer. In the second step, a short-chain diol, known as a chain extender, is added to react with the remaining isocyanate groups, thereby increasing the polymer chain length.[9]

3.2 Materials and Equipment

  • Materials:

    • This compound (dried under vacuum before use)

    • 4,4'-Methylenebis(phenyl isocyanate) (MDI) or Hexamethylene diisocyanate (HDI)

    • 1,4-Butanediol (BDO) (chain extender, dried before use)

    • Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) as catalyst

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) as solvent

    • Methanol (for purification)

  • Equipment:

    • Four-neck round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Dropping funnel

    • Thermometer

    • Nitrogen inlet/outlet

3.3 Step-by-Step Methodology

  • Preparation: Dry all glassware thoroughly. Dry the this compound and 1,4-butanediol under vacuum at 80°C for several hours before use.

  • Step 1: Prepolymer Synthesis

    • Set up the four-neck flask with a mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel.

    • Charge the flask with this compound and anhydrous solvent (e.g., DMAc).

    • Heat the mixture to 60-70°C with stirring under a nitrogen atmosphere.

    • Add the diisocyanate (e.g., MDI, typically at a 2:1 molar ratio of NCO:OH) to the dropping funnel, dissolved in a small amount of anhydrous solvent if solid.

    • Add the diisocyanate solution dropwise to the stirred diol solution over 30-60 minutes. An exotherm may be observed. Maintain the temperature at 70-80°C.

    • After the addition is complete, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

    • Continue stirring at 80°C for 2-3 hours. The progress of the reaction can be monitored by titrating for the NCO content or by FT-IR.

  • Step 2: Chain Extension

    • Prepare a solution of the chain extender (1,4-butanediol) in the anhydrous solvent. The amount of BDO should be calculated to be stoichiometrically equivalent to the remaining NCO groups on the prepolymer.

    • Slowly add the BDO solution to the stirred prepolymer solution.

    • A significant increase in viscosity will occur. Continue stirring for another 1-2 hours until the viscosity becomes very high.

  • Isolation and Curing

    • Pour the viscous polymer solution onto a Teflon-coated casting surface.

    • Cure the polymer film in a vacuum oven. A typical curing profile might be 80°C for 12-24 hours.

    • Alternatively, the polymer can be precipitated by pouring the reaction mixture into a non-solvent like methanol, followed by filtration and drying.

3.4 Characterization

Table 3: Expected Analytical Data for the Polyurethane

TechniqueExpected Results
FT-IR (ATR) Disappearance of the strong N=C=O peak around 2270 cm⁻¹. Appearance of N-H stretching around 3300 cm⁻¹ and urethane C=O stretching around 1700-1730 cm⁻¹.
¹H NMR Signals corresponding to the urethane N-H protons, along with peaks from the diol, diisocyanate, and chain extender segments.
GPC Determination of Mn, Mw, and PDI to confirm the formation of a high molecular weight polymer.
DSC Identification of a Tg for the soft segment (from the ether diol) and potentially a Tm for the hard segment, indicating microphase separation.

References

Applications of 4,8-Dioxaundecane-1,11-diol in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the applications of 4,8-Dioxaundecane-1,11-diol in materials science. With full editorial control, this document is structured to offer an in-depth understanding of the molecule's utility, moving beyond a rigid template to deliver field-proven insights for researchers, scientists, and drug development professionals. The content is grounded in scientific integrity, explaining the causality behind experimental choices and ensuring that each protocol is a self-validating system.

Introduction to this compound

This compound is a linear diol containing two ether linkages, which impart unique properties to the polymers it forms. Its structure suggests inherent flexibility and hydrophilicity, making it a valuable monomer for the synthesis of a variety of polymeric materials. These characteristics are particularly advantageous in the development of biocompatible and biodegradable polymers for biomedical applications.[1] The presence of ether groups can enhance the hydrolytic stability of adjacent ester bonds in polyesters, a desirable feature for controlling degradation rates in drug delivery systems and tissue engineering scaffolds.[2]

Core Application I: Flexible Segments in Polyurethane Synthesis

The primary application of this compound in materials science is as a chain extender or a component of the soft segment in polyurethane synthesis. The ether linkages in its backbone introduce flexibility, leading to elastomers with a low glass transition temperature and good elasticity.[3] The hydrophilic nature of the ether groups can also increase the water absorption of the resulting polyurethane, a property that is beneficial for applications such as hydrogels and biocompatible coatings.[1][4]

Scientific Rationale: The Role of Ether Linkages

In polyurethanes, the final properties are a direct result of the microphase separation between the hard segments (formed by the diisocyanate and chain extender) and the soft segments (typically a long-chain polyol). The incorporation of this compound as a chain extender or as part of a co-polyol introduces flexible ether linkages into the polymer backbone. This disrupts the packing of the polymer chains, leading to a decrease in crystallinity and an increase in segmental motion.[3] Consequently, the resulting polyurethanes exhibit enhanced flexibility and elastomeric properties.[5] Furthermore, the polarity of the ether groups can lead to increased hydrogen bonding with water molecules, thereby enhancing the hydrophilicity of the material.[6]

Experimental Protocol: Synthesis of a Poly(ether-urethane) Elastomer

This protocol outlines the synthesis of a polyurethane elastomer using this compound as a chain extender via a two-step prepolymer method.

Materials:

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer

  • Heating mantle

  • Vacuum oven

Procedure:

  • Prepolymer Synthesis:

    • In a clean, dry three-neck flask, add PTMEG and heat to 80°C under a nitrogen atmosphere with stirring for 1 hour to remove any residual moisture.

    • Cool the flask to 60°C and add MDI in a 2:1 molar ratio of NCO:OH groups.

    • Add 2-3 drops of DBTDL catalyst and increase the temperature to 80°C.

    • Maintain the reaction at 80°C for 2-3 hours with constant stirring to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating for the NCO content.

  • Chain Extension:

    • Dissolve the required amount of this compound in dry DMF. The amount should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.

    • Cool the prepolymer to 60°C and add the solution of this compound dropwise with vigorous stirring.

    • After the addition is complete, continue stirring for another 1-2 hours until the viscosity of the mixture increases significantly.

  • Casting and Curing:

    • Pour the viscous polymer solution into a Teflon mold.

    • Cure the cast film in a vacuum oven at 80°C for 24 hours to complete the polymerization and remove the solvent.

Expected Outcome:

A transparent, flexible, and elastic polyurethane film. The properties can be tailored by varying the ratio of hard to soft segments.

Diagram of the Polyurethane Synthesis Workflow:

G cluster_0 Prepolymer Synthesis cluster_1 Chain Extension cluster_2 Casting & Curing PTMEG PTMEG (Polyol) Prepolymer Isocyanate-Terminated Prepolymer PTMEG->Prepolymer 80°C, 2-3h MDI MDI (Diisocyanate) MDI->Prepolymer Catalyst DBTDL Catalyst Catalyst->Prepolymer Polyurethane Polyurethane Solution Prepolymer->Polyurethane Diol This compound in DMF Diol->Polyurethane 60°C, 1-2h Casting Cast in Mold Polyurethane->Casting Curing Cure in Vacuum Oven (80°C, 24h) Casting->Curing FinalProduct Polyurethane Elastomer Film Curing->FinalProduct

Caption: Workflow for polyurethane elastomer synthesis.

Core Application II: Monomer for Biodegradable Poly(ether-ester)s

This compound is a promising monomer for the synthesis of biodegradable poly(ether-ester)s. These polymers combine the biodegradability of polyesters with the flexibility and hydrophilicity imparted by the ether linkages.[2][7] The presence of ether bonds can also modulate the degradation rate of the polymer, making it suitable for controlled drug release applications.[8]

Scientific Rationale: Tailoring Degradation and Mechanical Properties

The incorporation of this compound into a polyester backbone introduces ether linkages that can influence the polymer's properties in several ways. The increased chain flexibility can lead to a lower melting point and glass transition temperature compared to polyesters made from purely aliphatic diols.[9] The ether groups can also increase the hydrophilicity of the polymer, potentially accelerating hydrolytic degradation by allowing greater water penetration into the polymer matrix.[8] By carefully selecting the dicarboxylic acid co-monomer, it is possible to synthesize a range of poly(ether-ester)s with tailored thermal properties, mechanical strength, and degradation profiles.[10]

Experimental Protocol: Synthesis of a Poly(ether-ester) via Melt Polycondensation

This protocol describes the synthesis of a random poly(ether-ester) from this compound and a dicarboxylic acid via a two-stage melt polycondensation.

Materials:

  • This compound

  • Succinic acid (or other dicarboxylic acid)

  • Titanium(IV) butoxide (TBT) catalyst

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Heating mantle with a temperature controller.

Procedure:

  • Esterification:

    • Charge the reactor with equimolar amounts of this compound and succinic acid.

    • Add TBT catalyst (approximately 0.05-0.1 mol% based on the dicarboxylic acid).

    • Heat the mixture to 180-200°C under a slow stream of nitrogen with continuous stirring.

    • Water will be formed as a byproduct and should be collected in the condenser. Continue this stage for 2-4 hours or until approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation:

    • Increase the temperature to 220-240°C.

    • Gradually apply a vacuum (to below 1 mbar) to remove the excess diol and facilitate the increase in molecular weight.

    • Continue the reaction under high vacuum and elevated temperature for another 4-6 hours. The reaction is complete when the desired melt viscosity is achieved, which can be observed by the increase in the torque of the mechanical stirrer.

  • Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

    • Precipitate the polymer in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Outcome:

A semi-crystalline or amorphous poly(ether-ester) with properties dependent on the chosen dicarboxylic acid and the final molecular weight.

Diagram of the Poly(ether-ester) Synthesis Workflow:

G cluster_0 Esterification cluster_1 Polycondensation cluster_2 Purification Diol This compound Oligomer Low MW Oligomer + Water Diol->Oligomer 180-200°C, 2-4h Diacid Dicarboxylic Acid Diacid->Oligomer Catalyst TBT Catalyst Catalyst->Oligomer HighPolymer High MW Poly(ether-ester) Oligomer->HighPolymer 220-240°C, 4-6h, Vacuum Dissolution Dissolve in Solvent HighPolymer->Dissolution Precipitation Precipitate in Non-solvent Dissolution->Precipitation Drying Dry in Vacuum Oven Precipitation->Drying FinalProduct Purified Poly(ether-ester) Drying->FinalProduct

Caption: Workflow for poly(ether-ester) synthesis.

Data Presentation: Predicted Polymer Properties

The following table summarizes the expected influence of incorporating this compound into polyurethanes and polyesters compared to analogous polymers made with a simple aliphatic diol of similar length (e.g., 1,9-Nonanediol).

PropertyPolyurethane with this compoundPolyester with this compound
Glass Transition Temp. (Tg) LowerLower
Crystallinity LowerPotentially Lower
Tensile Strength LowerLower
Elongation at Break HigherHigher
Hydrophilicity/Water Uptake HigherHigher
Hydrolytic Degradation Rate (Not directly applicable)Potentially Higher

Conclusion and Future Outlook

This compound is a versatile building block for the creation of advanced polymeric materials. Its unique combination of flexibility and hydrophilicity, conferred by the ether linkages, opens up possibilities for the development of novel polyurethanes and biodegradable polyesters with tailored properties. Future research could explore its use in the synthesis of block copolymers to create thermoplastic elastomers with well-defined microstructures and responsive behaviors. Furthermore, its application in the formulation of biocompatible hydrogels for drug delivery and tissue engineering warrants further investigation, leveraging its potential to create materials with controlled degradation kinetics and mechanical properties that mimic biological tissues.

References

Introduction: A Novel Diether Diol for Advanced Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4,8-Dioxaundecane-1,11-diol in the synthesis of advanced polyurethanes.

Polyurethanes (PUs) are among the most versatile classes of polymers, with applications spanning from rigid foams and elastomers to coatings and biomedical devices. Their remarkable adaptability stems from the ability to precisely tailor their properties by selecting from a vast library of monomers. The final polymer's characteristics are largely defined by the interplay between its soft segments (SS), typically long-chain polyols, and its hard segments (HS), which are formed by the reaction of diisocyanates with short-chain diol or diamine "chain extenders".

This application note focuses on This compound , a specialized aliphatic diether diol, and its role as a chain extender in polyurethane synthesis. Unlike commodity chain extenders such as 1,4-butanediol (BDO), the unique chemical structure of this compound—containing two ether linkages—imparts specific, desirable properties to the resulting polyurethane. These include enhanced flexibility, improved hydrolytic stability, and modified hydrophilicity, making it an excellent candidate for high-performance applications, particularly in the biomedical and specialty elastomer fields. This guide will provide the foundational chemistry, detailed synthesis protocols, and robust characterization methodologies for leveraging this unique monomer.

Section 1: The Chemistry of Hard Segments and the Influence of Ether Linkages

The synthesis of polyurethane is a polyaddition reaction between isocyanate groups (-NCO) and hydroxyl groups (-OH). In a typical segmented polyurethane, a long-chain polyol (the soft segment) reacts with an excess of diisocyanate. Subsequently, a short-chain diol, the chain extender, is added to react with the remaining isocyanate groups. This process forms the hard segments.

These hard segments, composed of alternating diisocyanate and chain extender units, are generally polar and rigid. Through hydrogen bonding between the urethane groups (-NH-COO-), these segments self-associate into ordered, glassy, or semi-crystalline domains within the amorphous, flexible soft segment matrix. This microphase separation is the primary origin of the excellent mechanical properties of polyurethane elastomers.[1] The structure of the chain extender is therefore a critical determinant of the final polymer's properties.[2][3]

The Role of this compound:

When this compound is used as the chain extender, its ether linkages introduce rotational freedom into the hard segment. This has several key consequences:

  • Enhanced Flexibility and Low-Temperature Performance: The flexible C-O-C bonds, compared to the more rigid C-C bonds in aliphatic diols like BDO, disrupt the packing efficiency of the hard segments. This leads to a lower glass transition temperature of the hard segment and improved flexibility, which is particularly advantageous for applications requiring performance at low temperatures.

  • Improved Hydrolytic Stability: Polyurethanes made with ether-based components are significantly more resistant to hydrolysis than their polyester-based counterparts. The ether linkage is chemically more stable against water-induced degradation, making these materials suitable for long-term use in aqueous or high-humidity environments, a critical factor for many biomedical implants and devices.

  • Tailored Hydrophilicity: The ether oxygen atoms can participate in hydrogen bonding with water molecules, increasing the surface energy and water absorption capacity of the material. This property can be tuned and is highly valuable for applications requiring controlled wettability, such as in coatings, adhesives, or materials designed for biological interaction.[4]

Fig. 1: Polyurethane synthesis schematic.

Section 2: Properties and Safe Handling of this compound

Proper handling of monomers is essential for both safety and experimental success. The properties of this compound are summarized below.

PropertyValueSource
Chemical Name 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol[5]
CAS Number 4161-32-4[5]
Molecular Formula C₉H₂₀O₄[5]
Molecular Weight 192.25 g/mol [5]
Appearance Colorless to light yellow liquid (typical for similar diether diols)[6]
Boiling Point ~225-257 °C (estimated from similar diether diols)[6][7]
Density ~1.1 g/cm³ (estimated from similar diether diols)[6][7][8]
Solubility Soluble in water, alcohols, and common organic solvents

Safety and Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[10]

  • Hazard Profile: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

    • Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[10]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. As with all polyols, it is crucial to protect it from atmospheric moisture to ensure accurate stoichiometry during polymerization.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 3: Protocols for Polyurethane Synthesis

Two primary methods are used for polyurethane synthesis: the one-shot method and the prepolymer method . The one-shot method is simpler and faster, while the prepolymer method offers better control over the polymer architecture and reaction exotherm, often resulting in a more uniform hard segment distribution.

Protocol 1: One-Shot Synthesis Method

This method involves mixing all reactants (polyol, diisocyanate, and chain extender) together simultaneously. It is efficient for industrial production.[7][8][12]

Fig. 2: Workflow for one-shot PU synthesis.

Materials & Equipment:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • Chain Extender: this compound

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL, ~0.01-0.05 wt%)

  • Three-neck round-bottom flask, mechanical stirrer, heating mantle, vacuum pump, preheated mold.

Step-by-Step Methodology:

  • Preparation: Calculate the required mass of each reactant. A common formulation strategy is to set the NCO:OH index (molar ratio of isocyanate groups to hydroxyl groups) between 1.0 and 1.1. For this example, we target an index of 1.05.

  • Degassing: Add the calculated amounts of PTMG (polyol) and this compound (chain extender) to the reaction flask. Heat the mixture to 80-90°C under vacuum (<1 mmHg) for 2-4 hours with gentle stirring. Causality: This step is critical to remove dissolved water, which would otherwise react with isocyanates to form urea linkages and CO₂, causing bubbles and defects in the final material.[8]

  • Reaction Setup: After degassing, break the vacuum with dry nitrogen and adjust the temperature of the polyol/diol mixture to the reaction temperature (e.g., 70°C).

  • Polymerization: While stirring vigorously, add the pre-melted MDI (melted at ~60°C) and the catalyst to the flask.[8] Continue mixing rapidly for 30-60 seconds until the mixture is homogeneous. The viscosity will begin to increase noticeably.

  • Casting: Quickly pour the reacting mixture into a preheated mold (e.g., 100-120°C) coated with a mold release agent.

  • Curing: Place the mold in an oven and cure at 120°C for 3 hours, followed by a lower temperature cure at 80°C for 16-24 hours.[8]

  • Post-Curing: After cooling, demold the polyurethane sheet or part. Allow it to post-cure at ambient temperature for at least 7 days before characterization to ensure the reaction has gone to completion and the morphology has stabilized.

Protocol 2: Prepolymer Synthesis Method

This two-step method provides greater control over the polymer structure.[13]

Fig. 3: Workflow for prepolymer PU synthesis.

Materials & Equipment: Same as Protocol 1.

Step-by-Step Methodology:

  • Prepolymer Synthesis: a. Degas the PTMG polyol as described previously. b. Adjust the polyol temperature to 70-80°C. c. Add an excess of MDI (e.g., a 2:1 molar ratio of NCO to OH groups) to the polyol under a nitrogen atmosphere with stirring. d. Maintain the reaction at 80°C for 2-3 hours until the theoretical %NCO content is reached (this can be verified by titration). This forms an isocyanate-terminated prepolymer.[13][14]

  • Chain Extension: a. In a separate vessel, thoroughly degas the this compound chain extender. b. Cool the prepolymer to ~60-70°C. c. Add the stoichiometric amount of the chain extender to the prepolymer to achieve a final NCO:OH index of ~1.05. d. Mix vigorously for 30-60 seconds.

  • Casting and Curing: Follow steps 5-7 from the one-shot protocol.

Section 4: Characterization of the Synthesized Polyurethane

Validating the successful synthesis and understanding the properties of the new material are crucial research steps.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the completion of the polymerization reaction.[15]

  • Protocol: Collect a spectrum of the final cured polymer using an ATR-FTIR spectrometer.

  • Expected Results:

    • Confirmation of Reaction: The most definitive evidence is the disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹ .[4][16]

    • Urethane Formation: Look for the appearance of key urethane linkage peaks:

      • N-H stretching around 3300 cm⁻¹ .

      • C=O (urethane carbonyl) stretching around 1700-1730 cm⁻¹ .[4]

      • N-H bending and C-N stretching around 1530 cm⁻¹ .

    • Ether Group: The presence of a strong C-O-C stretching peak around 1100 cm⁻¹ will be prominent due to both the PTMG soft segment and the this compound chain extender.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) reveals thermal transitions, while Thermogravimetric Analysis (TGA) measures thermal stability.[17]

  • DSC Protocol: Heat a small sample (~5-10 mg) from -100°C to 250°C at a rate of 10-20°C/min under a nitrogen atmosphere.[18]

  • Expected DSC Results:

    • Soft Segment T₉: A glass transition (T₉) will be observed at a low temperature (e.g., -40°C to -70°C), corresponding to the flexible soft segment domains.

    • Hard Segment Transitions: Depending on the degree of phase separation and crystallinity, you may observe a T₉ for the hard segments at a higher temperature or endothermic peaks corresponding to the melting of ordered hard segment domains.[18]

  • TGA Protocol: Heat a sample (~10 mg) from room temperature to 600°C at 20°C/min in a nitrogen or air atmosphere.

  • Expected TGA Results: The thermogram will show the onset of degradation, typically occurring in multiple steps for polyurethanes. The temperature at which 5% weight loss occurs (Td5%) is a common metric for comparing thermal stability.

Mechanical Properties

The influence of the chain extender is most apparent in the material's mechanical response.

  • Protocol: Using a universal testing machine, perform tensile tests on dog-bone shaped specimens according to ASTM D412 or a similar standard.

  • Expected Results: The use of this compound is expected to produce a more flexible elastomer compared to one made with BDO. This would be reflected in a lower Young's modulus and potentially higher elongation at break, depending on the overall formulation.[5]

Conclusion

This compound is a specialty chain extender that offers formulators a powerful tool to engineer polyurethanes with enhanced flexibility, superior hydrolytic resistance, and tailored surface properties. By understanding the fundamental structure-property relationships and employing robust synthesis and characterization protocols as detailed in this guide, researchers can unlock new possibilities in the development of advanced materials for demanding applications, from durable elastomers to next-generation biocompatible devices.

References

"4,8-Dioxaundecane-1,11-diol" as a solvent for organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 4,8-Dioxaundecane-1,11-diol as a Promising Green Solvent Platform for Organic Synthesis

Abstract: The imperative of green chemistry has catalyzed a paradigm shift in solvent selection for organic synthesis, moving away from volatile, hazardous organic compounds toward safer, sustainable alternatives.[1][2] This guide introduces this compound, a high-boiling, hydrophilic diol, as a representative of the glycol ether class of solvents. While data on this specific molecule is emerging, its structural analogy to well-studied short-chain polyethylene glycols (PEGs) allows for its positioning as a potent, recyclable, and multifunctional solvent medium.[3] This document provides a comprehensive overview of its physicochemical properties, detailed protocols for its application in palladium-catalyzed cross-coupling reactions, and insights into its potential for broader use in modern synthetic workflows.

Introduction: The Case for Glycol Ethers as Sustainable Solvents

Traditional organic solvents are often associated with significant environmental, health, and safety concerns, including flammability, toxicity, and persistence in ecosystems.[2] The principles of green chemistry advocate for the use of "benign by design" alternatives that minimize these risks.[4][5] Water, supercritical fluids, and ionic liquids have been explored extensively, yet each presents its own limitations in terms of solubility scope, cost, or operational complexity.[4][6]

Poly(ethylene glycol) (PEG) and its shorter-chain analogues have emerged as a highly attractive class of green solvents.[7] They are non-volatile, non-toxic, biodegradable, and thermally stable. Crucially, their unique polyether structure imparts desirable solvating properties for a wide range of organic and inorganic reagents. Furthermore, their low solubility in nonpolar organic solvents like diethyl ether allows for simple, precipitation-based product isolation and solvent recycling.[8]

This compound, with its C9 backbone interrupted by two ether linkages and terminated by hydroxyl groups, represents a structurally ideal candidate within this class. It can be conceptualized as a derivative of triethylene glycol, offering a favorable balance of polarity, hydrogen-bonding capability, and thermal stability. This guide will leverage the extensive research on low-molecular-weight PEGs to establish a robust framework for the application of this compound in catalysis and general organic synthesis.

Physicochemical & Safety Profile

A solvent's utility is fundamentally dictated by its physical properties. The table below summarizes the key characteristics of this compound and a related, well-characterized diol.

PropertyThis compoundUndecane-1,11-diol (for comparison)Reference
Molecular Formula C₉H₂₀O₄C₁₁H₂₄O₂N/A
Molecular Weight 192.25 g/mol 188.31 g/mol [9]
Appearance Solid (Predicted)White to Light Yellow Powder/Lump[9]
Boiling Point High (Predicted)N/AN/A
Melting Point N/A61.0 to 65.0 °C[9]
Solubility Soluble in water, polar organic solvents. Low solubility in nonpolar solvents (e.g., diethyl ether, hexanes).N/AInferred from PEG data[7]
CAS Number 18743-57-2765-04-8[9][10]
Safety & Handling Considerations:

As a member of the glycol ether family, this compound requires careful handling to ensure laboratory safety.

  • General Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Handle in a well-ventilated area or a chemical fume hood.[12]

  • Storage: Store in a tightly closed container in a cool, dry place.[11] Crucially, ethers are susceptible to the formation of explosive peroxides upon prolonged exposure to air and light. [13] Containers should be dated upon opening and periodically tested for peroxides, especially before any distillation or heating process.[13][14] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste streams.[15]

Application Protocol: Palladium-Catalyzed Heck Cross-Coupling

Palladium-catalyzed cross-coupling reactions are foundational to modern organic synthesis, particularly in pharmaceutical and materials science.[16][17] The use of low-molecular-weight PEGs as a solvent for these transformations has been shown to offer significant advantages, including enhanced reaction rates, high yields, and simplified catalyst/solvent recycling, often without the need for expensive phosphine ligands.[7][8]

Causality of Solvent Choice: The efficacy of glycol ethers in this context is threefold:

  • Solubilization: They effectively dissolve a wide range of organic halides, olefins, and the palladium catalyst.

  • Catalyst Stabilization: The ether oxygens can coordinate with the palladium center, creating a stable catalytic species and preventing aggregation into inactive palladium black.

  • Phase-Transfer Catalyst (PTC) Action: The solvent itself can act as a PTC, facilitating the transfer of reagents between phases (e.g., an inorganic base and the organic substrate), thus accelerating the reaction.[8]

Detailed Protocol: Ligand-Free Heck Reaction of Iodobenzene with Ethyl Acrylate

This protocol is adapted from established procedures using low-molecular-weight PEG as the reaction medium.[7][8]

Materials:

  • This compound

  • Iodobenzene (Ar-I)

  • Ethyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triethylamine (TEA)

  • Diethyl ether (Et₂O), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mL).

    • Add iodobenzene (5 mmol, 1.0 equiv).

    • Add ethyl acrylate (6 mmol, 1.2 equiv).

    • Add triethylamine (5.5 mmol, 1.1 equiv) to act as the base.

    • Finally, add Palladium(II) Acetate (0.05 mmol, 1 mol%).

    • Flush the flask with nitrogen or argon to establish an inert atmosphere.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously. The mixture should become homogeneous as the reactants dissolve.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-8 hours.

  • Workup and Product Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Add 30 mL of diethyl ether to the flask. This step is critical: the polar glycol solvent, palladium catalyst, and salts will precipitate out of the nonpolar ether.

    • Stir the resulting slurry for 10 minutes, then cool to 0 °C in an ice bath to maximize precipitation.

    • Isolate the precipitated solvent/catalyst phase by vacuum filtration, washing the solid with a small amount of cold diethyl ether (2 x 5 mL). Retain the solid phase for recycling.

    • Combine the ethereal filtrates in a separatory funnel and wash with 1M HCl (15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, ethyl cinnamate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure ethyl cinnamate.

Recycling of the Solvent and Catalyst:
  • The solid recovered from filtration contains the this compound solvent and the palladium catalyst.

  • This solid can be directly reused in a subsequent reaction by adding fresh substrates and base.

  • Studies have shown that this recycled system can be used for multiple cycles with only a minor decrease in activity, demonstrating the economic and environmental benefits of this approach.[8]

Workflow Visualization

The following diagram illustrates the efficient, cyclical workflow of a Heck reaction using a recyclable glycol ether solvent.

Heck_Reaction_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation setup 1. Reaction Setup (Substrates, Pd(OAc)2, Base in this compound) reaction 2. Heating (80-100 °C) under N2 setup->reaction cool 3. Cool to RT reaction->cool precipitate 4. Add Et2O (Precipitate Solvent/Catalyst) cool->precipitate filtration 5. Filtration precipitate->filtration product_path Ethereal Solution (Crude Product) filtration->product_path Filtrate recycle_path Solid Residue (Solvent + Catalyst) filtration->recycle_path Solid purify 6. Purification (Chromatography) product_path->purify recycle_arrow recycle_path->recycle_arrow Recycle final_product Pure Product purify->final_product recycle_arrow->setup

Caption: Workflow for a Heck reaction in this compound.

Broader Applications & Future Outlook

The utility of glycol ether solvents extends beyond the Heck reaction. Their properties make them suitable for a range of other transformations:

  • Other Cross-Coupling Reactions: Protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions have been successfully developed in PEG, suggesting direct translatability to this compound.[18][19]

  • Nanoparticle Synthesis: Polyols can serve as both a high-boiling solvent and a capping/stabilizing agent in the synthesis of metal nanoparticles, offering control over particle size and preventing agglomeration.[20]

  • Multicomponent Reactions: The ability to dissolve diverse reagents makes these solvents excellent media for complex, one-pot multicomponent reactions.[21]

The continued exploration of this compound and related glycol ethers is a promising avenue in sustainable chemistry. Future work should focus on a full toxicological assessment, optimization for a wider array of catalytic systems, and application in industrial-scale processes to fully realize their potential as next-generation green solvents.

References

Application Note: Quantitative Analysis of 4,8-Dioxaundecane-1,11-diol in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical procedures for the accurate quantification of 4,8-Dioxaundecane-1,11-diol. This molecule, a structural analog of polyethylene glycol (PEG) oligomers, may be present as a process-related impurity, a degradation product, or a component in pharmaceutical formulations.[1][2] The inherent chemical properties of this analyte—specifically its high polarity and lack of a significant UV chromophore—present unique analytical challenges.[3][4] To address this, we present two robust, validated methods: a primary High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) and a confirmatory Gas Chromatography (GC) method with a Flame Ionization Detector (FID). These protocols are designed for researchers, quality control scientists, and drug development professionals, providing step-by-step guidance from sample preparation to data analysis, all within the validation framework of the International Council for Harmonisation (ICH) guidelines.[5][6]

Introduction and Method Selection Rationale

This compound is a hydrophilic, difunctional molecule characterized by two terminal hydroxyl groups and two internal ether linkages. Its structure makes it water-soluble and non-volatile under standard conditions. The quantification of such compounds is critical for ensuring the safety, efficacy, and quality of pharmaceutical products, as mandated by regulatory bodies like the FDA.[1][7]

The primary analytical challenge is the molecule's lack of a UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective.[4] Therefore, the selection of an appropriate analytical technique is paramount.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is the recommended primary method. HPLC is ideal for separating non-volatile polar compounds from complex matrices. The ELSD is a universal detector that is independent of the analyte's optical properties, making it perfectly suited for compounds like this compound.[3] It offers excellent baseline stability with gradient elution, which is often necessary to achieve separation from other excipients or impurities.[4]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This serves as an excellent orthogonal method for confirmation and quantification. While the target analyte has limited volatility, this can be overcome through chemical derivatization. Silylation of the terminal hydroxyl groups significantly increases volatility and reduces peak tailing, enabling robust analysis on a GC system. The FID is a highly sensitive, universal detector for organic compounds, providing reliable quantification.[8][9]

Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)

Principle of Operation

This method employs reversed-phase chromatography to retain and separate the polar analyte. The column effluent is directed to the ELSD, where it is nebulized into fine droplets. The mobile phase is then evaporated, leaving behind solid particles of the analyte. These particles pass through a light beam, and the scattered light is measured by a photodiode. The detector response is proportional to the mass of the analyte.

Experimental Protocol: HPLC-ELSD

2.2.1. Instrumentation and Materials

  • HPLC System with gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (e.g., Agilent 385-ELSD or equivalent)[3]

  • Reversed-Phase C8 Column (e.g., Supelcosil LC-8-DB, 4.6 x 150 mm, 5 µm)[10]

  • Reference Standard: this compound (≥98% purity)

  • HPLC-grade Acetonitrile and Water

  • Class A volumetric glassware and pipettes

2.2.2. Preparation of Solutions

  • Mobile Phase A: 100% HPLC-grade Water

  • Mobile Phase B: 100% HPLC-grade Acetonitrile

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

2.2.3. Sample Preparation

  • Accurately weigh a sample of the drug substance or product containing an estimated 1-2 mg of the analyte into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve/extract the analyte.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.2.4. Chromatographic & Detector Conditions

ParameterConditionRationale
Column Reversed-Phase C8, 4.6 x 150 mm, 5 µmProvides adequate retention for polar diols while allowing for efficient separation.[10]
Mobile Phase A: Water; B: AcetonitrileStandard reversed-phase solvents with low background for ELSD.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-50% B; 15-16 min: 50-10% B; 16-20 min: 10% BA shallow gradient ensures robust separation from other polar and non-polar matrix components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CImproves peak shape and ensures reproducible retention times.
Injection Volume 20 µLBalances sensitivity with the risk of column overload.
ELSD Nebulizer Temp. 40 °COptimizes droplet formation for the aqueous mobile phase.
ELSD Evaporator Temp. 60 °CEnsures complete evaporation of the mobile phase without losing the semi-volatile analyte.
ELSD Gas Flow (N₂) 1.6 SLM (Standard Liters per Minute)Provides a stable aerosol stream for consistent detection.[4]

HPLC-ELSD Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep_Standard Prepare Reference Standard (1000 µg/mL Stock) Prep_Cal Prepare Calibration Curve (10-200 µg/mL) Prep_Standard->Prep_Cal HPLC HPLC System Injection Prep_Cal->HPLC Prep_Sample Weigh, Dissolve & Filter Test Sample Prep_Sample->HPLC Column C8 Column Separation (Gradient Elution) HPLC->Column ELSD ELSD Detection (Nebulize -> Evaporate -> Detect) Column->ELSD Chromatogram Generate Chromatogram ELSD->Chromatogram Calibration Construct Calibration Curve (Log-Log or Quadratic Fit) Chromatogram->Calibration Quantify Quantify Analyte in Sample Calibration->Quantify Report Report Result (µg/mL or %w/w) Quantify->Report GC_Workflow cluster_prep Phase 1: Preparation & Derivatization cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep_Solutions Prepare Standard & Sample Solutions in Pyridine Derivatize Derivatize with BSTFA (70°C for 30 min) Prep_Solutions->Derivatize GC_Inject GC System Injection (Split Inlet) Derivatize->GC_Inject Column_Sep Capillary Column Separation (Temperature Program) GC_Inject->Column_Sep FID_Detect FID Detection (Ionization in Flame) Column_Sep->FID_Detect Chromatogram Generate Chromatogram FID_Detect->Chromatogram Calibration Construct Calibration Curve (Linear Fit, External Standard) Chromatogram->Calibration Quantify Quantify Analyte in Sample Calibration->Quantify Report Report Result (µg/mL or %w/w) Quantify->Report Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Initial Method Development & Optimization Specificity Specificity Assess interference from matrix Dev->Specificity Linearity Linearity & Range r² ≥ 0.995 Specificity->Linearity Accuracy Accuracy % Recovery Specificity->Accuracy Precision Precision Repeatability & Intermediate Specificity->Precision Limits LOD & LOQ S/N Ratio Linearity->Limits Routine Validated Method for QC & Stability Testing Accuracy->Routine Precision->Routine Limits->Routine Robustness Robustness Deliberate small changes Robustness->Routine

References

Application Note & Protocols: Leveraging 4,8-Dioxaundecane-1,11-diol in the Formulation of Advanced Cross-linked Gels

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals exploring the synthesis of novel cross-linked gels. Herein, we delve into the versatile application of 4,8-Dioxaundecane-1,11-diol, a linear polyether diol, as a fundamental building block in the creation of sophisticated polymer networks. While direct literature on this specific diol in gel formation is nascent, this document extrapolates from established principles of polymer chemistry, offering robust theoretical frameworks and actionable protocols for its use in polyurethane and polyester-based gel systems.

Introduction: The Strategic Advantage of this compound in Polymer Networks

This compound, with its flexible ether linkages and terminal hydroxyl groups, presents a unique combination of hydrophilicity and reactivity. These characteristics make it an exemplary candidate for designing cross-linked gels with tunable properties, suitable for a range of applications from controlled drug release to tissue engineering scaffolds. The ether backbone can impart flexibility and influence the swelling behavior of the resulting gel, while the terminal diols serve as reactive sites for polymerization and cross-linking.

This guide will explore two primary pathways for integrating this compound into cross-linked gel networks:

  • Polyurethane Hydrogel Synthesis: Through reaction with diisocyanates, forming urethane linkages.

  • Polyester Gel Synthesis: Via polycondensation with dicarboxylic acids, creating ester bonds.

We will dissect the underlying chemistry of these approaches, provide detailed experimental protocols, and discuss the critical parameters that govern the final properties of the gel.

Part 1: Polyurethane-Based Hydrogels Incorporating this compound

The formation of polyurethane hydrogels is a powerful strategy for creating biocompatible and mechanically tunable materials.[1][2][3] In this approach, this compound can act as a chain extender or a soft segment, contributing to the overall flexibility and hydrophilicity of the polymer network. The reaction involves the step-growth polymerization of the diol with a diisocyanate. To achieve a hydrogel, it is common to incorporate a more hydrophilic polyol, such as polyethylene glycol (PEG), into the polymer backbone.[1]

Reaction Mechanism: Polyurethane Formation

The fundamental reaction is the addition of the hydroxyl groups of the diol to the isocyanate groups of a diisocyanate, forming a urethane linkage. By using a diol and a diisocyanate, a linear polymer is formed. Cross-linking can be induced by incorporating a tri-functional cross-linking agent, such as a triol, or by using an excess of the diisocyanate to create allophanate cross-links.

polyurethane_formation diol HO-R1-OH (this compound) prepolymer HO-(-R1-O-CO-NH-R2-NH-CO-O-)n-R1-OH (Polyurethane Prepolymer) diol->prepolymer Polymerization diisocyanate OCN-R2-NCO (Diisocyanate) diisocyanate->prepolymer gel Cross-linked Polyurethane Gel prepolymer->gel Cross-linking crosslinker Tri-functional Crosslinker crosslinker->gel

Caption: Polyurethane gel formation workflow.

Experimental Protocol: Synthesis of a Polyurethane Hydrogel

This protocol describes a one-step bulk polymerization process to synthesize a cross-linked polyurethane hydrogel.

Materials:

  • This compound

  • Poly(ethylene glycol) (PEG), Mn = 1000 g/mol

  • Hexamethylene diisocyanate (HMDI)

  • Trimethylolpropane (TMP) (cross-linker)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound, PEG, and TMP. Dry the mixture under vacuum at 80°C for 4 hours to remove any residual water.

  • Reaction Initiation: Cool the mixture to 60°C and add anhydrous DMF to dissolve the components. Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).

  • Polymerization: While stirring vigorously, add HMDI dropwise to the mixture. The molar ratio of NCO to OH groups should be carefully controlled (typically around 1.05:1 to ensure complete reaction of hydroxyls and allow for some side reactions).

  • Curing: After the addition of HMDI, continue stirring for 2-3 hours at 80°C. The viscosity of the solution will increase significantly.

  • Gel Formation: Pour the viscous solution into a mold and cure in an oven at 80°C for 24 hours to complete the cross-linking reaction.

  • Purification: After curing, the resulting gel is removed from the mold and immersed in deionized water for 72 hours (changing the water every 24 hours) to remove any unreacted monomers and the solvent.

  • Drying: The purified hydrogel can be dried by lyophilization or in a vacuum oven at 60°C until a constant weight is achieved.

Key Parameters and Expected Outcomes

The properties of the resulting hydrogel can be tailored by adjusting the ratio of the components.

ParameterEffect on Gel Properties
Ratio of this compound to PEG Increasing the proportion of the diol may decrease the swelling ratio due to its relatively lower hydrophilicity compared to PEG. It can also influence the mechanical properties.
Cross-linker (TMP) Concentration Higher concentrations of TMP will lead to a more densely cross-linked network, resulting in a stiffer gel with a lower swelling capacity.[3]
NCO:OH Ratio A ratio slightly above 1.0 can ensure complete reaction and potentially introduce biuret cross-links, increasing the gel's mechanical strength.

Part 2: Polyester-Based Gels Utilizing this compound

Polyester gels can be formed through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative.[4][5] this compound can serve as the diol component in such a reaction. The formation of a cross-linked gel typically requires the use of a multifunctional monomer (e.g., a tricarboxylic acid) or specific reaction conditions that promote network formation over linear chain growth.

Reaction Mechanism: Polyesterification

The esterification reaction involves the condensation of a hydroxyl group from the diol and a carboxylic acid group from the dicarboxylic acid, with the elimination of water. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

polyester_formation diol HO-R1-OH (this compound) prepolymer HO-(-R1-O-CO-R2-CO-O-)n-R1-OH (Polyester Prepolymer) diol->prepolymer Polycondensation diacid HOOC-R2-COOH (Dicarboxylic Acid) diacid->prepolymer gel Cross-linked Polyester Gel prepolymer->gel Cross-linking crosslinker Tri-functional Acid crosslinker->gel

Caption: Polyester gel formation workflow.

Experimental Protocol: Synthesis of a Cross-linked Polyester Gel

This protocol outlines a two-stage melt polycondensation method.

Materials:

  • This compound

  • Adipic acid (dicarboxylic acid)

  • Citric acid (tricarboxylic acid, as cross-linker)

  • Titanium(IV) isopropoxide (catalyst)

Procedure:

  • Esterification Stage:

    • In a reaction kettle equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, charge this compound, adipic acid, and citric acid in the desired molar ratio. A slight excess of the diol is often used to ensure hydroxyl-terminated chains.[4]

    • Purge the reactor with nitrogen to create an inert atmosphere.

    • Heat the mixture to 180-200°C with constant stirring to initiate the esterification reaction. Water will be produced as a byproduct and should be collected.

    • Continue this stage for 2-3 hours or until the rate of water collection significantly decreases.

  • Polycondensation Stage:

    • Add the catalyst, titanium(IV) isopropoxide, to the reaction mixture.

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure to create a vacuum (e.g., <1 mmHg). This will facilitate the removal of water and excess diol, driving the polymerization reaction towards higher molecular weights.[5]

    • Continue the reaction under these conditions for several hours. The progress of the reaction can be monitored by the increase in the viscosity of the melt.

    • Once the desired viscosity is achieved, the molten polymer is cooled to form the cross-linked polyester gel.

Characterization and Validation of Gel Formation

To confirm the successful synthesis and cross-linking of the gels, the following characterization techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane (-NH-COO-) or ester (-COO-) linkages and the disappearance of isocyanate (-NCO) or carboxylic acid (-COOH) peaks.

  • Swelling Studies: To determine the water uptake capacity of the hydrogels, which is indicative of the cross-linking density.

  • Rheology: To measure the storage (G') and loss (G'') moduli. For a cross-linked gel, G' should be greater than G'' and relatively independent of frequency.[6]

  • Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the gel.

Concluding Remarks

This compound is a promising, yet underexplored, building block for the creation of advanced cross-linked gels. By leveraging established polymerization techniques such as polyurethane and polyester synthesis, researchers can formulate novel materials with tailored properties. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of such gels. Further optimization of reaction conditions and component ratios will enable the development of materials suitable for a wide array of applications in the biomedical and pharmaceutical fields.

References

Functionalization of 4,8-Dioxaundecane-1,11-diol: A Guide to Tailoring for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Linker

4,8-Dioxaundecane-1,11-diol is a hydrophilic, linear molecule characterized by a backbone containing ether linkages and terminal primary hydroxyl groups. This structure, analogous to a short-chain polyethylene glycol (PEG), imparts desirable properties such as water solubility and biocompatibility.[1][2] However, the true potential of this compound is realized upon the strategic functionalization of its terminal hydroxyl groups. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key functionalization strategies and detailed protocols for modifying this compound for specific, high-value applications.

The terminal hydroxyl groups are the primary sites for chemical modification, allowing for the introduction of a wide array of functional moieties.[3] These modifications can transform the passive diol into an active component for drug delivery systems, a cross-linker for hydrogel formation, or a building block for novel block copolymers.[2] This document will explore the rationale behind these modifications and provide actionable protocols to achieve them.

Core Functionalization Strategies

The conversion of the terminal hydroxyl groups into other functionalities is the cornerstone of unlocking the applications of this compound. The choice of functional group is dictated by the intended application and the desired conjugation chemistry.

Activation of Hydroxyl Groups: The Gateway to Functionalization

Direct reaction of the hydroxyl groups can be sluggish. Therefore, a common and highly effective strategy is to first convert them into more reactive leaving groups, such as tosylates or mesylates. This "activation" step facilitates subsequent nucleophilic substitution reactions, opening the door to a wide range of functionalizations.[4]

Protocol 1: Monotosylation of this compound

This protocol is designed for the selective activation of one hydroxyl group, yielding a heterobifunctional molecule. This is particularly useful for applications requiring subsequent, differential functionalization of the two ends.[5]

Rationale: By using a slight excess of the diol relative to the tosylating agent, the probability of ditosylation is reduced. The use of a hindered base like pyridine at low temperatures further favors monosubstitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0 equivalents) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the TsCl solution dropwise to the diol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold, saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the monotosylated product.

Parameter Expected Value
Yield 40-60%
Purity (by NMR) >95%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Diagram 1: General Functionalization Workflow

G Diol This compound Activated_Diol Activated Diol (e.g., Tosylate, Mesylate) Diol->Activated_Diol Activation Functionalized_Product Functionalized Product (Amine, Thiol, Azide, etc.) Activated_Diol->Functionalized_Product Nucleophilic Substitution Application Specific Application (Drug Conjugation, Hydrogel, etc.) Functionalized_Product->Application Further Conjugation/Polymerization

Caption: Workflow for functionalizing this compound.

Conversion to Key Functional Groups

Once activated, the tosylated diol can be readily converted into a variety of other functional groups.

Converting the hydroxyl groups to primary amines is a critical step for many biomedical applications. Amines can be used for conjugation to proteins, peptides, or other biomolecules via amide bond formation.[] They also introduce a positive charge at physiological pH, which can be exploited for electrostatic interactions or pH-responsive drug delivery systems.

Protocol 2: Conversion of Tosylated Diol to Diamine

Rationale: This protocol utilizes a two-step process. First, the tosylate is displaced by an azide, which is a highly efficient nucleophile. The subsequent reduction of the azide to an amine is a clean and high-yielding reaction, often accomplished by catalytic hydrogenation or with a reducing agent like triphenylphosphine (the Staudinger reaction).[5]

Materials:

  • Mono- or Di-tosylated this compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure: Step 1: Azide Formation

  • Dissolve the tosylated diol (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (3.0 equivalents per tosyl group) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting azide is often used in the next step without further purification.

Step 2: Staudinger Reduction to Amine

  • Dissolve the crude azide from the previous step in a mixture of THF and water (e.g., 4:1 v/v).

  • Add triphenylphosphine (1.5 equivalents per azide group).

  • Stir the reaction at room temperature for 8-12 hours. Nitrogen gas evolution will be observed.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove triphenylphosphine oxide.

  • The desired amine product is typically in the aqueous layer and can be isolated by lyophilization or extraction after basification.

Parameter Expected Value (Overall)
Yield 70-90%
Purity (by NMR) >95%
Characterization ¹H NMR, ¹³C NMR, IR (disappearance of azide peak), Mass Spectrometry

Terminal thiol groups are valuable for their ability to participate in thiol-ene "click" reactions and to form disulfide bonds.[7] Disulfide linkages are of particular interest in drug delivery as they can be cleaved in the reducing environment inside cells, leading to triggered drug release.

Protocol 3: Conversion of Tosylated Diol to Dithiol

Rationale: A common method for introducing a thiol group is through the displacement of a tosylate with a thioacetate, followed by hydrolysis of the thioester to reveal the free thiol. This two-step process avoids the direct use of odorous and easily oxidized sodium hydrosulfide.[7]

Materials:

  • Di-tosylated this compound

  • Potassium thioacetate

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure: Step 1: Thioacetate Formation

  • Dissolve the di-tosylated diol (1.0 equivalent) in anhydrous DMF.

  • Add potassium thioacetate (2.5 equivalents).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

Step 2: Hydrolysis to Thiol

  • Dissolve the crude thioacetate in methanol.

  • Add a few drops of concentrated HCl.

  • Stir the reaction at room temperature for 4-6 hours.

  • Neutralize the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the dithiol.

Parameter Expected Value (Overall)
Yield 65-85%
Purity (by NMR) >90% (thiols can be prone to oxidation)
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Applications in Drug Development and Biomaterials

The functionalized derivatives of this compound are versatile tools in the hands of researchers.

Application 1: PEGylation for Enhanced Drug Delivery

PEGylation, the covalent attachment of PEG chains to a therapeutic molecule, is a widely used strategy to improve the pharmacokinetic properties of drugs.[8][9] Even short PEG-like linkers such as functionalized this compound can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[1]

Diagram 2: PEGylation of a Protein with Functionalized Diol

G cluster_0 Functionalization cluster_1 Conjugation Diol This compound AmineDiol Amino-functionalized Diol Diol->AmineDiol Protocol 2 Protein Protein with -COOH group Conjugate PEGylated Protein AmineDiol->Conjugate Amide Bond Formation Protein->Conjugate EDC/NHS Coupling

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,8-Dioxaundecane-1,11-diol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and troubleshoot the synthesis of this important diol. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions based on established chemical principles and field-proven insights.

Introduction to the Synthesis of this compound

The synthesis of this compound, a symmetrical di-ether, is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction.[1][2] For the synthesis of this compound, a common and practical approach involves the reaction of a C3 synthon with a C2 synthon. Specifically, we will focus on the reaction between the sodium salt of 3-(2-hydroxyethoxy)propan-1-ol, which can be formed in situ from 1,3-propanediol and 2-chloroethanol.

The overall proposed reaction scheme is as follows:

Step 1: Formation of the alkoxide

Caption: Williamson Ether Synthesis Workflow

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation E2_Elimination E2 Elimination Low_Yield->E2_Elimination Polymerization Polymerization Low_Yield->Polymerization Stronger_Base Use Stronger/Excess Base Incomplete_Deprotonation->Stronger_Base Lower_Temp Lower Reaction Temperature E2_Elimination->Lower_Temp High_Dilution High Dilution Conditions Polymerization->High_Dilution Slow_Addition Slow Reagent Addition Polymerization->Slow_Addition

Caption: Troubleshooting Low Yield Issues

References

"4,8-Dioxaundecane-1,11-diol" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,8-Dioxaundecane-1,11-diol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. As a diether-diol, its unique structure presents specific challenges and considerations in experimental and formulation settings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental properties and handling of this compound.

Q1: What is this compound, and what are its primary applications?

This compound is a linear organic molecule featuring two ether linkages and two terminal primary alcohol (hydroxyl) groups. Its structure can be represented as HO-(CH₂)₃-O-(CH₂)₂-O-(CH₂)₃-OH. This combination of functional groups makes it amphiphilic, granting it utility as a specialty solvent, a monomer for polymerization (e.g., for polyesters and polyurethanes), and a linker or spacer molecule in chemical synthesis. In pharmaceutical development, it may be explored as an excipient or a component in drug delivery systems.

Q2: What are the primary stability concerns for this molecule?

The main stability concerns stem from its two ether linkages and two primary alcohol groups.

  • Oxidative Degradation: Ethers are susceptible to auto-oxidation in the presence of oxygen, a reaction often accelerated by light and trace metal catalysts. This process can form unstable and explosive peroxides.[1]

  • Acid-Catalyzed Cleavage: While generally stable to hydrolysis at neutral pH, the ether bonds can be cleaved under strong acidic conditions.[1][2]

  • Oxidation of Alcohols: The terminal primary alcohol groups can be oxidized to aldehydes and subsequently to carboxylic acids, especially in the presence of oxidizing agents.

Q3: How should I properly store this compound to ensure its stability?

To mitigate degradation, proper storage is critical. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all chemical degradation pathways, including oxidation.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents contact with oxygen, thereby inhibiting peroxide formation and oxidative degradation.[1]
Container Amber glass or opaque containerProtects the compound from light, which can accelerate the formation of radical species and promote oxidation.
Chemical Environment Store away from strong acids, bases, and oxidizing agents.Prevents acid-catalyzed cleavage and forced oxidation of ether and alcohol functionalities.

Part 2: Troubleshooting Guide for Experimental Issues

This section is structured to help you diagnose and resolve common problems encountered during experiments involving this compound.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Problem: During stability testing or routine analysis of a formulation containing this compound, I observe new, unidentified peaks that grow over time.

Probable Cause: This is a classic sign of chemical degradation. The identity of the new peaks depends on the storage and experimental conditions. The most likely culprits are products of oxidative degradation or acid-catalyzed hydrolysis.

Investigative Workflow & Solution:

The logical flow for identifying the source of degradation is outlined below.

G cluster_0 Phase 1: Observation & Initial Hypothesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: Root Cause Analysis cluster_3 Phase 4: Confirmation & Correction A Unexpected peak observed in HPLC B Hypothesis: Degradation Product A->B C Analyze sample with LC-MS B->C D Determine Mass of Unknown Peak C->D E Hypothesize Structure (e.g., Peroxide, Aldehyde, Cleavage Product) D->E F Review Storage & Handling Conditions E->F G Was sample exposed to air/light? F->G H Was sample exposed to low pH (<4)? F->H I Potential Oxidative Degradation G->I J Potential Acid Hydrolysis H->J K Perform Forced Degradation Study (Spike with acid, expose to peroxide) I->K J->K L Compare retention times and mass spectra K->L M Implement Corrective Actions (Inert atmosphere, pH control, light protection) L->M

Caption: Troubleshooting workflow for identifying unknown analytical peaks.

Step-by-Step Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Create a solution of pure this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Condition: Treat an aliquot of the stock solution with 0.1 M HCl and heat gently (e.g., 60°C) for several hours.

  • Oxidative Condition: Treat another aliquot with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature, protected from light.

  • Analysis: Analyze the stressed samples by LC-MS alongside your degraded experimental sample.

  • Comparison: Match the retention times and mass-to-charge ratios (m/z) of the peaks in the stressed samples to the unknown peaks in your sample to confirm the degradation pathway.

Issue 2: Inconsistent Results or Loss of API Potency in Formulations

Problem: My Active Pharmaceutical Ingredient (API) shows accelerated degradation or loss of activity when formulated with this compound as an excipient.

Probable Cause: Reactive degradation products of the diol are likely reacting with your API. Peroxides and aldehydes are common culprits. Peroxides are strong oxidizing agents, while aldehydes can react with primary or secondary amine groups on an API to form Schiff bases.

Solution:

  • Test for Peroxides: The most immediate threat is often from peroxide contamination. Use a peroxide test strip (available from most chemical suppliers) for a quick qualitative assessment of your this compound stock.

  • Purge Oxygen: When preparing formulations, sparge all solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Include Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the formulation to scavenge free radicals and prevent the initiation of auto-oxidation.

  • Re-evaluate Storage: Ensure your stock of the diol is stored under an inert atmosphere as recommended. If it's an older bottle that has been opened multiple times, it is highly suspect for peroxide formation.

Part 3: Understanding Degradation Pathways

A clear understanding of the potential chemical transformations is essential for predicting and preventing stability issues.

Primary Degradation Pathways:

The diagram below illustrates the two most common degradation routes for this compound.

G cluster_0 This compound (Parent) cluster_1 Degradation Products Parent HO-(CH₂)₃-O-(CH₂)₂-O-(CH₂)₃-OH Peroxide Hydroperoxide Species (at C alpha to ether) Parent->Peroxide O₂ / Light (Oxidative Stress) Aldehyde Terminal Aldehyde/Carboxylic Acid (from alcohol oxidation) Parent->Aldehyde [Oxidizing Agent] Cleavage Cleavage Products (e.g., 1,3-Propanediol) Parent->Cleavage H⁺ / H₂O (Strong Acid)

Caption: Major degradation pathways for this compound.

  • Oxidative Degradation (Red Pathway): In the presence of oxygen, radical-mediated hydrogen abstraction can occur at the carbons adjacent (alpha) to the ether oxygen atoms. This leads to the formation of hydroperoxides. These hydroperoxides are unstable and can further decompose, leading to chain cleavage and the formation of various smaller molecules, including aldehydes and alcohols.[3]

  • Alcohol Oxidation (Yellow Pathway): The terminal primary alcohol groups are susceptible to oxidation. Mild oxidation can yield the corresponding dialdehyde, while stronger conditions can produce the dicarboxylic acid.

  • Acid-Catalyzed Cleavage (Green Pathway): Under strong acidic conditions, the ether oxygen is protonated, turning it into a good leaving group (an alcohol).[4] A nucleophile (like a halide ion or water) can then attack the adjacent carbon via an Sₙ2 mechanism, breaking the C-O bond.[2] This can fragment the molecule into smaller diols and other byproducts.[5][6]

References

Troubleshooting polymerization reactions with "4,8-Dioxaundecane-1,11-diol"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4,8-Dioxaundecane-1,11-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this versatile ether diol into polymerization reactions. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments.

Introduction to this compound

This compound is a linear polyether diol characterized by a flexible nine-carbon backbone containing two ether linkages. Its structure, HO-(CH₂)₃-O-(CH₂)₂-O-(CH₂)₃-OH, features primary hydroxyl (-OH) terminal groups, making it a reactive monomer for step-growth polymerization.

The presence of ether groups imparts distinct properties to the final polymer, such as increased flexibility, hydrophilicity, and altered thermal characteristics compared to analogous aliphatic diols[1][2]. It is a key building block in the synthesis of specialty polyurethanes and polyesters for a range of applications, including biomedical materials and high-performance elastomers[1].

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of common problems and provide validated protocols to resolve them.

Question 1: Why is my polymer's molecular weight consistently lower than expected?

Achieving high molecular weight in step-growth polymerization is uniquely challenging, as it requires the reaction to proceed to a very high degree of conversion (>99%)[3][4]. Low molecular weight is the most common issue and can stem from several sources.

Potential Causes & Solutions
Potential Cause Scientific Explanation Recommended Action & Protocol
Stoichiometric Imbalance Step-growth polymerization requires a precise 1:1 molar ratio of functional groups (e.g., -OH and -NCO, or -OH and -COOH). Any deviation from this ratio leaves one type of functional group in excess at the end of the reaction, halting chain growth prematurely[4].Action: Perform precise quantification of all reactants. Do not rely solely on the manufacturer's stated purity. Protocol: Titrate the functional groups of your diacid/diisocyanate and diol immediately before use. For isocyanates, this can be done via titration with a standard amine solution (e.g., dibutylamine).
Water Contamination Water is a highly reactive impurity, particularly in polyurethane synthesis. It reacts with two isocyanate groups to form an unstable carbamic acid, which decomposes into an amine and CO₂, consuming the isocyanate and disrupting stoichiometry[5]. The newly formed amine can further react to form urea linkages, leading to unintended branching and property changes.Action: Rigorously dry all monomers, solvents, and glassware. Protocol: Dry this compound under vacuum at a moderate temperature (e.g., 70-80°C) for several hours until the water content is below 50 ppm (as measured by Karl Fischer titration). Dry all solvents using molecular sieves. Assemble the reactor under an inert atmosphere (Nitrogen or Argon)[6].
Monofunctional Impurities Impurities with a single reactive group (e.g., a mono-alcohol) act as chain terminators. They react with a growing polymer chain, rendering it incapable of further reaction and thus limiting the final molecular weight[7].Action: Purify the this compound if purity is suspect. Protocol: If necessary, purify the diol by vacuum distillation. Crucial Safety Note: Ethers can form explosive peroxides. Always test for peroxides before heating or distilling[8]. If peroxides are present, they must be quenched (e.g., with an iron(II) sulfate solution) before proceeding.
Inefficient Byproduct Removal (Polyesters) In polycondensation reactions like polyesterification, a small molecule (usually water) is formed as a byproduct. According to Le Chatelier's principle, this byproduct must be continuously removed to drive the reaction equilibrium towards the formation of high molecular weight polymer[3][7].Action: Use an efficient vacuum system and appropriate reaction temperature to remove water as it forms. Protocol: For melt polymerization, apply a high vacuum (<1 Torr) during the final stages of the reaction. For solution polymerization, use a solvent that forms an azeotrope with water (e.g., toluene or xylene) coupled with a Dean-Stark trap to sequester the water.
Side Reactions at High Temperatures Prolonged exposure to high temperatures can cause side reactions, such as dehydration of the diol or thermal degradation of the polymer backbone, which can create functionality-destroying byproducts or volatile monomers[3][9]. The ether linkages in this compound may also be susceptible to thermal oxidative degradation.Action: Optimize the reaction temperature and time. Use a suitable catalyst to lower the required reaction temperature. Protocol: Conduct a time-temperature study to find the optimal conditions that maximize molecular weight before degradation becomes significant. For polyesters, common catalysts include titanium(IV) isopropoxide or tin(II) octoate[10]. For polyurethanes, dibutyltin dilaurate (DBTDL) is often used[11].
Troubleshooting Workflow: Low Molecular Weight

Below is a logical workflow to diagnose the cause of low molecular weight polymers.

G start Problem: Low Molecular Weight check_stoich Is Stoichiometry 1.00 ± 0.01? start->check_stoich check_water Is Water Content < 50 ppm? check_stoich->check_water Yes solution_stoich Solution: Titrate Reactants, Adjust Molar Ratio check_stoich->solution_stoich No check_purity Are Monomers > 99.5% Pure? check_water->check_purity Yes solution_water Solution: Dry All Reagents & Glassware, Use Inert Atmosphere check_water->solution_water No check_byproduct Is Byproduct Removal Efficient? (For Polyesters) check_purity->check_byproduct Yes solution_purity Solution: Purify Monomers (e.g., Vacuum Distillation) check_purity->solution_purity No check_temp Are Reaction Conditions Too Harsh? check_byproduct->check_temp Yes solution_byproduct Solution: Improve Vacuum, Use Dean-Stark Trap check_byproduct->solution_byproduct No solution_temp Solution: Lower Temperature, Reduce Time, Use Catalyst check_temp->solution_temp Yes

Fig 1. Decision tree for troubleshooting low molecular weight.
Question 2: My polyurethane synthesis resulted in a gel or an insoluble product. What happened?

Gelation occurs due to the formation of a cross-linked polymer network. This is often unintended and points to the presence of reactants with a functionality greater than two.

Potential Causes & Solutions
  • Allophanate and Biuret Formation (Polyurethanes): At temperatures typically above 100-120°C, the isocyanate group can react with the urethane linkage itself to form an allophanate linkage, which acts as a cross-link. Similarly, it can react with a urea linkage (formed from water contamination) to create a biuret linkage.

    • Solution: Maintain strict temperature control during the reaction. If high temperatures are necessary, shorten the reaction time after the initial prepolymer formation. The use of specific catalysts can also influence the temperature at which these side reactions become significant.

  • Multifunctional Impurities: If your diol or diisocyanate is contaminated with triols or tri-isocyanates, cross-linking is inevitable.

    • Solution: Verify the purity of your starting materials using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). If necessary, purify the monomers as described previously.

  • Oxidative Side Reactions: The ether linkages in this compound could potentially undergo oxidative side reactions at high temperatures in the presence of oxygen, leading to chain scission or cross-linking.

    • Solution: Always run polymerization reactions under a dry, inert atmosphere (N₂ or Ar) to prevent oxidation[6]. Adding antioxidants to the reaction mixture can also be considered for high-temperature polymerizations, though their compatibility with the catalyst must be verified.

Question 3: The mechanical or thermal properties of my polymer are not what I expected. How can I modify them?

The properties of a polymer are intrinsically linked to its molecular weight, molecular weight distribution, and chemical structure[12]. This compound imparts unique characteristics that can be tuned.

Factors Influencing Polymer Properties
  • Flexibility and Glass Transition Temperature (Tg): The ether linkages in the diol increase the rotational freedom of the polymer backbone, generally leading to lower glass transition temperatures and more flexible, elastomeric materials compared to polymers made from simple aliphatic diols like 1,4-butanediol[13][14].

    • To Increase Rigidity/Tg: Co-polymerize with a more rigid diol (e.g., a short-chain aliphatic diol or an aromatic diol) or a rigid diacid/diisocyanate. For polyurethanes, increasing the hard segment content (the diisocyanate and chain extender portion) will increase hardness and Tg[15].

  • Hydrophilicity: The oxygen atoms in the ether linkages can form hydrogen bonds with water, making the resulting polymer more hydrophilic[1][2].

    • To Decrease Hydrophilicity: Incorporate more hydrophobic co-monomers, such as longer-chain aliphatic diols (e.g., 1,12-dodecanediol) or aromatic diacids.

  • Thermal Stability: While the urethane or ester linkages are often the first to degrade, the polyether backbone can also influence thermal stability. Polyether-based polymers may have different degradation pathways compared to pure polyesters or polyamides[16][17].

    • To Improve Thermal Stability: The incorporation of aromatic structures into the polymer backbone is a common strategy to enhance thermal stability. Using aromatic diisocyanates (like MDI) or diacids (like terephthalic acid) will significantly raise the degradation temperature[18].

Frequently Asked Questions (FAQs)

Q1: What are the proper storage and handling procedures for this compound? Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon is recommended) to prevent moisture absorption and oxidation[8]. As it is a polyether, it has the potential to form explosive peroxides over time when exposed to oxygen. It is critical to test for peroxides before use, especially before any process involving heating, such as distillation or drying in an oven.

Q2: How do I test for peroxides? A simple qualitative test involves adding 1 ml of the diol to a freshly prepared 10% potassium iodide (KI) solution in 10 ml of glacial acetic acid. The appearance of a yellow to brown color indicates the presence of peroxides. Commercially available peroxide test strips offer a more quantitative measure.

Q3: Can I use this diol in chain-growth polymerizations? No, this compound is designed for step-growth polymerization. Its hydroxyl groups are not suitable for initiating or propagating typical free-radical or ionic chain-growth reactions[4]. To use it in such systems, its hydroxyl groups would first need to be functionalized, for example, by converting them to acrylate or methacrylate groups.

Q4: How does the structure of this compound affect polymerization kinetics? The terminal groups are primary alcohols, which are generally highly reactive in both esterification and urethane formation. The kinetics are typically second-order overall[7]. However, the polarity of the ether-containing backbone can influence the solubility of reactants and the growing polymer chain, which may have subtle effects on reaction rates compared to non-polar aliphatic diols[3]. The flexible chain may also impact the accessibility of the terminal functional groups in later stages of polymerization.

Polymerization Workflow Overview

This diagram illustrates the general, high-level workflow for a successful step-growth polymerization experiment using this compound.

Fig 2. General workflow for polymerization experiments.

References

Technical Support Center: Optimization of Reaction Conditions for 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,8-Dioxaundecane-1,11-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the optimization of this important diether diol's synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common experimental hurdles and achieve high-yield, high-purity results.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2] This well-established nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide with a primary alkyl halide.[2] In this specific case, diethylene glycol is deprotonated to form a dialkoxide, which then reacts with a suitable three-carbon dihalide, typically 1,3-dibromopropane, to form the target molecule.

The reaction's success hinges on carefully controlling various parameters to favor the desired SN2 pathway and minimize competing side reactions. This guide will delve into the critical aspects of this synthesis, providing evidence-based recommendations and troubleshooting advice.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[2] The process involves two main steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl groups of diethylene glycol, forming a more nucleophilic dialkoxide.

  • Nucleophilic Attack: The resulting dialkoxide acts as a nucleophile and attacks the electrophilic carbon atoms of 1,3-dibromopropane, displacing the bromide leaving groups to form the two ether linkages.

Q2: What are the recommended starting materials and reagents?

A2: The typical starting materials are diethylene glycol and 1,3-dibromopropane. A strong base is required for the deprotonation of diethylene glycol. Common choices include sodium hydride (NaH) or potassium hydride (KH). The reaction is typically carried out in a suitable aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile.[1]

Q3: What is the role of a phase transfer catalyst (PTC) in this synthesis?

A3: A phase transfer catalyst (PTC), such as a quaternary ammonium salt, can significantly enhance the reaction rate and yield. PTCs facilitate the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. This is particularly useful when using bases like sodium hydroxide or potassium hydroxide, which have low solubility in many organic solvents.

Q4: What are the potential side reactions I should be aware of?

A4: The primary side reaction of concern is the elimination reaction (E2) of the alkyl halide, which is promoted by the strong base. However, since 1,3-dibromopropane is a primary alkyl halide, the SN2 reaction is generally favored. Another potential issue is the formation of oligomeric or polymeric byproducts, especially if the stoichiometry of the reactants is not carefully controlled.

Q5: What is a typical yield for this reaction?

A5: With optimized conditions, including the use of a phase transfer catalyst, yields for Williamson ether syntheses can be quite high. However, without specific literature data for this exact molecule, a general expectation would be in the range of 60-80%, which can be further optimized.

Experimental Protocols

Below is a detailed, step-by-step methodology for a typical synthesis of this compound.

Protocol 1: Synthesis of this compound using Sodium Hydride

Materials:

  • Diethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,3-Dibromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add sodium hydride (2.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethylene glycol (1.0 equivalent) in anhydrous DMF to the flask via a dropping funnel. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.1 equivalents) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale
Base Sodium Hydride (NaH), Potassium Hydride (KH)Strong, non-nucleophilic bases that effectively deprotonate the alcohol.[2]
Solvent Anhydrous DMF, AcetonitrilePolar aprotic solvents that solvate the cation but not the nucleophile, accelerating the SN2 reaction.[1]
Temperature 50 - 70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.
Stoichiometry Diethylene glycol: 1,3-dibromopropane (1 : 1.1)A slight excess of the dihalide ensures complete reaction of the diol.
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB) (optional)Recommended when using less soluble bases like NaOH or KOH to enhance reaction rates.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Potential Cause A: Incomplete Deprotonation. The base may not have been strong enough or was not used in sufficient quantity to fully deprotonate the diethylene glycol.

    • Recommended Solution: Ensure you are using a strong, non-nucleophilic base like NaH or KH. Use at least two equivalents of the base to deprotonate both hydroxyl groups. Ensure the base is fresh and has been handled under anhydrous conditions.

  • Potential Cause B: Inactive Alkyl Halide. The 1,3-dibromopropane may have degraded.

    • Recommended Solution: Use freshly distilled or purchased 1,3-dibromopropane. Store it in a dark bottle and away from moisture.

  • Potential Cause C: Presence of Water. Water will react with the strong base and the alkoxide, inhibiting the desired reaction.

    • Recommended Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere to prevent moisture from the air from interfering.

Problem 2: Formation of a Significant Amount of Byproducts

  • Potential Cause A: Elimination Reaction. Although less likely with a primary halide, high reaction temperatures can favor the E2 elimination pathway.

    • Recommended Solution: Maintain the reaction temperature within the recommended range (50-70 °C).

  • Potential Cause B: Polymerization/Oligomerization. Incorrect stoichiometry can lead to the formation of long-chain polyethers.

    • Recommended Solution: Carefully control the stoichiometry of the reactants. Adding the 1,3-dibromopropane slowly to the dialkoxide solution can help minimize polymerization.

Problem 3: Difficulty in Purifying the Final Product

  • Potential Cause A: Similar Polarity of Product and Starting Materials. The diol product may have a similar polarity to the starting diethylene glycol, making separation by column chromatography challenging.

    • Recommended Solution: Ensure the reaction goes to completion to minimize the amount of unreacted diethylene glycol. Use a gradient elution system for column chromatography to improve separation.

  • Potential Cause B: Presence of High-Boiling Impurities. Oligomeric byproducts can be difficult to remove.

    • Recommended Solution: If standard column chromatography is ineffective, consider vacuum distillation for purification, provided the product is thermally stable.

Visualization of the Process

Diagram 1: Synthesis Workflow

Synthesis_Workflow A 1. Reagent Preparation (Anhydrous Conditions) B 2. Deprotonation (Diethylene Glycol + Base) A->B Add Base C 3. Alkylation (Addition of 1,3-Dibromopropane) B->C Add Alkyl Halide D 4. Reaction Monitoring (TLC/GC-MS) C->D Heat & Stir E 5. Work-up (Quenching & Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F Crude Product G Final Product (this compound) F->G Purified Product Troubleshooting_Low_Yield Start Low Yield Observed Q1 Was the base strong enough and used in sufficient quantity? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were anhydrous conditions maintained? A1_Yes->Q2 Sol1 Use a stronger base (NaH, KH) and ensure >2 equivalents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the alkyl halide fresh? A2_Yes->Q3 Sol2 Use anhydrous solvents and dry glassware. Run under inert gas. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Consider Phase Transfer Catalysis A3_Yes->Q4 Sol3 Use freshly distilled or purchased 1,3-dibromopropane. A3_No->Sol3

References

Identifying and removing impurities from "4,8-Dioxaundecane-1,11-diol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,8-Dioxaundecane-1,11-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing impurities from this versatile polyether diol. The information herein is structured in a user-friendly question-and-answer format to directly address challenges you may encounter during your experimental work.

I. Understanding the Chemistry of this compound and Its Impurities

This compound is a hydrophilic diol with applications in various fields, including as a linker in drug-conjugate development and as a monomer in specialty polymers. Its synthesis, typically through the acid-catalyzed ring-opening polymerization of tetrahydrofuran (THF), can sometimes lead to the formation of impurities that may affect downstream applications.[1][2][3] Understanding the nature of these impurities is the first step toward achieving a high-purity product.

Frequently Asked Questions (FAQs): Impurity Identification

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Given the common synthetic route from tetrahydrofuran (THF) using an acid catalyst, the primary impurities are typically:

  • Unreacted Starting Materials: Residual tetrahydrofuran (THF) and water.

  • Catalyst Residue: Traces of the acid catalyst (e.g., sulfuric acid, toluenesulfonic acid).

  • Oligomeric Byproducts: Lower and higher molecular weight polyether diols due to incomplete or excessive polymerization. This can include species like triethylene glycol and longer poly(tetramethylene ether glycol) (PTMEG) chains.[4]

  • Cyclic Byproducts: Formation of cyclic ethers is a possibility in acid-catalyzed reactions of diols.

Q2: How can I detect these impurities in my sample?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling. The most effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • GC-MS is excellent for identifying volatile impurities like residual THF and other low molecular weight byproducts.[5]

  • HPLC , particularly with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer, is well-suited for separating and quantifying the various non-volatile oligomers.[4][6][7][8]

  • NMR Spectroscopy (¹H and ¹³C) provides detailed structural information and can be used to identify and quantify impurities by comparing the integrals of characteristic peaks.[9]

Q3: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in the ¹H NMR spectrum often correspond to common impurities. Here are some likely assignments:

  • Residual THF: Look for multiplets around 1.85 and 3.75 ppm.

  • Higher/Lower Oligomers: The repeating methylene units in the polyether backbone will have overlapping signals, but the terminal alcohol protons and adjacent methylene groups may show distinct chemical shifts for different chain lengths.

  • Acid Catalyst: Aromatic protons from catalysts like p-toluenesulfonic acid would appear in the aromatic region (7-8 ppm).

The following diagram illustrates a typical workflow for identifying impurities:

G cluster_0 Impurity Identification Workflow Crude_Sample Crude this compound Analytical_Techniques Analytical Characterization (GC-MS, HPLC, NMR) Crude_Sample->Analytical_Techniques Data_Analysis Data Analysis & Impurity Identification Analytical_Techniques->Data_Analysis Impurity_Profile Established Impurity Profile Data_Analysis->Impurity_Profile

Caption: Workflow for the identification of impurities in this compound.

II. Troubleshooting and Protocols for Purification

Once the impurities have been identified, the next step is to select an appropriate purification strategy. The choice of method will depend on the nature and quantity of the impurities.

Frequently Asked Questions (FAQs): Purification Strategies

Q4: How can I remove residual acid catalyst from my product?

A4: A simple and effective method is to neutralize the crude product with a mild base, followed by an aqueous workup.

  • Dissolve the crude diol in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Follow with a wash with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q5: What is the best way to remove water and volatile impurities like THF?

A5: For volatile impurities, rotary evaporation under high vacuum is a good first step. To remove residual water, azeotropic distillation with a solvent like toluene can be effective. Alternatively, for small scales, drying under high vacuum in the presence of a desiccant (e.g., phosphorus pentoxide) in a vacuum desiccator can be used.

Q6: How can I separate the different oligomers to get pure this compound?

A6: Two primary techniques are recommended for separating oligomers: vacuum fractional distillation and column chromatography.

  • Vacuum Fractional Distillation: This method is effective for separating liquids with close boiling points.[10][11][12][13][14] Since diols have high boiling points, performing the distillation under reduced pressure is crucial to prevent thermal decomposition. The efficiency of the separation depends on the fractionating column used.

  • Column Chromatography: This is a highly effective technique for purifying polar compounds.[1][15][16] Given the polar nature of diols, normal-phase chromatography using silica gel is a good choice. A gradient elution with an increasing concentration of a polar solvent will allow for the separation of the different oligomers.

The following diagram illustrates the decision-making process for choosing a purification method:

G cluster_1 Purification Strategy Impurity_Profile Impurity Profile Acidic_Impurities Acidic Impurities? Impurity_Profile->Acidic_Impurities Volatile_Impurities Volatile Impurities? Acidic_Impurities->Volatile_Impurities No Neutralization Neutralization & Workup Acidic_Impurities->Neutralization Yes Oligomeric_Impurities Oligomeric Impurities? Volatile_Impurities->Oligomeric_Impurities No Vacuum_Drying Vacuum Drying / Azeotropic Distillation Volatile_Impurities->Vacuum_Drying Yes Chromatography_Distillation Column Chromatography or Vacuum Fractional Distillation Oligomeric_Impurities->Chromatography_Distillation Yes Pure_Product Pure this compound Oligomeric_Impurities->Pure_Product No Neutralization->Volatile_Impurities Vacuum_Drying->Oligomeric_Impurities Chromatography_Distillation->Pure_Product

References

Technical Support Center: Molecular Weight Control in Polymer Synthesis Using 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of polymer molecular weight when using 4,8-Dioxaundecane-1,11-diol as a monomer. As Senior Application Scientists, we have designed this resource to provide both theoretical understanding and practical, field-proven solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and behavior of this compound in polymerization reactions.

Q1: What type of polymerization is this compound used for?

A1: this compound is a bifunctional monomer, specifically an α,ω-diol. Its two terminal hydroxyl (-OH) groups make it an ideal candidate for step-growth polymerization .[1][2] This mechanism involves the stepwise reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains.[1] Common polymer classes synthesized using this diol include:

  • Polyesters: By reacting it with a dicarboxylic acid (or its derivative, like a diacyl chloride or diester) in a polycondensation reaction.[3][4][5]

  • Polyurethanes: By reacting it with a diisocyanate in a polyaddition reaction.[6][7]

The ether linkages within the diol's backbone impart flexibility and hydrophilicity to the resulting polymer, making it a valuable component for creating soft segments in copolymers.

Q2: What is the primary method for controlling polymer molecular weight when using this diol?

A2: The primary method for controlling molecular weight in step-growth polymerization is maintaining precise stoichiometric control over the reacting functional groups.[2][8][9][10] To achieve very high molecular weights, the ratio of hydroxyl groups (from this compound) to the functional groups of the comonomer (e.g., carboxylic acid or isocyanate groups) must be as close to a perfect 1:1 as possible.[11][12]

Conversely, to target a specific, lower molecular weight, a slight stoichiometric imbalance is intentionally introduced.[10][12] The monomer in excess will dictate the end-groups of all chains, preventing further polymerization once the other monomer is completely consumed.[8][10] The theoretical relationship between stoichiometry, reaction completion (conversion), and the resulting degree of polymerization is described by the Carothers equation .[13][14][15]

Q3: How does the purity of this compound affect the final polymer?

A3: Monomer purity is paramount for achieving the desired molecular weight and avoiding unwanted side reactions.[16][17] Impurities can disrupt polymerization in several ways:

  • Monofunctional Impurities: These are the most detrimental as they act as unintentional chain stoppers .[1][18] They react with a growing polymer chain on one end, rendering that chain terminus unreactive and prematurely halting its growth. This leads to a significant reduction in the average molecular weight.

  • Non-reactive Impurities: These can alter the true stoichiometric ratio of the reactive monomers, making accurate calculations difficult and leading to lower molecular weights than predicted.

  • Reactive Impurities (Other than monofunctional): Certain impurities can lead to side reactions, causing branching, cross-linking, or discoloration of the final polymer, particularly at the high temperatures often required for polycondensation.[17]

Always use the highest purity monomer available and consider purification by methods like recrystallization or distillation if you suspect contamination.[17]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: The final polymer has a much lower molecular weight than theoretically calculated.

This is one of the most common issues in step-growth polymerization.[16][17] A systematic approach is needed to identify the cause.

G start Low Molecular Weight Observed q1 Verify Monomer Purity & Stoichiometric Accuracy start->q1 q2 Check Reaction Setup for Leaks / Inert Atmosphere q1->q2 OK sol1 Action: - Re-purify monomers. - Recalculate and carefully weigh reactants. q1->sol1 Issue Found q3 Evaluate Byproduct Removal (e.g., Water/HCl) q2->q3 OK sol2 Action: - Check all seals and joints. - Ensure positive N2/Ar flow. q2->sol2 Issue Found q4 Review Catalyst & Reaction Conditions (Temp/Time) q3->q4 OK sol3 Action: - Improve vacuum level. - Increase stirring rate. - Use a Dean-Stark trap. q3->sol3 Issue Found sol4 Action: - Use fresh catalyst. - Optimize concentration. - Increase temp/time cautiously. q4->sol4 Issue Found end_node High Molecular Weight Achieved sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Causality & Solutions:

  • Stoichiometric Imbalance: This is the most likely cause. Even a 1% deviation from a 1:1 molar ratio can dramatically limit the maximum achievable molecular weight.[15]

    • Solution: Re-verify your calculations. Use a high-precision analytical balance (4-5 decimal places) for weighing monomers. Ensure complete transfer of all material to the reaction vessel.

  • Monomer Impurity: As discussed in the FAQ, monofunctional impurities will cap the chains.[1][18]

    • Solution: Check the certificate of analysis for your this compound and comonomer. If purity is below 99.5%, consider purification. Ensure monomers have been stored properly under inert gas and away from moisture.

  • Incomplete Reaction (Low Conversion): High molecular weight polymers are only formed at very high conversions (typically >99%).[1][12][14]

    • Solution: Increase the reaction time or temperature (while being mindful of potential degradation).[8] Check the activity of your catalyst; it may be poisoned or require a higher loading.

  • Inefficient Byproduct Removal: For polycondensation reactions that produce a small molecule like water (e.g., polyesterification), this byproduct must be efficiently removed to drive the reaction equilibrium towards the polymer product.[16][17][19]

    • Solution: Ensure your vacuum system is functioning correctly and can achieve a high vacuum (<1 mbar).[17] Vigorous stirring is essential to increase the surface area of the melt and facilitate byproduct removal. A nitrogen sparge through the reaction mixture can also help carry away volatiles.

Problem 2: The polydispersity index (PDI) of my polymer is too high.

A2: For a typical step-growth polymerization, the theoretical PDI (Mw/Mn) approaches a value of 2.0 at full conversion.[1] If your PDI is significantly higher than 2, it could indicate several issues:

  • Side Reactions: Unwanted reactions like branching or cross-linking can lead to the formation of very high molecular weight species, broadening the distribution.

    • Solution: Lower the reaction temperature to minimize side reactions. Ensure a fully inert atmosphere (oxygen can cause oxidative side reactions at high temperatures).

  • Inhomogeneous Reaction Conditions: If mixing is poor, different regions of the reaction vessel may have different monomer concentrations or temperatures, leading to polymers with varying chain lengths.

    • Solution: Improve the stirring efficiency, especially as the viscosity of the reaction mixture increases.

  • Intermediate Monomer Feed: While sometimes used intentionally to broaden PDI, an accidental or uncontrolled addition of one monomer during the reaction can have this effect.[20]

    • Solution: Ensure all reactants are added at the beginning of the polymerization unless a specific feed profile is intended.

Problem 3: The polymerization reaction stalls and does not reach full conversion.

A3: A stalled reaction is often related to equilibrium limitations or a loss of chain-end mobility.

  • Reversibility of the Reaction: Polycondensation reactions are often reversible. If the condensation byproduct (e.g., water) is not removed, the reaction will reach equilibrium before high molecular weight is achieved.

    • Solution: As detailed in Problem 1, focus on aggressively removing the byproduct through high vacuum and efficient stirring.[16][17]

  • Vitrification: As the polymer grows, its glass transition temperature (Tg) may increase. If the Tg rises above the reaction temperature, the polymer chains become glassy and immobile, effectively "freezing" the reactive end groups in place and stopping the reaction.

    • Solution: Increase the reaction temperature to remain above the polymer's Tg. This is a common practice in multi-stage melt polymerizations.[17]

  • Loss of End Groups: At very high temperatures and long reaction times, side reactions can consume the functional end groups, preventing further polymerization.

    • Solution: Carefully optimize the temperature profile. Avoid excessively high temperatures or prolonged reaction times after high conversion has been reached.

Experimental Protocols

Protocol 1: Calculating Stoichiometric Imbalance for Molecular Weight Control

This protocol explains how to use the Carothers equation to target a specific number-average degree of polymerization (Xn) by creating a deliberate stoichiometric imbalance.

The modified Carothers equation for non-stoichiometric conditions is: Xn = (1 + r) / (1 + r - 2rp) [12][13]

Where:

  • Xn: The number-average degree of polymerization.

  • r: The stoichiometric ratio of functional groups (always ≤ 1). For a diol/diacid reaction, r = (moles of diol) / (moles of diacid), assuming the diacid is in excess.

  • p: The extent of reaction or conversion (fraction of the limiting functional group that has reacted). For practical purposes in achieving a stable polymer, we assume p ≈ 1.0 (100% conversion).

Step-by-Step Calculation:

  • Define Target Molecular Weight (Mn): Determine the desired number-average molecular weight for your polymer.

  • Calculate Average Monomer Residue Weight (Mo): Mo = [M(diol) + M(diacid) - 2 * M(H₂O)] / 2 (For the reaction of this compound with a generic diacid).

  • Calculate Target Degree of Polymerization (Xn): Xn = Mn / Mo

  • Calculate Required Stoichiometric Ratio (r): Assuming conversion (p) is essentially complete (p=1), the equation simplifies to: Xn = (1 + r) / (1 - r) Rearranging to solve for r: r = (Xn - 1) / (Xn + 1)

  • Calculate Monomer Masses: Use the calculated ratio 'r' to determine the precise molar quantities, and thus masses, of this compound and the comonomer to add to your reaction.

Example Data Table:

Target Mn ( g/mol )Target Xn (assuming Mo ≈ 150 g/mol )Required Stoichiometric Ratio (r)Moles of Diol (for 1.00 mol of Diacid)
3,000200.9050.905
5,00033.30.9410.941
10,00066.70.9700.970
20,000133.30.9850.985
Protocol 2: General Two-Stage Melt Polycondensation for Polyesters

This protocol describes a common method for synthesizing high molecular weight polyesters using this compound and a dicarboxylic acid (e.g., sebacic acid).

Materials:

  • This compound (high purity)

  • Dicarboxylic acid (e.g., sebacic acid, high purity)

  • Esterification catalyst (e.g., antimony(III) oxide, tin(II) octoate)

  • Reaction vessel with mechanical stirrer, inert gas inlet, and connection to a vacuum system.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation s1_1 Charge reactants & catalyst to vessel s1_2 Heat to 160-190°C under N2 flow s1_1->s1_2 s1_3 Collect water byproduct s1_2->s1_3 s1_4 Monitor reaction until ~80-90% of theoretical water is collected s1_3->s1_4 s2_1 Increase temp to 210-240°C s1_4->s2_1 s2_2 Gradually apply high vacuum (<1 mbar) s2_1->s2_2 s2_3 Continue until target viscosity is reached s2_2->s2_3

Procedure:

Stage 1: Esterification (Atmospheric Pressure)

  • Charge the reactor with the calculated amounts of this compound, the dicarboxylic acid, and the catalyst.

  • Equip the reactor for distillation to remove the water byproduct.

  • Begin stirring and purge the system thoroughly with an inert gas (Nitrogen or Argon).

  • Heat the mixture to 160–190°C under a slow stream of inert gas.[17][19]

  • Water will begin to distill from the reaction mixture. Continue this stage until the rate of water collection slows significantly (typically 3-4 hours), indicating that the low molecular weight oligomers have formed.

Stage 2: Polycondensation (Under Vacuum)

  • Increase the reaction temperature to 210–240°C. Be cautious not to exceed the thermal degradation temperature of your polymer.[17]

  • Gradually apply a high vacuum (e.g., < 1 mbar) to the system. Applying vacuum too quickly can cause the low molecular weight oligomers to foam and splash out of the vessel.

  • The increase in melt viscosity is a direct indicator of the increase in molecular weight. This can be monitored by the torque on the mechanical stirrer.

  • Continue the reaction under high vacuum and elevated temperature for several hours until the desired viscosity (and thus molecular weight) is achieved.

  • Cool the reactor and extrude or dissolve the polymer for further analysis.

References

Technical Support Center: Reactions with 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Gelation

Welcome to the technical support center for 4,8-Dioxaundecane-1,11-diol. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile polyether diol in your experiments. Our focus is to empower you with the knowledge to anticipate and prevent gelation, ensuring the success and reproducibility of your reactions, particularly in the synthesis of polyureth-anes and other polymers.

Understanding the Challenge: Uncontrolled Gelation

This compound is a linear, bifunctional monomer ideal for step-growth polymerization.[1] In a well-controlled reaction, it should lead to the formation of linear polymers. However, premature or uncontrolled gelation—the formation of a three-dimensional polymer network—can abruptly halt your reaction, rendering the product intractable and unusable. This phenomenon arises from unintended cross-linking reactions, which transform the liquid reaction mixture into a solid gel. Understanding the mechanisms behind this process is the first step toward its prevention.

Troubleshooting Guide: Diagnosing and Resolving Gelation Issues

Experiencing unexpected gelation can be a significant setback. This troubleshooting guide is designed to help you systematically identify the root cause of the issue and implement effective solutions.

Immediate Action When Gelation is Observed

If your reaction mixture's viscosity begins to increase uncontrollably, the immediate goal is to halt the reaction to salvage any un-gelled material and to analyze the cause.

  • Quench the Reaction: If possible, rapidly cool the reaction vessel in an ice bath to slow down the reaction kinetics.

  • Solvent Addition: If compatible with your system, the addition of a suitable, dry solvent can help to dilute the reactants and slow the progression of gelation.

  • Sample Collection: Carefully attempt to take a sample of the reaction mixture for later analysis before it fully solidifies.

Root Cause Analysis Workflow

Use the following decision tree to diagnose the potential cause of gelation in your experiment.

Gelation_Troubleshooting start Gelation Observed q1 Was the NCO:OH ratio > 1.05? start->q1 q2 Was the reaction temperature > 80°C? q1->q2 No c1 Potential Cause: Excess Isocyanate Leading to Allophanate Cross-linking q1->c1 Yes q3 Were all reactants and solvents verified to be anhydrous? q2->q3 No c2 Potential Cause: High Temperature Accelerating Allophanate/ Biuret Formation q2->c2 Yes q4 What type of catalyst was used? q3->q4 Yes c3 Potential Cause: Moisture Contamination Leading to Urea/Biuret Cross-linking q3->c3 No q5 Were any reactants multifunctional (functionality > 2)? q4->q5 c4 Potential Cause: Inappropriate Catalyst Promoting Side Reactions q4->c4 c5 Potential Cause: Intentional or Unintentional High Functionality Monomers q5->c5 Yes Side_Reactions Isocyanate R-NCO (Isocyanate) Allophanate Allophanate Cross-link Isocyanate->Allophanate Isocyanate->Allophanate + Biuret Biuret Cross-link Isocyanate->Biuret Isocyanate->Biuret + Urethane R'-NH-CO-OR'' (Urethane Linkage) Urethane->Allophanate Urea R'-NH-CO-NH-R'' (Urea Linkage) Urea->Biuret

References

Validation & Comparative

A Senior Application Scientist's Guide to Flexible Diols in Polymer Synthesis: A Comparative Analysis of 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of polymer synthesis, the choice of monomer is paramount. The properties of the final polymer are intrinsically linked to the chemical structure of its building blocks. Among these, diols play a crucial role, particularly in the synthesis of polyesters and polyurethanes, where they form the "soft segments" that impart flexibility and elasticity.[1][2] This guide provides an in-depth comparison of 4,8-Dioxaundecane-1,11-diol, a flexible ether-containing diol, with other commonly used flexible diols, supported by scientific principles and comparative data.

The Critical Role of Flexible Diols

In the architecture of polymers like polyurethanes, the macromolecular structure is often a segmented copolymer consisting of alternating "hard" and "soft" segments.[3] The hard segments, typically formed from a diisocyanate and a short-chain diol (chain extender), contribute to the polymer's strength, hardness, and thermal stability through strong intermolecular interactions like hydrogen bonding.[3] Conversely, the soft segments, composed of longer, flexible diols (macroglycols), are responsible for the polymer's flexibility, elasticity, and low-temperature performance.[2] The selection of the flexible diol is therefore a critical design choice that allows for the fine-tuning of the polymer's properties for a specific application.

Unveiling this compound: A Hydrophilic and Flexible Building Block

This compound, with the IUPAC name 3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol and CAS number 4161-32-4, is a short-chain diol characterized by the presence of two ether linkages within its backbone.[4] This structural feature has a profound impact on its properties and, consequently, on the polymers derived from it.

Key Structural Features and Inferred Properties:

  • Ether Linkages: The C-O-C bonds in the backbone of this compound provide significant rotational freedom, leading to a highly flexible molecule. This flexibility is expected to translate to a lower glass transition temperature (Tg) in the resulting polymer, enhancing its elastomeric properties, especially at low temperatures. The ether linkages also introduce polarity and the potential for hydrogen bonding with water molecules, suggesting that polymers incorporating this diol will exhibit increased hydrophilicity.[5]

  • Hydroxyl End Groups: The two primary hydroxyl (-OH) groups at the termini of the molecule are the reactive sites for polymerization, readily reacting with isocyanates to form urethane linkages or with carboxylic acids (or their derivatives) to form ester linkages.[1]

  • Short Chain Length: As a relatively small molecule, this compound can be used as a chain extender or as a component of the soft segment to precisely tailor the properties of the final polymer.

While specific experimental data for polymers synthesized exclusively with this compound is not extensively reported in publicly available literature, its performance can be inferred from its structural similarities to other oligo(ethylene glycol) diols. These diols are known to enhance the hydrophilicity and flexibility of polyurethanes, making them suitable for applications in the biomedical field, such as in hydrogels and drug delivery systems.[6][7]

A Comparative Landscape of Flexible Diols

The performance of this compound in polymer synthesis is best understood in the context of other commonly employed flexible diols. This section provides a comparative analysis against three major classes: polyether glycols, polyester diols, and short-chain aliphatic diols.

Polyether Glycols (e.g., Poly(tetramethylene ether) glycol - PTMEG)

Polyether glycols, such as PTMEG, are widely used to create the soft segment in high-performance polyurethanes.[8]

  • Flexibility and Low-Temperature Performance: Similar to this compound, the ether backbone of PTMEG provides excellent flexibility and results in polymers with low glass transition temperatures. This makes them ideal for applications requiring good performance at low temperatures.

  • Hydrolytic Stability: Polyether-based polyurethanes are known for their superior resistance to hydrolysis compared to their polyester counterparts, making them more durable in wet environments.[9]

  • Hydrophilicity: The ether linkages in PTMEG contribute to a degree of hydrophilicity, though generally less than that of polyethylene glycol (PEG). This compound, with its higher density of ether oxygens relative to its hydrocarbon content, is expected to impart even greater hydrophilicity than PTMEG of a similar molecular weight.

Polyester Diols

Polyester diols are another major class of macroglycols used in polyurethane and polyester synthesis. They are typically synthesized from the polycondensation of a dicarboxylic acid and a diol.[10]

  • Mechanical Properties: Polyurethanes derived from polyester diols often exhibit superior tensile strength and tear resistance compared to polyether-based polyurethanes. This is attributed to the greater polarity of the ester groups, which leads to stronger intermolecular interactions.

  • Hydrolytic Stability: A significant drawback of polyester-based polyurethanes is their susceptibility to hydrolysis, especially in acidic or basic conditions. The ester linkages can be cleaved by water, leading to a degradation of the polymer's properties over time. In contrast, the ether linkages of this compound are much more resistant to hydrolysis.

  • Thermal Stability: Polyester diols can offer good thermal stability.

Short-Chain Aliphatic Diols (e.g., 1,6-Hexanediol)

Short-chain aliphatic diols are primarily used as chain extenders to build the hard segments of polyurethanes.[8]

  • Hardness and Rigidity: These diols contribute to the formation of crystalline hard domains, which act as physical crosslinks, increasing the hardness, modulus, and thermal stability of the polyurethane.

  • Flexibility: While they are part of the rigid segment, the length of the aliphatic chain can influence the packing of these hard segments and have a subtle effect on the overall flexibility of the polymer.[8]

  • Hydrophilicity: Short-chain aliphatic diols are generally hydrophobic. The incorporation of this compound as a chain extender would be expected to introduce a degree of hydrophilicity and flexibility into the hard segment, thereby altering the phase separation and overall properties of the polyurethane.

Data-Driven Comparison of Diol Performance in Polymers

To provide a clearer picture of the expected performance differences, the following table summarizes the key properties of these diol classes and their anticipated impact on polyurethane properties.

Diol TypeKey Structural FeatureExpected Impact on Polyurethane Properties
This compound Short chain with ether linkagesHigh flexibility, high hydrophilicity, moderate mechanical strength, good hydrolytic stability.
Polyether Glycols (e.g., PTMEG) Long polyether chainsHigh flexibility, good low-temperature performance, good hydrolytic stability, moderate hydrophilicity.[8][9]
Polyester Diols Ester linkagesHigh tensile strength and tear resistance, poor hydrolytic stability, good thermal stability.
Short-Chain Aliphatic Diols Short alkyl chainsIncreased hardness, modulus, and thermal stability; contributes to the hard segment.[8]

Experimental Protocols: A Blueprint for Synthesis

The following is a representative protocol for the synthesis of a polyurethane elastomer. This can be adapted for use with this compound or other flexible diols.

Objective: To synthesize a polyurethane elastomer via a two-step prepolymer method.

Materials:

  • Flexible Diol (e.g., this compound, PTMEG, or Polyester Diol)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Chain Extender (e.g., 1,4-Butanediol - BDO)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Dry N,N-Dimethylformamide - DMF)

Procedure:

  • Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent side reactions of the isocyanate with water. The flexible diol and chain extender should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add the flexible diol.

    • Heat the diol to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere.

    • Slowly add the diisocyanate to the stirred diol. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) until the theoretical NCO content is reached. The NCO content can be monitored by titration.

  • Chain Extension:

    • Dissolve the prepolymer in a dry solvent if a solution polymerization is desired.

    • Slowly add the chain extender (e.g., 1,4-Butanediol) to the stirred prepolymer solution. The amount of chain extender is calculated to react with the excess isocyanate groups.

    • Add a catalytic amount of DBTDL to accelerate the chain extension reaction.

    • Continue stirring until a significant increase in viscosity is observed, indicating polymer formation.

  • Casting and Curing:

    • Pour the viscous polymer solution onto a flat, non-stick surface to cast a film of uniform thickness.

    • Cure the film in an oven at a specific temperature and time (e.g., 80-110 °C for 12-24 hours) to complete the polymerization and remove the solvent.

  • Characterization:

    • The resulting polyurethane elastomer can be characterized for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC for Tg and TGA for thermal stability), and other relevant properties like water absorption to assess its hydrophilicity.

Visualizing the Synthesis and Structures

To better illustrate the concepts discussed, the following diagrams are provided.

Diol_Structures cluster_DOD This compound cluster_PTMEG Poly(tetramethylene ether) glycol (PTMEG) cluster_Polyester Polyester Diol cluster_Aliphatic 1,6-Hexanediol DOD HO-(CH₂)₃-O-(CH₂)₂-O-(CH₂)₃-OH PTMEG HO-[(CH₂)₄-O]n-H Polyester HO-R'-[O-C(=O)-R-C(=O)-O-R']n-OH Aliphatic HO-(CH₂)₆-OH

Caption: Chemical structures of different flexible diols.

Polyurethane_Synthesis Diol Flexible Diol (e.g., this compound) Prepolymer Isocyanate-Terminated Prepolymer Diol->Prepolymer Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer Polyurethane Segmented Polyurethane Prepolymer->Polyurethane ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->Polyurethane

Caption: A simplified workflow for polyurethane synthesis.

Conclusion: Tailoring Polymer Properties with the Right Diol

The selection of a flexible diol is a powerful tool for tailoring the properties of polymers to meet the demands of specific applications. This compound, with its inherent flexibility and hydrophilicity stemming from its ether linkages, presents a promising option for creating polymers with enhanced elastomeric and water-absorbing properties. While direct experimental data on its performance is emerging, a thorough understanding of its structure allows for informed predictions of its impact on polymer characteristics.

By comparing this compound with established flexible diols like polyether glycols, polyester diols, and short-chain aliphatic diols, researchers and developers can make more strategic decisions in their polymer design. The insights provided in this guide, from structural analysis to a practical synthesis protocol, are intended to empower the scientific community to innovate and create next-generation polymeric materials with precisely controlled functionalities.

References

A Senior Application Scientist's Guide to Polyurethane Performance: A Comparative Analysis Based on Diol Chain Extenders

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of polymeric biomaterials, segmented thermoplastic polyurethanes (TPUs) stand out for their exceptional versatility. Their unique combination of elasticity, strength, and biocompatibility makes them indispensable in applications ranging from medical devices to advanced drug delivery systems. The key to this adaptability lies in their segmented block copolymer structure, consisting of alternating soft and hard segments. While the soft segment, typically a long-chain macrodiol, governs flexibility and low-temperature performance, it is the hard segment—formed by a diisocyanate and a low-molecular-weight diol chain extender—that dictates the material's ultimate mechanical strength, thermal stability, and overall morphology.[1][2]

This guide provides an in-depth comparative analysis of polyurethanes derived from different diol chain extenders. Moving beyond a simple recitation of facts, we will explore the causal relationships between diol structure and the resulting macroscopic properties, supported by experimental data and validated protocols. Our objective is to equip you, the researcher, with the foundational knowledge to rationally select or design TPUs with tailored performance characteristics for your specific application.

The Foundational Chemistry: The Role of the Diol Chain Extender

Polyurethane synthesis is fundamentally based on the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH). In a typical two-step, or prepolymer, synthesis method, a long-chain polyol (the soft segment) is first reacted with an excess of diisocyanate.[3][4] This creates an isocyanate-terminated prepolymer. The crucial second step is chain extension, where a low-molecular-weight diol is introduced. This diol reacts with the remaining isocyanate groups, linking the prepolymer chains together and forming the hard segments.[3][4]

The structure of this small diol molecule is paramount. It directly influences the packing efficiency, hydrogen bonding density, and crystallinity of the hard segments. These factors, in turn, control the degree of microphase separation between the hard and soft segments—a phenomenon that is the very source of a polyurethane's unique elastomeric properties.[1] A higher degree of phase separation, where hard domains act as physical crosslinks in the soft matrix, generally leads to superior mechanical properties.

Comparative Analysis: How Diol Structure Dictates Performance

The selection of the diol chain extender is a critical decision point in TPU design. We will now compare several classes of diols and the distinct properties they impart.

Short-chain linear diols like 1,4-butanediol (BDO) are the most common chain extenders in the polyurethane industry.[2] Their regular, symmetric structure allows for efficient packing and strong hydrogen bonding within the hard segments, leading to a high degree of microphase separation.[2]

  • Causality: The even number of methylene units in BDO (-(CH₂)₄-) creates a highly ordered, crystalline hard segment structure. This maximizes intermolecular hydrogen bonding between the urethane linkages, resulting in well-defined hard domains that act as robust physical crosslinks.

  • Performance Impact:

    • High Mechanical Strength: PUs chain-extended with BDO typically exhibit high tensile strength and hardness.[2]

    • Excellent Thermal Stability: The well-ordered hard domains require significant thermal energy to disrupt, leading to higher melting points and service temperatures.

When we compare BDO with a slightly longer linear diol like 1,6-hexanediol (HDO), subtle but important differences emerge. Increasing the number of methylene units from four to six introduces more flexibility into the hard segment.

  • Causality: The longer, more flexible HDO chain can disrupt the perfect packing of the urethane groups, slightly reducing the crystallinity and hydrogen bonding density of the hard domains compared to BDO-based PUs.

  • Performance Impact:

    • Increased Flexibility: HDO-based PUs often show lower hardness (Shore durometer) and a higher elongation at break.

    • Slightly Reduced Modulus: The reduced hard segment rigidity can lead to a lower tensile modulus.

Introducing branching into the diol structure, as with neopentyl glycol (NPG), fundamentally alters the hard segment morphology.

  • Causality: The bulky side groups in branched diols sterically hinder the close packing of the polymer chains. This disruption significantly reduces the ability of the hard segments to crystallize and form well-ordered domains.[5] Consequently, the degree of microphase separation is often lower, with more mixing between hard and soft segments.

  • Performance Impact:

    • Improved Transparency: The lack of crystallinity can lead to amorphous polymers with higher optical clarity.

    • Enhanced Solvent Resistance: The introduction of branching can increase the crosslink density in thermoset polyurethanes, which restricts the diffusion of solvent molecules.[5]

    • Lower Mechanical Strength: Compared to their linear counterparts, PUs from branched diols typically have lower tensile strength and hardness due to the poorly formed hard domains.[5]

While less common as chain extenders than their aliphatic counterparts, the choice between an aliphatic and an aromatic structure has profound consequences, particularly for environmental stability. This is more often a consideration in the diisocyanate component, but the principles apply.

  • Causality: Aromatic structures contain chromophores that can absorb ultraviolet (UV) radiation. This absorbed energy can lead to photo-oxidative degradation, causing chain scission and the formation of colored byproducts (yellowing).[6][7] Aliphatic structures lack these UV-absorbing rings.

  • Performance Impact:

    • UV Stability: Polyurethanes made from purely aliphatic components (aliphatic diisocyanate and aliphatic diol) exhibit superior UV stability and are resistant to yellowing upon exposure to sunlight.[6][7]

    • Rigidity: Aromatic rings are inherently rigid. Incorporating them into the polymer backbone, whether via the diisocyanate or an aromatic diol, increases the stiffness and hardness of the resulting polyurethane.[7] Aromatic PUs tend to be more rigid than their aliphatic counterparts.[7]

Quantitative Performance Data: A Comparative Summary

To provide a clear, data-driven comparison, the following table summarizes typical performance metrics for polyurethanes synthesized with different diol chain extenders. These values are representative and can vary based on the specific polyol, diisocyanate, and synthesis conditions used.

Diol Chain ExtenderDiol StructureTypical Hardness (Shore A/D)Tensile StrengthElongation at BreakKey Characteristics
1,4-Butanediol (BDO) Linear Aliphatic85A - 75DHighModerateHigh rigidity, excellent strength, good thermal stability.[2]
1,6-Hexanediol (HDO) Linear Aliphatic75A - 60DModerate-HighHighGood balance of strength and flexibility.
Neopentyl Glycol (NPG) Branched Aliphatic70A - 55DLow-ModerateHighIncreased flexibility, potential for improved solvent resistance.[5]
Hydroquinone bis(2-hydroxyethyl) ether (HQEE) Aromatic90A - 80DVery HighLow-ModerateHigh rigidity and hardness, but prone to UV degradation.

Experimental Section: Protocols for Synthesis and Characterization

To ensure scientific integrity, the following protocols provide a self-validating framework for synthesizing and comparing polyurethanes. The causality behind key steps is explained to provide a deeper understanding of the process.

Diagram: Polyurethane Synthesis Workflow

The two-step prepolymer method offers superior control over the polymer architecture compared to one-shot methods, resulting in a more uniform and reproducible final product.[4]

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension cluster_2 Step 3: Curing & Post-Processing P1 Dry Polyol & Reactor P2 Add Diisocyanate P1->P2 P3 React @ 80°C under N2 P2->P3 P4 Monitor NCO Content P3->P4 C1 Cool Prepolymer P4->C1 Target NCO% Reached C2 Add Stoichiometric Diol C1->C2 C3 Mix & Degas C2->C3 C4 Cast into Mold C3->C4 S1 Cure @ 100°C C4->S1 S2 Demold S1->S2 S3 Post-Cure for 1 Week S2->S3 S4 Prepare Samples for Testing S3->S4

Caption: Workflow for two-step polyurethane synthesis.

Protocol 1: Two-Step Synthesis of Polyurethane Elastomers

This protocol describes a representative synthesis using MDI, a polyester polyol, and a diol chain extender.

Materials:

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • Polyester polyol (e.g., Polycaprolactone diol, Mn = 2000 g/mol )

  • Diol chain extender (e.g., 1,4-Butanediol, 1,6-Hexanediol)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL), optional

  • Solvent (e.g., Dimethylformamide - DMF), optional, for viscosity control

Procedure:

  • Preparation (Justification): Dry all glassware in an oven at 110°C overnight to remove any moisture, which readily reacts with isocyanates and can terminate the polymerization.[8] Degas the polyol under vacuum at 90-95°C for 1.5 hours to remove dissolved water.[3]

  • Prepolymer Formation (Justification): Charge the dried polyol into a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer. Heat to 60°C. Add a molar excess of MDI (typically a 2:1 molar ratio of NCO:OH groups). Heat the reaction to 80°C and maintain for 2-3 hours under a nitrogen blanket.[3] This temperature ensures a reasonable reaction rate without causing side reactions like allophanate formation. The nitrogen atmosphere is critical to prevent side reactions with ambient moisture.[4]

  • NCO Titration (Justification): Periodically take a small sample and determine the free isocyanate content (%NCO) via titration (e.g., dibutylamine back-titration). This is a critical quality control step to ensure the prepolymer has reached the desired chain length before adding the chain extender.[3]

  • Chain Extension (Justification): Once the theoretical %NCO is reached, cool the prepolymer to ~60°C. Add the stoichiometric amount of the chosen diol chain extender. The amount is calculated based on the remaining free NCO groups to achieve a final NCO/OH index close to 1.0 for a thermoplastic polymer.

  • Casting and Curing (Justification): Mix vigorously for 1-2 minutes until the mixture is homogeneous. Pour the viscous liquid into a preheated, mold-released pan and place it in a vacuum oven to degas. Cure the cast sheet at 100-110°C for 12-24 hours. This curing step ensures the reaction goes to completion.

  • Post-Curing (Justification): Demold the polyurethane sheet and post-cure at ambient temperature for at least one week before characterization. This allows for the polymer morphology, particularly the microphase separation, to fully develop and stabilize, ensuring reproducible test results.

Protocol 2: Standardized Material Characterization

To generate comparable data, all polyurethane samples must be tested under standardized conditions.

  • Mechanical Testing (Tensile Properties):

    • Method: ASTM D412 ("Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension").[9][10]

    • Procedure: Cut dog-bone shaped specimens from the cured sheets. Condition samples for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity. Perform the test on a universal testing machine (UTM) at a constant crosshead speed (e.g., 500 mm/min).

    • Outputs: Tensile Strength (MPa), Elongation at Break (%), Modulus of Elasticity (MPa).

  • Hardness Testing:

    • Method: ASTM D2240 ("Standard Test Method for Rubber Property—Durometer Hardness").[9][10]

    • Procedure: Use a calibrated Shore A or Shore D durometer. Stack samples if necessary to achieve the required thickness. Take at least five readings at different positions on the sample and average the results.

    • Output: Hardness value on the Shore A or D scale.

  • Thermal Analysis (Dynamic Mechanical Analysis - DMA):

    • Method: DMA provides deeper insight into the microphase separation than DSC.[2]

    • Procedure: Analyze rectangular specimens in tensile mode. Scan from a low temperature (e.g., -100°C) to a high temperature (e.g., 250°C) at a fixed frequency (e.g., 1 Hz) and heating rate (e.g., 3°C/min).

    • Outputs: Storage Modulus (E'), Loss Modulus (E''), and Tan Delta (E''/E'). The peak of the Tan Delta curve in the low-temperature region corresponds to the glass transition temperature (Tg) of the soft segment. A lower soft segment Tg often indicates a higher degree of phase separation.[2]

Diagram: Diol Structure-Property Relationship

This diagram illustrates the logical connections between the molecular structure of the diol chain extender and the final macroscopic properties of the polyurethane.

G cluster_0 Diol Molecular Structure cluster_1 Hard Segment Morphology cluster_2 Macroscopic Properties D1 Linear & Symmetric (e.g., BDO) M1 High Crystallinity Strong H-Bonding D1->M1 D2 Longer Linear Chain (e.g., HDO) M2 Moderate Crystallinity More Flexible Segment D2->M2 D3 Branched (e.g., NPG) M3 Amorphous Steric Hindrance D3->M3 P1 High Hardness & Modulus High Tensile Strength M1->P1 P2 Increased Flexibility Higher Elongation M2->P2 P3 Lower Hardness Improved Transparency M3->P3

Caption: Relationship between diol structure and PU properties.

Conclusion

The choice of diol chain extender is a powerful tool for tuning the properties of polyurethane elastomers. By understanding the fundamental principles that link the diol's molecular structure to the hard segment morphology and the resulting degree of microphase separation, researchers can move from a trial-and-error approach to a rational design methodology. Linear, symmetric diols like 1,4-butanediol are ideal for applications requiring high strength and thermal resistance. Longer or branched diols offer pathways to increased flexibility and other unique properties. By following validated synthesis and characterization protocols, scientists can reliably produce and compare these versatile polymers, accelerating the development of next-generation materials for the biomedical and pharmaceutical industries.

References

A Senior Application Scientist's Guide to the Characterization of Polymers Containing 4,8-Dioxaundecane-1,11-diol for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of polymers for biomedical applications, particularly in drug delivery, necessitates a profound understanding of structure-property relationships. The choice of monomeric building blocks is paramount in tailoring the physicochemical characteristics of the final macromolecule. This guide focuses on polymers incorporating 4,8-Dioxaundecane-1,11-diol, a flexible, hydrophilic diol containing ether linkages. We present a comparative analysis of a polyurethane synthesized with this diol against two pertinent alternatives: one based on a common aliphatic diol (1,8-Octanediol) and another on a biodegradable polyester diol (Poly(ε-caprolactone) diol). Through a detailed exploration of synthetic methodologies and a suite of analytical characterization techniques, this guide provides researchers, scientists, and drug development professionals with the foundational knowledge to evaluate and select optimal polymeric carriers. We delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.

Introduction: The Critical Role of Diols in Biomedical Polymer Design

Polyurethanes (PUs) are a versatile class of block copolymers extensively utilized in the medical field for applications ranging from implants to drug delivery systems, owing to their excellent biocompatibility and tunable mechanical properties.[1][2][3] The properties of PUs are dictated by the judicious selection of three primary components: a diisocyanate, a chain extender (which together form the "hard segment"), and a macrodiol (the "soft segment").[3][4] The soft segment, in particular, governs flexibility, degradation kinetics, and the hydrophilic/hydrophobic balance of the polymer.

This compound, with its central diether core flanked by propyl chains, presents an intriguing option for a soft segment precursor. Its structure suggests the resulting polymer will exhibit enhanced flexibility and hydrophilicity compared to simple aliphatic diols. These characteristics are highly desirable in drug delivery systems, where polymer carriers must interact favorably with aqueous biological environments and potentially facilitate controlled release.[5][6]

This guide provides a framework for characterizing a polyurethane based on this compound (PU-DOD) and objectively compares its performance with two alternatives:

  • Polyurethane with 1,8-Octanediol (PU-ODO): An alternative based on a simple, linear aliphatic diol to establish a hydrophobic, semi-crystalline baseline.

  • Polyurethane with Poly(ε-caprolactone) diol (PU-PCL): A widely used biodegradable polyester-based alternative, providing a benchmark for hydrolytic degradation and biocompatibility.[4][7]

We will explore the synthesis and subsequent characterization using established analytical techniques to build a comprehensive performance profile for each material.[8]

Comparative Synthesis of Polyurethanes

The synthesis of segmented polyurethanes is typically achieved via a two-step prepolymer method.[3] This approach allows for controlled segment length and final molecular weight.

Causality of the Method: The prepolymer method is chosen over a one-shot polymerization to ensure a more uniform block structure. By first reacting the diol (soft segment) with an excess of diisocyanate, we create an isocyanate-terminated prepolymer. This minimizes random polymerization and allows for a more ordered subsequent reaction with the chain extender to form the hard segments, leading to better-defined microphase separation and more consistent material properties.[4]

Logical Workflow: Two-Step Polyurethane Synthesis

G cluster_0 Step 1: Prepolymer Formation cluster_1 Step 2: Chain Extension Diol Diol (e.g., PU-DOD, PU-ODO, or PCL) Prepolymer Isocyanate-Terminated Prepolymer Diol->Prepolymer Diisocyanate Diisocyanate (Excess) (e.g., HMDI) Diisocyanate->Prepolymer FinalPolymer Segmented Polyurethane Prepolymer->FinalPolymer + ChainExtender Chain Extender (e.g., 1,4-Butanediol) ChainExtender->FinalPolymer

Caption: Workflow for two-step synthesis of segmented polyurethanes.

Experimental Protocol: General Polyurethane Synthesis

Materials: this compound (DOD), 1,8-Octanediol (ODO), Poly(ε-caprolactone) diol (PCL, Mn = 2000 g/mol ), 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI), 1,4-Butanediol (BDO), Dibutyltin dilaurate (DBTDL), Anhydrous Dimethylformamide (DMF).

Procedure:

  • Drying: All glassware is dried in an oven at 110°C overnight. Diols (DOD, ODO, PCL) and BDO are dried under vacuum at 80°C for at least 12 hours prior to use. Rationale: Isocyanates are highly reactive with water; removal of residual moisture is critical to prevent unwanted side reactions and achieve the target molecular weight.

  • Prepolymer Synthesis: In a three-neck round-bottom flask under a nitrogen atmosphere, add the primary diol (DOD, ODO, or PCL). Add anhydrous DMF to dissolve the diol (approx. 30% w/v).

  • Add HMDI to the flask at a 2:1 molar ratio relative to the diol.

  • Add 2-3 drops of DBTDL catalyst. Rationale: The catalyst accelerates the urethane-forming reaction between the hydroxyl and isocyanate groups.

  • Heat the reaction mixture to 80°C and stir for 2 hours. An isocyanate-terminated prepolymer is formed.

  • Chain Extension: In a separate flask, dissolve BDO (1 mole equivalent to the primary diol) in anhydrous DMF.

  • Slowly add the BDO solution dropwise to the prepolymer solution under vigorous stirring.

  • Continue stirring at 80°C for an additional 4 hours.

  • Precipitation & Purification: Precipitate the resulting polymer by pouring the reaction mixture into a large excess of cold methanol. Rationale: The polymer is insoluble in methanol, allowing for its separation from unreacted monomers and solvent.

  • Collect the polymer by filtration and wash thoroughly with methanol.

  • Dry the final polymer under vacuum at 60°C until a constant weight is achieved.

Comparative Physicochemical Characterization

A suite of analytical techniques is employed to elucidate the structural, thermal, and surface properties of the synthesized polymers.

Structural and Molecular Weight Analysis
  • Fourier Transform Infrared Spectroscopy (FTIR): Confirms the successful synthesis of the polyurethane by identifying key functional groups.[8]

    • Expected Observations: Disappearance of the strong N=C=O stretching peak from the isocyanate (~2270 cm⁻¹). Appearance of the N-H stretching peak (~3300 cm⁻¹) and the C=O stretching peak of the urethane linkage (~1700 cm⁻¹). The C-O-C stretch (~1100 cm⁻¹) will be prominent in PU-DOD.

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8] A lower PDI (closer to 1.0) indicates a more uniform polymer chain length distribution.

Thermal Properties Analysis
  • Differential Scanning Calorimetry (DSC): Measures key thermal transitions, including the glass transition temperature (Tg) of the soft segment and any melting temperatures (Tm) of crystalline domains.[8][9]

    • Expert Insight: The Tg is a critical indicator of chain flexibility. A lower Tg suggests higher segmental mobility at physiological temperatures. We predict PU-DOD will have the lowest Tg due to the flexible ether linkages, followed by PU-PCL. PU-ODO is expected to have the highest Tg due to the potential for crystalline packing of the alkyl chains.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymers by measuring weight loss as a function of temperature.[8][10] The onset of decomposition (Td) is a key metric for comparing stability.

Surface Property Analysis
  • Static Water Contact Angle: Quantifies the hydrophilicity of the polymer surface. A lower contact angle indicates a more hydrophilic surface, which is often beneficial for biocompatibility and interaction with aqueous media.[11]

    • Expected Trend: PU-DOD is expected to be the most hydrophilic (lowest contact angle) due to the presence of polar ether groups available for hydrogen bonding with water. PU-ODO will likely be the most hydrophobic (highest contact angle).

Comparative Performance Data

The following table summarizes the expected experimental data based on the chemical structures of the diols. These values provide a basis for objective comparison.

PropertyPU-DOD (this compound)PU-ODO (1,8-Octanediol)PU-PCL (Poly(ε-caprolactone) diol)Rationale for Expected Outcome
Mn ( g/mol ) ~45,000~48,000~55,000Controlled by stoichiometry; slight variations are typical.
PDI (Mw/Mn) ~1.8~1.9~1.7All within typical range for step-growth polymerization.
Tg (°C) ~ -50~ -25~ -60 (PCL soft segment)Ether linkages in DOD enhance flexibility, lowering Tg. PCL is also very flexible. ODO allows for more ordered packing, raising Tg.
Td (°C, 5% loss) ~310~325~315Urethane bonds are the first to degrade. Aliphatic chains in ODO provide slightly higher stability. Ester linkages in PCL are also a point of thermal instability.
Water Contact Angle (°) ~75°~95°~85°Ether groups in DOD increase surface polarity and hydrophilicity. ODO is highly nonpolar/hydrophobic. PCL is intermediate.
Biodegradability Low (Ether Linkages)Very Low (Alkyl Chains)High (Ester Linkages)Ester bonds in PCL are susceptible to hydrolysis. Ether and C-C bonds are more biostable.[4]

Detailed Experimental Protocols

Gel Permeation Chromatography (GPC)
  • System: Agilent GPC with a refractive index (RI) detector.

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.[12]

  • Flow Rate: 1.0 mL/min.

  • Columns: Styragel HR series.

  • Sample Preparation: Dissolve 1-2 mg of polymer in 1 mL of THF.[12] Allow to dissolve overnight to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before injection.[12]

  • Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

Differential Scanning Calorimetry (DSC)
  • System: TA Instruments DSC 25 or equivalent.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum Tzero pan and seal.

  • Method:

    • Equilibrate at 25°C.

    • Ramp temperature from 25°C to 150°C at 10°C/min (First Heat). Rationale: This removes the thermal history of the polymer.

    • Cool from 150°C to -90°C at 10°C/min.

    • Hold at -90°C for 5 minutes.

    • Ramp temperature from -90°C to 200°C at 10°C/min (Second Heat).

  • Analysis: Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.

Thermogravimetric Analysis (TGA)
  • System: Shimadzu TGA-50 or equivalent.

  • Sample Preparation: Place approximately 10-15 mg of the dry polymer into a platinum or ceramic TGA pan.

  • Method: Heat the sample from room temperature to 700°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.

Discussion and Conclusion

This guide provides a systematic framework for the synthesis and comparative characterization of polyurethanes for biomedical applications. The choice of diol profoundly influences the final properties of the polymer.

  • PU-DOD (this compound): The incorporation of this diol is predicted to yield a highly flexible (low Tg) and relatively hydrophilic polymer. This makes it a compelling candidate for applications requiring solubility or dispersibility in aqueous environments, such as carriers for hydrophilic drugs or as lubricious coatings for medical devices.[13] Its expected biostability, due to the ether linkages, could be advantageous for long-term drug delivery depots where slow polymer degradation is desired.

  • PU-ODO (1,8-Octanediol): This polymer serves as a hydrophobic, semi-rigid benchmark. Its properties would be more suitable for applications where mechanical strength and water resistance are primary concerns, rather than aqueous interaction.

  • PU-PCL (Poly(ε-caprolactone) diol): This is the established standard for biodegradable polyurethanes.[5][14] Its susceptibility to hydrolysis makes it ideal for designing temporary scaffolds or drug delivery systems where the carrier is intended to degrade and be cleared from the body after releasing its payload.[2][3]

Final Recommendation: For researchers in drug development seeking novel hydrophilic and flexible carriers, polymers based on this compound warrant significant investigation. The protocols and comparative data presented here offer a robust starting point for synthesis and a logical framework for evaluating its performance against established alternatives. The key trade-off will be between the enhanced hydrophilicity of PU-DOD and the proven, tunable biodegradability of materials like PU-PCL. Future work should focus on direct experimental validation and in-vitro/in-vivo studies to confirm biocompatibility and drug release kinetics.

Visualization of Monomer Structures

G cluster_DOD This compound (DOD) cluster_ODO 1,8-Octanediol (ODO) cluster_PCL Poly(ε-caprolactone) diol (PCL) DOD_struct HO-(CH₂)₃-O-(CH₂)₂-O-(CH₂)₃-OH ODO_struct HO-(CH₂)₈-OH PCL_struct HO-[(CH₂)₅-COO]n-H

Caption: Chemical structures of the compared diol soft segments.

References

A Comparative Guide to the Structural Validation of 4,8-Dioxaundecane-1,11-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of polymer derivatives is not merely a procedural step but a cornerstone of reproducible and reliable research. In the realm of drug delivery and material science, polyether diols, such as derivatives of 4,8-Dioxaundecane-1,11-diol, are of significant interest due to their unique properties. Ensuring the structural integrity of these molecules is paramount for predicting their behavior, efficacy, and safety. This guide provides an in-depth comparison of key analytical techniques for the structural validation of this compound derivatives, offering insights into the causality behind experimental choices and presenting supporting data to guide your validation strategy.

The Critical Need for Structural Validation

Derivatives of this compound, which can be considered analogous to shorter, specific polyethylene glycol (PEG) structures, are synthesized with the intent of creating molecules with precise properties. However, the synthesis of polyethers is not always a perfect process.[1] Potential pitfalls include incomplete reactions, side reactions leading to byproducts, and the inherent polydispersity of polymers, where a distribution of molecular weights is present rather than a single, discrete molecular weight.[2] Impurities such as residual catalysts, monomers, or byproducts from side reactions can significantly alter the physicochemical properties and biological activity of the final product.[3] Therefore, a multi-faceted analytical approach is essential for unambiguous structural confirmation.

Primary Analytical Techniques: A Head-to-Head Comparison

The three pillars of structural validation for polyether diols are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, including polymer derivatives.[4] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the verification of the core structure, the identification of end-groups, and the detection of subtle structural variations.

Causality in Experimental Choices:

  • ¹H NMR: This is the first line of analysis. The integration of proton signals allows for the determination of the relative number of protons in different chemical environments. For a this compound derivative, one would expect to see characteristic signals for the hydroxyl end-groups and the repeating ether units. The ratio of these integrals can be used to estimate the average molecular weight.[5][6]

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, which is invaluable for confirming the overall structure and identifying any isomeric impurities.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This NMR experiment is used to differentiate between CH, CH₂, and CH₃ groups, providing further confirmation of the carbon backbone.

  • 2D NMR (COSY, HSQC): For more complex derivatives, 2D NMR techniques are employed to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). This is crucial for unambiguously assigning all signals in the spectra.

Self-Validating System: The consistency between ¹H, ¹³C, and 2D NMR data provides a robust internal validation. For instance, the number of proton signals and their integrations in the ¹H NMR should correspond to the number of carbon signals and their types as determined by ¹³C and DEPT NMR.

Experimental Protocol: ¹H NMR of a this compound Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte signals.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, typically 1-5 seconds to ensure full relaxation of protons), and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks and assign them to the corresponding protons in the expected structure. The chemical shifts (ppm) will be characteristic of the local electronic environment of each proton.

Mass Spectrometry (MS): The Molecular Weight Arbiter

Mass spectrometry is an essential technique for determining the molecular weight of a compound and assessing its purity and polydispersity.[2] For polyether derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules.[8]

Causality in Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of the synthesized derivative.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion is selected and fragmented. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the molecule.

  • Consideration of Polydispersity: For polymeric samples, ESI-MS will often show a distribution of ions corresponding to different chain lengths, each differing by the mass of the repeating monomer unit.[2] This allows for the characterization of the molecular weight distribution.

Self-Validating System: The observed molecular weight should be consistent with the structure proposed by NMR. The isotopic pattern observed in the mass spectrum must match the theoretical pattern for the proposed elemental composition.

Experimental Protocol: ESI-MS of a this compound Derivative

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. LC-MS can be used to separate impurities before they enter the mass spectrometer.[9]

  • Ionization: Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the nature of the derivative.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.

  • Data Analysis: Identify the molecular ion peak(s) (e.g., [M+H]⁺, [M+Na]⁺). For HRMS data, use software to calculate the elemental composition from the accurate mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11] It is particularly useful for confirming the presence of key functional groups and for monitoring the progress of a reaction.

Causality in Experimental Choices:

  • Identification of Key Functional Groups: For a this compound derivative, the FTIR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl groups (a broad band around 3300 cm⁻¹) and the C-O stretch of the ether linkages (a strong band around 1100 cm⁻¹).[12][13]

  • Monitoring Reactions: FTIR can be used to monitor the disappearance of starting material functional groups and the appearance of product functional groups. For example, in a reaction to modify the hydroxyl end-groups, one would monitor the disappearance or shifting of the O-H band.

Self-Validating System: The functional groups identified by FTIR should be consistent with the structure determined by NMR and MS. For example, the presence of a strong O-H band in the FTIR spectrum corroborates the observation of hydroxyl protons in the ¹H NMR spectrum.

Experimental Protocol: FTIR of a this compound Derivative

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. ATR-FTIR is often the simplest method for solids and liquids.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (e.g., CO₂, H₂O).

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparative Performance Data

Analytical TechniquePrincipleStrengthsLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity and stereochemistry.[14]Lower sensitivity compared to MS, can be complex to interpret for large polymers.
Mass Spectrometry Measures the mass-to-charge ratio of ions.High sensitivity, provides accurate molecular weight and elemental composition.[2]Can be difficult to interpret for polydisperse samples, may not provide detailed structural information on its own.[15]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast, non-destructive, excellent for identifying functional groups.[10]Provides limited information on the overall molecular structure and connectivity.

Visualizing the Validation Workflow

A systematic approach to structural validation ensures all aspects of the molecule's identity are confirmed.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Integration & Validation Synthesis Synthesized Derivative FTIR FTIR Spectroscopy Synthesis->FTIR Initial Check NMR NMR Spectroscopy (1H, 13C, 2D) FTIR->NMR Functional Groups Confirmed Validation Structure Validated FTIR->Validation Functional Groups Present MS Mass Spectrometry (ESI-HRMS) NMR->MS Proposed Structure NMR->Validation Connectivity Confirmed MS->Validation Molecular Formula Confirmed

Caption: A typical workflow for the structural validation of a synthesized derivative.

Conclusion

The structural validation of this compound derivatives is a critical process that necessitates a synergistic approach, integrating data from NMR, MS, and FTIR spectroscopy. While NMR provides the detailed structural framework, MS confirms the molecular weight and elemental composition, and FTIR offers a rapid check of the functional groups present. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can ensure the structural integrity of their materials, leading to more reliable and reproducible scientific outcomes. This rigorous validation is not just a matter of due diligence; it is fundamental to the advancement of research and development in fields that rely on these specialized molecules.

References

The Hydrophilic Advantage: A Comparative Guide to 4,8-Dioxaundecane-1,11-diol-like Linkers and Polymer-Based Systems in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a therapeutic agent from conception to clinical efficacy is fraught with challenges. A critical hurdle is ensuring the drug reaches its target in a stable, active, and bioavailable form. The architecture of the delivery vehicle is paramount, and the choice of hydrophilic components can dictate the success or failure of a therapeutic strategy. This guide provides an in-depth performance comparison of materials based on discrete, short-chain hydrophilic linkers, exemplified by the structural motif of 4,8-Dioxaundecane-1,11-diol , against established polymer-based systems such as Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA).

The narrative that follows is built on a foundation of scientific integrity, drawing from experimental evidence to explain the causality behind formulation choices. We will delve into the nuanced interplay between the hydrophilicity, size, and degradability of these materials and their impact on critical performance metrics of drug delivery systems.

The Critical Role of Hydrophilicity in Drug Delivery

Hydrophilic moieties are incorporated into drug delivery systems for several key reasons:

  • Enhanced Solubility and Stability: Many potent therapeutic agents are hydrophobic, leading to poor solubility in aqueous environments and a propensity for aggregation. The inclusion of hydrophilic components can mitigate these issues, improving the overall stability and manufacturability of the drug product.[1]

  • Improved Pharmacokinetics: A hydrophilic "shield" around a drug or nanoparticle can reduce non-specific interactions with proteins and cells, leading to a longer circulation half-life and increased accumulation in target tissues, a phenomenon known as the "stealth effect."[1][2]

  • Controlled Drug Release: In the case of biodegradable polymers, the hydrophilic/hydrophobic balance can be tuned to control the rate of polymer degradation and, consequently, the release kinetics of the encapsulated drug.[3]

This guide will focus on two distinct strategies for imparting these hydrophilic properties: the use of discrete, short-chain linkers and the incorporation of larger polymeric structures.

Comparative Analysis of Hydrophilic Drug Delivery Platforms

We will now compare the performance of three classes of hydrophilic materials:

  • Discrete PEG-like Linkers (e.g., based on this compound): These are short, monodisperse chains with a defined molecular weight. This compound represents a simple, short PEG-like structure. In practice, these are often functionalized for covalent attachment to a drug and a targeting moiety, such as in an Antibody-Drug Conjugate (ADC).

  • Polymeric PEG: These are polydisperse mixtures of PEG chains with a range of molecular weights. They can be used as linkers in ADCs or as surface coatings for nanoparticles.[4]

  • Poly(lactic-co-glycolic acid) (PLGA): This is a biodegradable and biocompatible copolymer. It is typically used to form the matrix of nanoparticles in which a drug is encapsulated.[5] Often, PLGA is blended or copolymerized with PEG (PLGA-PEG) to enhance its hydrophilic properties.[6]

The following table summarizes the key performance characteristics of drug delivery systems based on these materials, with supporting data from preclinical studies.

Performance ParameterDiscrete PEG-like Linkers (in ADCs)Polymeric PEG (in ADCs and Nanoparticles)PLGA & PLGA-PEG Nanoparticles
Drug Loading / Drug-to-Antibody Ratio (DAR) Enables precise control over DAR, leading to a homogeneous product.[7]Can enable higher DARs by mitigating aggregation, but polydispersity can lead to heterogeneity.[8]High drug loading can be achieved, but is dependent on the formulation process and drug properties.[9]
Stability & Aggregation Superior stability and minimal aggregation due to homogeneity and hydrophilicity.[10]Generally good stability, but polydispersity can be a factor. Longer chains can provide a better "shield."[1]Nanoparticle stability is influenced by surface properties; PEGylation improves stability.[11]
Pharmacokinetics (Half-life) Can prolong half-life compared to non-PEGylated counterparts.[8]Significantly prolongs circulation half-life; longer PEG chains generally lead to longer half-lives.[12]PEGylation significantly increases circulation time compared to bare PLGA nanoparticles.[13]
In Vitro Potency High potency, with some studies showing that shorter linkers can be more potent.[8]Longer PEG chains can sometimes lead to a decrease in in vitro potency.[12]Potency is dependent on drug release from the nanoparticle.
In Vivo Efficacy High in vivo efficacy, with optimal linker length being a critical factor.[14][15]Longer PEG chains, despite potentially lower in vitro potency, can lead to superior in vivo efficacy due to improved pharmacokinetics.[12]High in vivo efficacy, with PEGylation enhancing tumor accumulation.[13]
Drug Release Kinetics Release is dependent on the cleavage mechanism of the linker (e.g., enzymatic cleavage in the target cell).Similar to discrete linkers for ADCs. For nanoparticles, release is primarily by diffusion.Biphasic release is common: an initial burst release followed by a sustained release over a longer period due to polymer degradation.[3][13]

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of these drug delivery systems.

Synthesis of an Antibody-Drug Conjugate with a Discrete PEG Linker

This protocol describes a general method for the synthesis of an ADC using a discrete PEG linker. The choice of a heterobifunctional linker is crucial for a controlled conjugation process.

Rationale: This multi-step process is designed to achieve a specific drug-to-antibody ratio (DAR) while maintaining the integrity and binding affinity of the antibody. The use of a discrete PEG linker ensures the homogeneity of the final product.[16]

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization A 1. Antibody in Buffer B 2. Partial Reduction (e.g., with TCEP) A->B Add reducing agent D 4. Conjugation Reaction B->D C 3. Activate Linker-Payload (e.g., NHS ester) C->D E 5. Purification (e.g., SEC) D->E Remove excess reagents F 6. Characterization (HIC, MS, UV-Vis) E->F Analyze product

General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution

  • Discrete PEG linker with appropriate functional groups (e.g., maleimide and NHS ester)

  • Cytotoxic drug payload

  • Reaction Buffer (e.g., PBS, pH 7.4, with EDTA)

  • Desalting column (e.g., Sephadex G-25)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Characterization instruments (e.g., HPLC with HIC column, Mass Spectrometer, UV-Vis Spectrophotometer)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.

    • Add a calculated molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final DAR.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Immediately purify the partially reduced antibody using a desalting column to remove excess TCEP.[16]

  • Linker-Payload Conjugation:

    • Dissolve the drug-linker in an appropriate solvent (e.g., DMSO).

    • Add the drug-linker solution to the purified, partially reduced antibody.

    • Allow the conjugation reaction to proceed at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting ADC using SEC to remove unconjugated drug-linker and any aggregates.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR):

      • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on hydrophobicity. The unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs. The average DAR is calculated from the peak areas.[17]

      • UV-Vis Spectroscopy: By measuring the absorbance at two wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug), the concentrations of the antibody and the drug can be determined, and the DAR calculated.[][19]

      • Mass Spectrometry (MS): This technique provides the most detailed information, confirming the mass of the different ADC species and allowing for a precise determination of the DAR distribution.[17]

    • Assess Aggregation: Use SEC to quantify the percentage of high molecular weight species (aggregates).

    • Confirm Binding Affinity: Perform an ELISA or surface plasmon resonance (SPR) assay to ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Formulation of Drug-Loaded PLGA Nanoparticles

This protocol describes the single emulsion-solvent evaporation method for encapsulating a hydrophobic drug into PLGA nanoparticles.

Rationale: This bottom-up approach allows for the formation of nanoparticles with a drug-loaded core. The choice of solvent, stabilizer, and sonication parameters are critical for controlling the size and encapsulation efficiency of the nanoparticles.[20][21]

PLGA_NP_Formation cluster_organic_phase Organic Phase cluster_emulsification Emulsification cluster_evaporation Solvent Evaporation cluster_collection Collection & Washing A 1. Dissolve PLGA and Hydrophobic Drug in Organic Solvent B 2. Add Organic Phase to Aqueous Stabilizer Solution A->B C 3. High-Shear Homogenization (Sonication) B->C Form O/W emulsion D 4. Stir to Evaporate Organic Solvent C->D Harden nanoparticles E 5. Centrifugation D->E F 6. Washing E->F G 7. Lyophilization F->G

Workflow for the formulation of drug-loaded PLGA nanoparticles via the single emulsion-solvent evaporation method.

Materials:

  • PLGA polymer

  • Hydrophobic drug

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous stabilizer solution (e.g., polyvinyl alcohol - PVA)

  • High-shear homogenizer (sonicator)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA and the hydrophobic drug in the organic solvent.

  • Emulsification:

    • Add the organic phase to the aqueous stabilizer solution.

    • Immediately emulsify the mixture using a high-shear homogenizer to form an oil-in-water (O/W) emulsion. The sonication time and power will influence the nanoparticle size.[9]

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the nanoparticles.

  • Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the washed nanoparticles for long-term storage.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.

    • Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Dissolve a known amount of the lyophilized nanoparticles in a suitable solvent and quantify the drug content using HPLC or UV-Vis spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the in vitro potency of a drug delivery system.

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the determination of the concentration of the therapeutic agent that is required to inhibit cell growth by 50% (IC50).[16]

Procedure:

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the test articles (e.g., ADC, drug-loaded nanoparticles, free drug, and control antibody/empty nanoparticles).

    • Add the dilutions to the cells and incubate for a predetermined period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Concluding Remarks for the Informed Researcher

The choice of a hydrophilic component in a drug delivery system is a critical decision with far-reaching implications for the therapeutic's performance.

  • Discrete PEG-like linkers , with their defined structure and homogeneity, offer unparalleled precision in the design of bioconjugates like ADCs. This control over the drug-to-antibody ratio and the spatial separation of the drug and the antibody can lead to improved stability, predictable pharmacokinetics, and potent in vivo efficacy. The structural motif of This compound serves as a fundamental building block for this class of linkers, highlighting the power of short, defined hydrophilic spacers.

  • Polymeric PEG provides a robust solution for enhancing the hydrophilicity and circulation time of both ADCs and nanoparticles. While the polydispersity of polymeric PEG can introduce heterogeneity, its ability to form a dense hydrophilic shield is a significant advantage, often translating to improved in vivo performance.

  • PLGA and PLGA-PEG nanoparticles represent a versatile platform for the controlled release of a wide range of therapeutic agents. The ability to tune the degradation rate of the polymer matrix allows for sustained drug release over extended periods, which can be highly beneficial for certain therapeutic applications.

Ultimately, the optimal choice of hydrophilic material will depend on the specific therapeutic agent, the target, and the desired pharmacokinetic and pharmacodynamic profile. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to make informed decisions and design the next generation of effective and safe targeted therapies.

References

A Comparative Spectroscopic Guide to 4,8-Dioxaundecane-1,11-diol and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of 4,8-Dioxaundecane-1,11-diol and its analogues, 3,6-dioxaoctane-1,8-diol and 5,9-dioxatridecane-1,13-diol. By examining their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we aim to provide a comprehensive resource for the identification, characterization, and purity assessment of these important polyether diols.

Introduction: The Chemical Landscape of Polyether Diols

Polyether diols are a class of organic compounds characterized by ether linkages and terminal hydroxyl groups. Their versatile properties, including solubility, flexibility, and hydrogen bonding capabilities, make them valuable building blocks in various applications, from polymer synthesis to drug delivery systems. The precise characterization of these molecules is paramount to ensure the quality and performance of the final products. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity of these compounds.

This guide focuses on a systematic comparison of three structurally related polyether diols:

  • This compound: The primary subject of this guide.

  • 3,6-Dioxaoctane-1,8-diol: A shorter-chain analogue.

  • 5,9-Dioxatridecane-1,13-diol: A longer-chain analogue.

By analyzing the subtle yet significant differences in their spectra, researchers can gain a deeper understanding of structure-property relationships within this chemical family.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous identification.

General Principles and Experimental Causality

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy rely on the magnetic properties of these nuclei. When placed in a strong magnetic field, they can absorb radiofrequency radiation at specific frequencies, which are dependent on their local electronic environment. The resulting chemical shifts (δ), reported in parts per million (ppm), are characteristic of the type of proton or carbon atom.

The choice of solvent is critical in NMR. Deuterated solvents such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are commonly used to avoid overwhelming signals from the solvent's protons. For polyether diols, DMSO-d₆ is often advantageous as the hydroxyl proton signal is typically well-resolved and does not exchange as rapidly as in other solvents.[1]

Predicted ¹H NMR Spectral Comparison

Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is predicted using advanced computational algorithms. These predictions provide a valuable framework for interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Assignment 3,6-Dioxaoctane-1,8-diol This compound 5,9-Dioxatridecane-1,13-diol
HO-CH₂ ~3.60 (t)~3.65 (t)~3.62 (t)
CH₂ -O-~3.50 (t)~3.55 (t)~3.52 (t)
O-CH₂-CH₂-O 3.45 (s)--
O-CH₂-CH₂-CH₂-O -~3.60 (t)-
O-CH₂-CH₂-CH₂-CH₂-O --~3.58 (t)
CH₂-CH₂-OH -~1.75 (p)~1.60 (p)
HO- VariableVariableVariable

Note: Chemical shifts are approximate and coupling patterns are simplified (t = triplet, p = pentet, s = singlet). The hydroxyl proton shift is highly dependent on concentration and temperature.

Analysis:

  • The protons on the carbons adjacent to the hydroxyl groups (HO-C H₂) consistently appear at the most downfield position (around 3.60-3.65 ppm) due to the deshielding effect of the electronegative oxygen atom.

  • The protons on the carbons adjacent to the ether oxygens (C H₂-O) are also deshielding, appearing in the 3.50-3.55 ppm region.

  • A key differentiating feature is the chemical shift and multiplicity of the methylene groups between the two ether oxygens. In 3,6-dioxaoctane-1,8-diol, these protons are chemically equivalent, leading to a singlet. In the longer analogues, these protons will exhibit triplet or multiplet patterns.

  • The methylene groups further away from the heteroatoms in the longer chain analogues appear at higher field (lower ppm values), as they are less influenced by the electronegative oxygen atoms.

Predicted ¹³C NMR Spectral Comparison

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Assignment 3,6-Dioxaoctane-1,8-diol This compound 5,9-Dioxatridecane-1,13-diol
HO-CH₂- ~61.5~62.0~62.5
-CH₂-O- ~72.5~70.5~70.0
O-CH₂-CH₂-O ~70.0--
O-CH₂-CH₂-CH₂-O -~70.8-
-CH₂-CH₂-OH -~32.5~32.0
O-CH₂-CH₂-CH₂-O -~26.0-
O-CH₂-CH₂-CH₂-CH₂-O --~71.0
-CH₂-CH₂-CH₂OH --~29.5
O-CH₂-CH₂-CH₂-CH₂-O --~26.5

Analysis:

  • The carbons directly bonded to the hydroxyl groups (HO-C H₂) are the most deshielded among the sp³ carbons, appearing around 61-63 ppm.

  • The carbons involved in the ether linkages (-C H₂-O-) resonate in the 70-73 ppm region.

  • The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, providing a clear fingerprint for each analogue. For instance, this compound is expected to show 5 distinct signals due to its symmetry, while its analogues will have a different number of signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the polyether diol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for both ¹H and ¹³C NMR should be employed.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a proton-decoupled sequence is standard to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal. Correlate the chemical shifts in both spectra to the molecular structure.

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence of hydroxyl (-OH) and ether (C-O-C) groups in polyether diols.

Core Principles and Experimental Considerations

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). Different functional groups absorb at characteristic frequencies, which are reported as wavenumbers (cm⁻¹). For liquid samples like polyether diols, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation.[2]

Predicted FT-IR Spectral Comparison

Table 3: Key Predicted FT-IR Absorption Bands (cm⁻¹)

Vibrational Mode 3,6-Dioxaoctane-1,8-diol This compound 5,9-Dioxatridecane-1,13-diol General Appearance
O-H Stretch ~3350~3350~3350Strong, Broad
C-H Stretch (sp³) ~2920, ~2870~2930, ~2860~2940, ~2865Strong, Sharp
C-O-C Stretch (Ether) ~1120~1115~1110Strong, Sharp
C-O Stretch (Alcohol) ~1050~1060~1070Strong, Sharp

Analysis:

  • O-H Stretch: The most prominent feature in the FT-IR spectra of these diols is a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretch: Strong, sharp peaks between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the aliphatic chains.

  • C-O-C Stretch: A strong, characteristic absorption band for the ether linkage is expected around 1100 cm⁻¹. This is a key identifier for this class of compounds.

  • C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol groups typically appears as a strong band in the 1050-1070 cm⁻¹ region.

While the major absorption bands are similar across the three analogues, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between them, although this often requires a reference spectrum.

Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric interference (e.g., CO₂, water vapor).

  • Sample Application: Place a small drop of the neat liquid polyether diol onto the ATR crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known values for hydroxyl, ether, and aliphatic C-H functional groups.

Caption: Workflow for FT-IR spectroscopic analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.

Fundamental Principles and Ionization Techniques

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For polyether diols, which are relatively non-volatile, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to minimize fragmentation and observe the molecular ion.[3]

Predicted Mass Spectral Data

Table 4: Predicted Molecular Ions and Key Fragments (m/z)

Species 3,6-Dioxaoctane-1,8-diol This compound 5,9-Dioxatridecane-1,13-diol
Molecular Formula C₆H₁₄O₄C₉H₂₀O₄C₁₁H₂₄O₄
Molecular Weight 150.17192.25220.30
[M+H]⁺ 151.18193.26221.31
[M+Na]⁺ 173.16215.24243.29
Key Fragments Cleavage of C-O and C-C bondsCleavage of C-O and C-C bondsCleavage of C-O and C-C bonds

Analysis:

  • Molecular Ion: The most important piece of information from the mass spectrum is the molecular weight. In ESI, this is typically observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The accurate mass of these ions can be used to confirm the elemental composition.

  • Fragmentation: While soft ionization minimizes fragmentation, some characteristic bond cleavages can occur. For polyether diols, fragmentation often involves the cleavage of C-O and C-C bonds, leading to a series of smaller ions that can provide further structural information. The specific fragmentation pattern will be unique to each analogue and can be used for differentiation.

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the polyether diol (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or sodium acetate to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated by their m/z ratio.

  • Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular weight and fragmentation pattern are then analyzed.

Caption: Workflow for Mass Spectrometry analysis using ESI.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic analysis of this compound and its analogues demonstrates the power of a multi-technique approach for unambiguous compound identification and differentiation. While ¹H and ¹³C NMR provide the most detailed structural information, FT-IR offers rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways.

The predicted data presented in this guide serves as a valuable reference for researchers working with these and similar polyether diols. By understanding the characteristic spectral features of each analogue, scientists can confidently identify their compounds of interest, assess their purity, and advance their research and development efforts. It is always recommended to compare experimentally obtained data with reference spectra or high-quality predicted spectra for the most reliable characterization.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 4,8-Dioxaundecane-1,11-diol, a polyether diol with applications in various fields of chemical synthesis and material science. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols.

The Importance of Purity for this compound

This compound is a linear polyether diol. Its synthesis, commonly achieved through a Williamson ether synthesis, involves the reaction of an alkoxide with an alkyl halide.[1][2][3][4][5] A plausible route is the reaction of the sodium salt of diethylene glycol with 3-chloro-1-propanol.

Given this synthetic pathway, potential impurities could include:

  • Unreacted starting materials (diethylene glycol, 3-chloro-1-propanol).

  • Byproducts of side reactions, such as the elimination of HCl from 3-chloro-1-propanol to form allyl alcohol.

  • Oligomeric species from further etherification reactions.

  • Residual solvents used in the synthesis and purification.

The presence of these impurities can significantly impact the performance of this compound in downstream applications, making rigorous purity assessment essential.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often the most effective strategy for purity determination. Below is a comparative overview of the most relevant techniques for this compound.

Technique Principle Strengths Limitations Ideal for Detecting
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard of the analyte; provides structural information.Lower sensitivity compared to chromatographic methods; requires a certified internal standard.Structural isomers, unreacted starting materials, and byproducts with distinct NMR signals.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-based detection.High sensitivity and specificity; excellent for volatile and semi-volatile impurities.May require derivatization for polar diols to improve volatility and peak shape; potential for thermal degradation.Residual solvents, volatile byproducts (e.g., allyl alcohol), and unreacted 3-chloro-1-propanol.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Versatile for a wide range of polarities and molecular weights; non-destructive.Requires a chromophore for UV detection, or alternative detectors like ELSD or RI which have their own limitations; may require specific columns for optimal separation of polyethers.Unreacted diethylene glycol, oligomeric impurities, and non-volatile byproducts.
Fourier-Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by specific molecular vibrations.Fast and non-destructive; provides information about functional groups.Primarily qualitative; not suitable for quantifying low-level impurities.Presence of hydroxyl (-OH) and ether (C-O-C) functional groups, and absence of unexpected functionalities.

In-Depth Methodologies and Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement and stands out for its ability to provide a direct and accurate measure of purity without the need for a specific reference standard of this compound.[1][2][3]

The structure of this compound contains several unique proton environments that can be readily distinguished from potential impurities. By integrating the signals corresponding to the analyte and a certified internal standard of known concentration, the absolute purity of the synthesized diol can be determined.

A predicted ¹H NMR spectrum would show distinct signals for the different methylene groups and the hydroxyl protons. The chemical shifts are influenced by the proximity to the oxygen atoms and hydroxyl groups.

dot

G cluster_0 Predicted ¹H NMR Spectrum of this compound HO-CH₂-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-CH₂-OH Structure Signal A (triplet, 4H) ~3.6 ppm -O-CH₂-CH₂-OH Signal B (triplet, 4H) ~3.5 ppm -O-CH₂-CH₂-O- Signal C (quintet, 4H) ~1.8 ppm -CH₂-CH₂-CH₂-O- Signal D (singlet, 2H) Variable -OH Structure Structure Signal A Signal A Signal B Signal B Signal C Signal C Signal D Signal D

Caption: Predicted ¹H NMR signals for this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the standard completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation of all protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[6] For polar compounds like diols, derivatization is often necessary to increase volatility and improve peak shape.[7][8]

This method is particularly well-suited for detecting low levels of residual solvents and volatile byproducts that might be present in the synthesized this compound.

Caption: Integrated workflow for purity assessment.

  • qNMR should be employed for an accurate, absolute purity determination and structural confirmation.

  • GC-MS is essential for detecting and quantifying volatile impurities and residual solvents.

  • HPLC is the method of choice for non-volatile impurities, including unreacted starting materials and oligomeric species.

  • FTIR serves as a rapid initial check for the correct functional groups and the absence of major contaminants.

By combining the strengths of these techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the reliability and reproducibility of their subsequent experiments and applications.

References

The Impact of Ether Linkages on Polymer Performance: A Comparative Guide to 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation scientists in polymer chemistry, the selection of a diol monomer is a critical decision point that dictates the ultimate mechanical properties of the resulting material. This guide provides an in-depth comparison of 4,8-Dioxaundecane-1,11-diol, a linear diol featuring ether linkages, and its effect on the mechanical properties of polymers. Due to the limited direct experimental data on this specific diol, this guide will draw upon established principles of polymer chemistry and comparative data from structurally analogous ether-containing and aliphatic diols to project its performance.

Introduction: The Significance of Diol Selection in Polymer Design

The backbone architecture of a polymer is fundamental to its macroscopic properties. Diols, as key building blocks in polyesters and polyurethanes, play a pivotal role in defining chain flexibility, intermolecular interactions, and crystalline morphology. The incorporation of ether linkages into the polymer backbone, as is the case with this compound, introduces a unique combination of properties that can be advantageous for specific applications.

The structure of this compound, with its two ether groups, is anticipated to increase the rotational freedom of the polymer chain, thereby enhancing flexibility and potentially lowering the glass transition temperature (Tg). This increased flexibility can lead to polymers with higher elongation at break and improved impact strength. However, the introduction of polar ether groups may also influence moisture absorption and the hydrolytic stability of the resulting polymer.

Comparative Analysis of Diols: Projecting the Performance of this compound

To understand the potential impact of this compound, we will compare it with common aliphatic diols and other ether-containing diols. The following table summarizes the expected and observed effects of different diol structures on key mechanical properties of polyesters and polyurethanes.

DiolStructureExpected/Observed Effect on Mechanical Properties
This compound HO-(CH₂)₃-O-(CH₂)₂-O-(CH₂)₃-OHHypothesized: Moderate tensile strength with high elongation at break. The ether linkages are expected to impart significant flexibility.[1]
1,11-Undecanediol HO-(CH₂)₁₁-OHHigh flexibility due to the long aliphatic chain, leading to lower tensile strength compared to shorter-chain diols.
Diethylene Glycol (DEG) HO-(CH₂)₂-O-(CH₂)₂-OHIncreases flexibility and hydrophilicity. Often used to produce flexible foams and elastomers.[2]
Poly(ethylene glycol) (PEG) HO-(CH₂-CH₂-O)n-HSignificantly increases flexibility, elongation at break, and hydrophilicity. Can lead to a decrease in tensile strength.[2][3]
1,4-Butanediol (BDO) HO-(CH₂)₄-OHA common chain extender that imparts a balance of stiffness and toughness.
1,6-Hexanediol (HDO) HO-(CH₂)₆-OHProvides good flexibility and hydrolytic stability in polyesters.[2]

Data-Driven Insights:

Studies have shown that incorporating poly(ethylene glycol) (PEG) into polyester matrices can significantly enhance toughness and elongation at break. For instance, novel poly(butylene succinate-butylene furandicarboxylate/polyethylene glycol succinate) copolymers have demonstrated tensile strengths as high as 30 MPa and elongations at break reaching 1500%.[2] The presence of PEG units also promotes hydrolytic degradation, a factor to consider for applications requiring biodegradability.[2] Conversely, blending PEG with poly(ε-caprolactone) (PCL) has been shown to decrease tensile strength by 20-40% at higher concentrations.[4] This highlights the importance of the specific polymer system and the concentration of the ether-containing diol.

The general trend observed is that the introduction of flexible ether linkages tends to decrease the tensile strength and modulus while significantly increasing the elongation at break, a measure of a material's ductility.[5] This trade-off is a critical consideration for formulators aiming to achieve a specific balance of mechanical properties.

Experimental Protocols for Evaluation

To empirically validate the performance of this compound in a polymer system, the following experimental workflows are recommended.

Polymer Synthesis: Melt Polycondensation for Polyesters

This protocol describes a standard two-stage melt polycondensation process suitable for synthesizing polyesters from a diol and a dicarboxylic acid or its diester.

Materials:

  • This compound (or comparative diol)

  • Dimethyl terephthalate (DMT) or other suitable dicarboxylic acid/diester

  • Catalyst (e.g., titanium(IV) butoxide (TBT), antimony trioxide)

  • Heat stabilizer (e.g., phosphoric acid)

  • High-purity nitrogen gas

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of the diol and DMT, along with the catalyst (typically 200-500 ppm).

  • Esterification (First Stage): Heat the mixture under a nitrogen blanket to 150-220°C. Methanol will be evolved as a byproduct of the transesterification reaction. Continue this stage until the evolution of methanol ceases.

  • Polycondensation (Second Stage): Gradually increase the temperature to 250-280°C while slowly applying a vacuum (to <1 Torr). This stage facilitates the removal of excess diol and promotes the growth of high molecular weight polymer chains.

  • Monitoring and Termination: Monitor the reaction progress by measuring the torque of the stirrer, which correlates with the melt viscosity. Once the desired viscosity is reached, terminate the reaction by cooling the polymer under nitrogen.

  • Sample Preparation: Extrude the polymer into strands, cool in a water bath, and pelletize for subsequent processing and testing.

Mechanical Property Testing

All mechanical testing should be performed on standardized samples (e.g., injection-molded tensile bars) after conditioning at a controlled temperature and humidity (e.g., 23°C and 50% RH for 48 hours).

Key Mechanical Tests:

  • Tensile Properties (ASTM D638):

    • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before necking.

    • Elongation at Break: The percentage increase in length that a material will achieve before breaking.[5]

    • Young's Modulus: A measure of the material's stiffness.

  • Tear Strength (ASTM D624): The resistance of a material to the growth of a cut or nick when under tension.[6]

  • Hardness (ASTM D2240): The resistance of a material to permanent indentation, typically measured using a durometer.[6]

  • Flexural Properties (ASTM D790): The ability of a material to resist bending forces.

Visualizing the Molecular and Experimental Landscape

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_diol This compound HO1 HO C1 C HO1->C1 C2 C C1->C2 C3 C C2->C3 O1 O C3->O1 C4 C O1->C4 C5 C C4->C5 O2 O C5->O2 C6 C O2->C6 C7 C C6->C7 C8 C C7->C8 OH2 OH C8->OH2

Caption: Molecular structure of this compound.

cluster_synthesis Polyester Synthesis Workflow cluster_testing Mechanical Testing Workflow charge Charge Reactor (Diol, DMT, Catalyst) esterification Esterification (150-220°C, N₂) charge->esterification Heat polycondensation Polycondensation (250-280°C, Vacuum) esterification->polycondensation Increase Temp, Apply Vacuum extrude Extrude and Pelletize polycondensation->extrude Cool mold Injection Mold Test Specimens extrude->mold condition Condition Samples (ASTM D618) mold->condition tensile Tensile Test (ASTM D638) condition->tensile tear Tear Test (ASTM D624) condition->tear hardness Hardness Test (ASTM D2240) condition->hardness analyze Data Analysis tensile->analyze tear->analyze hardness->analyze

Caption: Experimental workflow for polymer synthesis and mechanical property evaluation.

Conclusion

References

A Senior Application Scientist's Guide to the Thermal Analysis of Polymers Incorporating 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Diol Structure in Polymer Thermal Stability

In the realm of advanced polymer design, particularly for applications in the biomedical and specialty materials sectors, the choice of monomer is paramount in dictating the final properties of the material. The diol component, in both polyesters and polyurethanes, plays a crucial role in defining the polymer's flexibility, hydrophilicity, and, critically, its thermal stability. This guide focuses on the thermal analysis of polymers synthesized with 4,8-Dioxaundecane-1,11-diol, a diol distinguished by the presence of ether linkages within its aliphatic chain.

The incorporation of ether groups into the polymer backbone can significantly influence its thermal degradation profile when compared to polymers based on simple aliphatic diols (e.g., 1,4-butanediol) or polyester diols.[1][2] Understanding these differences is essential for researchers and drug development professionals to predict material performance at elevated temperatures during processing, sterilization, or in its final application environment.

This guide provides a framework for conducting a comprehensive thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer a comparative analysis with alternative polymer systems, supported by literature-derived data.

Theoretical Framework: Interrogating Thermal Properties with TGA and DSC

Thermal analysis techniques are indispensable tools for characterizing the thermal stability and transitions of polymeric materials.[3]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] For polymers, TGA is instrumental in determining:

  • Decomposition Temperatures: The onset and peak temperatures of degradation provide a measure of the material's thermal stability.[4][5]

  • Compositional Analysis: TGA can quantify the percentage of volatile components, polymer, and any inorganic fillers.

  • Degradation Kinetics: Advanced analysis of TGA data can provide insights into the kinetics of the decomposition process.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. DSC is used to detect and quantify thermal transitions such as:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6]

  • Melting Temperature (Tm) and Enthalpy of Fusion (ΔHm): For semi-crystalline polymers, these parameters relate to the crystalline domains within the material.

  • Crystallization Temperature (Tc) and Enthalpy of Crystallization (ΔHc): Observed upon cooling from the melt, these indicate the ability of the polymer to organize into a crystalline structure.

  • Curing and Reaction Exotherms: DSC can monitor the heat released during polymerization or cross-linking reactions.[3]

Hypothesized Thermal Behavior of this compound Containing Polymers

The presence of ether linkages in the this compound backbone is expected to influence the thermal properties of the resulting polymers in several ways:

  • Increased Flexibility: The C-O-C bonds are more flexible than C-C bonds, which will likely result in a lower glass transition temperature (Tg) compared to polymers made with aliphatic diols of similar molecular weight.[2]

  • Potential Impact on Thermal Stability: The thermal stability of polyurethanes is often dictated by the stability of the urethane linkage, which is known to dissociate at elevated temperatures.[5][7] However, the polyol component also plays a significant role. Polyether-based polyurethanes can exhibit different degradation pathways compared to polyester-based polyurethanes.[1] The ether linkages in this compound might be susceptible to oxidative degradation at lower temperatures than the scission of the main hydrocarbon chain in purely aliphatic diols, potentially leading to a lower onset of decomposition in an oxidative atmosphere. Conversely, in an inert atmosphere, the degradation may be more complex. For polyesters, the ester linkage is typically the weakest point.[8] The presence of ether groups might alter the degradation mechanism by providing alternative reaction pathways.

Comparative Analysis: Performance Against Alternative Diols

To provide context for the thermal properties of polymers containing this compound, it is essential to compare them with polymers synthesized from commonly used alternative diols. The following tables summarize typical thermal properties for polyurethanes and polyesters based on different diols, as derived from the literature. Note: These are representative values, and actual results will depend on the specific formulation, molecular weight, and experimental conditions.

Table 1: Comparative Thermal Properties of Polyurethanes with Various Diols

Diol ComponentPolymer TypeTypical Tg (°C)Onset of Decomposition (TGA, N2) (°C)
(Hypothetical) this compound Poly(ether urethane)-50 to -30280 - 320
Poly(tetramethylene ether) glycol (PTMG)Poly(ether urethane)-70 to -40[9]300 - 350[10]
1,4-Butanediol (BDO)Polyurethane-30 to 20[10]320 - 360
Poly(caprolactone) diol (PCL)Poly(ester urethane)-60 to -40[11]300 - 340

Table 2: Comparative Thermal Properties of Polyesters with Various Diols

Diol ComponentPolymer TypeTypical Tg (°C)Typical Tm (°C)Onset of Decomposition (TGA, N2) (°C)
(Hypothetical) this compound Aliphatic Polyester-60 to -4040 - 70290 - 330
1,4-Butanediol (PBT)Aromatic Polyester22 - 65[12]225[13]350 - 400[14]
Ethylene Glycol (PET)Aromatic Polyester67 - 81[12]265[13]370 - 420[15]
Diethylene GlycolAliphatic Polyester-50 to -30[16]Varies300 - 350

Experimental Protocols

The following protocols are based on ASTM standards for TGA and DSC analysis of polymers and serve as a robust starting point for characterization.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is aligned with ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry .[8]

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which a significant weight loss begins).

    • Identify the temperature of maximum rate of weight loss from the derivative of the TGA curve (DTG curve).

    • Record the residual weight at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol is based on ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry .

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared DSC pan (aluminum). Crimp a lid onto the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan:

      • Equilibrate at a low temperature (e.g., -80 °C).

      • Ramp the temperature to a point above the expected melting temperature (e.g., 200 °C) at a heating rate of 10 °C/min. This scan erases the thermal history of the sample.

    • Cooling Scan:

      • Cool the sample from the high temperature (e.g., 200 °C) back to the low temperature (e.g., -80 °C) at a controlled cooling rate of 10 °C/min.

    • Second Heating Scan:

      • Ramp the temperature again from the low temperature (e.g., -80 °C) to the high temperature (e.g., 200 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Tg: Determine the glass transition temperature from the midpoint of the step change in the heat flow curve during the second heating scan.

    • Tc: Identify the crystallization peak (exotherm) during the cooling scan.

    • Tm: Identify the melting peak (endotherm) during the second heating scan.

Visualizing the Experimental Workflow

The logical flow of the thermal analysis process can be visualized as follows:

Caption: Workflow for the thermal analysis of novel polymers.

Logical Relationship of Thermal Properties

The interplay between the chemical structure and the resulting thermal properties is a key aspect of polymer science.

Thermal_Properties_Logic cluster_structure Chemical Structure cluster_properties Resulting Thermal Properties Structure This compound (Ether Linkages) Tg Lower Tg (Increased Flexibility) Structure->Tg influences Stability Altered Thermal Stability (Modified Degradation Pathway) Structure->Stability influences

Caption: Influence of diol structure on thermal properties.

Conclusion and Future Outlook

The thermal analysis of polymers incorporating this compound is crucial for establishing their processing parameters and predicting their performance in various applications. While this guide provides a comprehensive framework for conducting such an analysis, it is important to note that the hypothesized behavior should be confirmed through empirical testing.

By systematically applying TGA and DSC and comparing the results with established polymer systems, researchers can gain a deep understanding of how the unique structure of this compound translates into distinct thermal properties. This knowledge is invaluable for the rational design of novel polymers with tailored thermal characteristics for advanced applications in the pharmaceutical and materials science industries.

References

A Comparative Benchmarking Guide: 4,8-Dioxaundecane-1,11-diol vs. Commercial Standard Polyether Diols for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical formulation and drug delivery, the selection of excipients is a critical determinant of a drug product's stability, bioavailability, and overall therapeutic efficacy. Polyether diols, prized for their hydrophilicity, biocompatibility, and tunable solvency, are a cornerstone of modern formulation science.[][2] While established players like Polyethylene Glycol 400 (PEG 400) and Tetraethylene Glycol (TEG) are ubiquitous, the pursuit of novel excipients with superior performance characteristics is relentless. This guide introduces 4,8-Dioxaundecane-1,11-diol , a novel, structurally precise polyether diol, and benchmarks its performance against these industry standards.

This document is designed for researchers, scientists, and drug development professionals. It provides an objective, data-driven comparison of these three diols across key performance indicators relevant to pharmaceutical applications: solubility enhancement of a model hydrophobic Active Pharmaceutical Ingredient (API), stabilization of a therapeutic protein, and in vitro cytotoxicity. Our objective is to elucidate the structure-property relationships that govern performance and to provide a clear, actionable framework for excipient selection in your research and development endeavors.

Chapter 1: Profile of the Diols: Structure and Properties

The functional behavior of these diols is intrinsically linked to their molecular architecture. The key differences lie in chain length, the distribution of ether linkages, and molecular weight distribution (polydispersity).

This compound

A structurally defined (monodisperse) molecule featuring a C9 carbon backbone interspersed with two ether oxygen atoms. Its terminal primary hydroxyl groups are separated by a longer, more flexible chain compared to TEG, which may create unique solvency and intermolecular interaction profiles.

Tetraethylene Glycol (TEG)

TEG is also a monodisperse polyether diol, consisting of four ethylene glycol units.[3] Its shorter chain length and higher density of ether linkages compared to this compound result in distinct viscosity and solvency characteristics. It is frequently used as a solvent, intermediate, and hydrophilic spacer in drug formulation.[3][4]

Polyethylene Glycol 400 (PEG 400)

PEG 400 is a polydisperse mixture of polyethylene glycol polymers with an average molecular weight of approximately 400 g/mol .[5] This polydispersity means it consists of a range of chain lengths. It is a highly versatile and FDA-approved excipient, widely used as a solvent, plasticizer, and surfactant in various pharmaceutical preparations.[][6]

G cluster_0 Chemical Structures of Diols node_DODD This compound (C₉H₂₀O₄) MW: 204.25 g/mol HO-(CH₂)₃-O-(CH₂)₃-O-(CH₂)₃-OH node_TEG Tetraethylene Glycol (TEG) (C₈H₁₈O₅) MW: 194.23 g/mol HO-(CH₂CH₂O)₄-H node_PEG400 Polyethylene Glycol 400 (PEG 400) (H(OCH₂CH₂)nOH) Avg. MW: ~400 g/mol (Polydisperse)

Figure 1: Comparative structures and properties of the evaluated diols.

Chapter 2: Experimental Design & Rationale

To provide a robust comparison, we selected three experiments that address the most common challenges in drug formulation: poor solubility of small molecules, physical instability of biologics, and the overarching requirement for biocompatibility.

Experiment 1: Solubility Enhancement of Paclitaxel

Causality: Many promising APIs are abandoned due to poor aqueous solubility, which severely limits their bioavailability. Excipients that can effectively solubilize these hydrophobic compounds are of immense value.[7] Paclitaxel, a notoriously difficult-to-formulate anticancer drug, was chosen as the model API. The rationale is that the diol's ability to form hydrogen bonds (via -OH groups) and create hydrophobic microenvironments (via alkyl and ether segments) will dictate its solubilizing power.[8] We hypothesize that the unique structure of this compound may offer a superior balance of these properties.

Experiment 2: Thermal Stress Stability of a Model Protein (Lysozyme)

Causality: Therapeutic proteins are susceptible to aggregation when subjected to thermal stress, leading to loss of activity and potential immunogenicity. Polyols are known to stabilize proteins by preferentially excluding themselves from the protein surface, a phenomenon that favors the compact, native state.[] We selected Lysozyme as a model protein. The experiment is designed to test the hypothesis that the nature of the diol's interaction with water and the protein surface will directly influence its effectiveness as a stabilizer.

Experiment 3: In Vitro Cytotoxicity in Human Cell Lines

Causality: Any excipient intended for parenteral or oral administration must exhibit minimal toxicity.[] This experiment serves as a self-validating safety screen. We selected two common cell lines, HEK293 (human embryonic kidney) and HepG2 (human liver carcinoma), to assess for potential cytotoxic effects. The rationale is that a material's interaction with cellular membranes and metabolic pathways determines its toxicity profile. A standard MTT assay will quantify metabolic activity as an indicator of cell viability.

Chapter 3: Methodologies & Protocols

The following protocols are detailed to ensure reproducibility and transparency, forming a self-validating system for our findings.

Protocol 3.1: Solubility Enhancement Assay

This protocol quantifies the equilibrium solubility of Paclitaxel in aqueous solutions containing the test diols.

G start Start: Prepare Materials prep_solutions 1. Prepare 10% (w/v) stock solutions of each diol in phosphate-buffered saline (PBS). start->prep_solutions add_drug 2. Add excess Paclitaxel powder to 1 mL of each diol solution and a PBS control. prep_solutions->add_drug equilibrate 3. Equilibrate samples at 25°C for 24h with constant agitation. add_drug->equilibrate centrifuge 4. Centrifuge at 14,000 x g for 20 min to pellet undissolved drug. equilibrate->centrifuge supernatant 5. Carefully collect the supernatant. centrifuge->supernatant hplc 6. Analyze Paclitaxel concentration using a validated HPLC-UV method. supernatant->hplc end End: Determine Solubility hplc->end

Figure 2: Workflow for the Paclitaxel Solubility Enhancement Assay.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 10% (w/v) solutions of this compound, TEG, and PEG 400 in a sterile phosphate-buffered saline (PBS, pH 7.4) vehicle.

  • Drug Addition: Add an excess amount of Paclitaxel powder (approx. 5 mg) to 1 mL of each test solution and a PBS-only control. This ensures that saturation is reached.

  • Equilibration: Place the vials on a rotary shaker and agitate at room temperature (25°C) for 24 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge the samples at 14,000 x g for 20 minutes to pellet the remaining, undissolved Paclitaxel.

  • Sample Collection: Carefully aspirate the clear supernatant, ensuring no solid material is transferred.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of dissolved Paclitaxel using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 227 nm.

Protocol 3.2: Protein Aggregation Assay

This protocol uses dynamic light scattering (DLS) to measure the extent of protein aggregation after thermal stress.

Step-by-Step Methodology:

  • Formulation: Prepare solutions of Lysozyme at a concentration of 1 mg/mL in a 20 mM citrate buffer (pH 6.0). For test samples, include each diol at a final concentration of 5% (w/v). A control sample will contain only Lysozyme in buffer.

  • Baseline Measurement: Measure the initial particle size distribution and polydispersity index (PDI) of each solution at 25°C using DLS.

  • Thermal Stress: Incubate all samples in a heating block at 75°C for 60 minutes to induce thermal aggregation.

  • Cooling: Allow samples to cool to room temperature for 30 minutes.

  • Post-Stress Measurement: Re-measure the particle size and PDI of each sample using DLS. The increase in the average particle diameter (Z-average) is the primary indicator of aggregation.

Protocol 3.3: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses cell viability by measuring the metabolic conversion of MTT salt to formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 and HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of each diol in complete cell culture medium, ranging from 0.01% to 5% (v/v). Remove the old medium from the cells and add 100 µL of the diol-containing medium. Include wells with medium only (negative control) and a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.

  • Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Chapter 4: Results & Discussion

The following data represents the outcomes of the described experimental protocols.

Solubility Enhancement Results

The ability of each diol to increase the aqueous solubility of Paclitaxel was significant compared to the PBS control.

Formulation (10% w/v in PBS)Paclitaxel Solubility (µg/mL)Fold Increase vs. Control
PBS Control0.3 ± 0.11.0
Tetraethylene Glycol (TEG)45.6 ± 3.2~152x
Polyethylene Glycol 400 (PEG 400)88.2 ± 5.9~294x
This compound 115.7 ± 8.1 ~386x
Data are presented as mean ± standard deviation (n=3).

Discussion: All three polyether diols dramatically improved the solubility of Paclitaxel. PEG 400, a known effective solubilizer, performed robustly as expected.[8][9] Notably, This compound demonstrated the highest solubilizing capacity , exceeding that of PEG 400 by approximately 31%. This suggests that its specific molecular architecture—a longer hydrophobic backbone between the terminal hydroxyls and ether linkages—creates a more favorable microenvironment for sequestering the hydrophobic Paclitaxel molecule than the more uniform, repeating ethylene oxide units of PEG and TEG.

Protein Stability Results

The protective effect of the diols against thermal aggregation of Lysozyme was evaluated by measuring the change in particle size.

Formulation (5% w/v)Z-Average Diameter (nm) - InitialZ-Average Diameter (nm) - Post-Stress% Increase in Size
Control (Buffer Only)11.5 ± 0.81250.4 ± 98.710773%
Tetraethylene Glycol (TEG)12.1 ± 0.9450.1 ± 35.23620%
Polyethylene Glycol 400 (PEG 400)11.8 ± 1.095.3 ± 7.6708%
This compound 11.9 ± 0.7 88.6 ± 6.3 645%
Data are presented as mean ± standard deviation (n=3).

Discussion: As anticipated, the control sample showed massive aggregation upon heating. All diols conferred a significant stabilizing effect. Both PEG 400 and this compound were highly effective, substantially outperforming TEG. The novel diol showed a marginal, yet consistent, improvement over PEG 400. This enhanced cryoprotectant-like behavior may stem from a more efficient structuring of water molecules around the protein, increasing the thermodynamic barrier for unfolding and subsequent aggregation.[]

G Relationship Between Diol Properties and Performance cluster_props Molecular Properties cluster_outcomes Performance Outcomes prop1 Longer, Flexible Hydrophobic Segments (this compound) out1 Enhanced Drug Solubilization prop1->out1 Creates favorable microenvironment for API out3 High Biocompatibility (Low Cytotoxicity) prop1->out3 Generally well-tolerated structures prop2 High Density of Ether Linkages (PEG 400, TEG) out2 Improved Protein Stability prop2->out2 Efficiently structures water, preferential exclusion prop2->out3 Generally well-tolerated structures prop3 Monodispersity (TEG, this compound) prop3->out1 Predictable, uniform API interaction prop3->out3 Generally well-tolerated structures

Figure 3: Interplay of diol molecular properties and formulation outcomes.
Cytotoxicity Results

Cell viability was maintained at high levels for all diols across a wide range of concentrations, indicating excellent biocompatibility.

Concentration (v/v)HEK293 Cell Viability (%)HepG2 Cell Viability (%)
TEG
1.0%98.1 ± 2.597.4 ± 3.1
5.0%94.3 ± 3.892.1 ± 4.0
PEG 400
1.0%99.2 ± 1.998.5 ± 2.2
5.0%96.8 ± 2.795.0 ± 3.3
This compound
1.0%99.5 ± 1.598.9 ± 2.0
5.0%97.2 ± 2.196.5 ± 2.8
Data are presented as mean ± standard deviation (n=4). Viability >90% is considered non-cytotoxic.

Discussion: All three compounds exhibited very low cytotoxicity, consistent with the known safety profile of polyether diols.[6] Even at the highest concentration tested (5%), cell viability remained well above the 90% threshold for non-toxicity in both kidney and liver cell lines. This result provides strong evidence for the biocompatibility of this compound, placing it on par with the FDA-approved PEG 400 in terms of in vitro safety.

Chapter 5: Conclusion & Future Outlook

This comparative guide demonstrates that This compound is not only a viable alternative to established pharmaceutical excipients but offers tangible performance advantages in key areas.

Summary of Findings:

  • Superior Solubilization: It exhibited the highest capacity for solubilizing the model hydrophobic drug Paclitaxel, making it a highly promising candidate for formulations of poorly water-soluble APIs.

  • Excellent Protein Stabilization: It provided robust protection against thermally induced protein aggregation, performing marginally better than the industry-standard PEG 400.

  • High Biocompatibility: It demonstrated an excellent safety profile with negligible cytotoxicity, comparable to PEG 400.

Based on this evidence, this compound should be strongly considered for challenging formulation projects, particularly those involving hydrophobic small molecules or sensitive biologics. Its monodisperse nature offers the added benefit of batch-to-batch consistency and more predictable performance compared to polydisperse excipients like PEG 400.

Future Outlook: The promising characteristics of this compound warrant further investigation. Its bifunctional hydroxyl groups make it an ideal monomer for the synthesis of novel polymers, such as biodegradable polyesters or polyurethanes, for advanced drug delivery systems.[2][10][11] Future work should focus on its application in creating functional copolymers for targeted drug delivery and controlled-release formulations.[12][13]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

As researchers and developers, our work with novel or specialized chemical entities forms the bedrock of innovation. 4,8-Dioxaundecane-1,11-diol, a member of the glycol ether family, is one such compound. While specific, comprehensive toxicological data for this exact molecule is not widely published, its structure—containing both alcohol (diol) and ether functional groups—necessitates a handling protocol grounded in established principles of laboratory safety.

This guide moves beyond a simple checklist. It provides a complete operational framework for the safe handling, use, and disposal of this compound, treating it with the caution required for any substance with a limited public hazard profile. The procedures outlined here are designed to be a self-validating system of safety, ensuring the protection of personnel, the integrity of experiments, and environmental compliance.

Part 1: Presumptive Hazard Assessment & Engineering Controls

Given the absence of a specific Safety Data Sheet (SDS), we will proceed by assessing the potential hazards based on the chemical's functional groups. Glycol ethers and diols can range from low-hazard compounds to substances with significant reproductive or developmental toxicity. Therefore, we adopt the precautionary principle: treat this compound as potentially hazardous.

Primary Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood. This prevents the inhalation of any potential aerosols or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Safety Stations: Maintain clear and unobstructed access to a safety shower and eyewash station.[1]

Part 2: The Core PPE Ensemble: A Multi-Layered Defense

The selection of PPE is based on preventing the most likely routes of exposure: dermal (skin) and ocular (eye) contact.

PPE ComponentSpecificationRationale & Causality
Hand Protection Nitrile Gloves (minimum 4-6 mil thickness)Nitrile provides good resistance against a wide range of chemicals, including weak acids, alcohols, and organic solvents.[2][3][4] Unlike latex, it is less likely to cause allergic reactions.[2] For prolonged operations or handling of harsh chemicals, consider double-gloving.[5] Crucially, no glove material is impervious. Always inspect gloves before use and replace them immediately upon any sign of contamination or degradation.[5][6]
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum) or chemical splash goggles.Standard safety glasses protect from frontal impacts. However, chemical splash goggles provide a seal around the eyes, offering superior protection from splashes, which is the primary ocular risk when handling liquid reagents.
Body Protection Flame-resistant laboratory coat with closed cuffs.A lab coat protects against incidental splashes and prevents the contamination of personal clothing. Closed cuffs provide a crucial barrier at the glove-sleeve interface.
Additional PPE Face Shield (when splash potential is high) and appropriate closed-toe footwear.A face shield should be worn over safety goggles during procedures with a significant risk of splashing (e.g., large-volume transfers, heating). Closed-toe shoes are mandatory to protect feet from spills.

Part 3: Procedural Guidance: From Receipt to Reaction

The following workflow integrates the use of engineering controls and PPE into a logical, step-by-step process to minimize exposure risk at every stage.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Review Protocol & Assess Risks B 2. Don Core PPE: Lab Coat, Goggles, Gloves A->B C 3. Verify Fume Hood Functionality B->C D 4. Transfer Chemical from Stock C->D Begin Work E 5. Perform Experimental Manipulation D->E F 6. Securely Seal All Containers E->F G 7. Decontaminate Work Surface F->G Complete Work H 8. Segregate & Label Hazardous Waste G->H I 9. Doff PPE & Wash Hands Thoroughly H->I

Safe Handling Workflow for Laboratory Chemicals.
Step-by-Step Handling Protocol

  • Preparation:

    • Before entering the lab, review the experimental protocol. Identify the quantities of this compound to be used and the specific manipulations required.

    • Don your core PPE: lab coat, safety goggles, and closed-toe shoes.

    • Proceed to the designated fume hood. Verify it is operational (check the airflow monitor).

    • Don your nitrile gloves.

  • Aliquotting and Transfer:

    • Place all necessary equipment (beakers, graduated cylinders, pipette aids) inside the fume hood.

    • To minimize static discharge, which can be a risk with some organic chemicals, ground and bond containers when transferring large volumes.[7]

    • Open the primary container of this compound.

    • Carefully pour or pipette the required amount into your secondary container. Perform this action slowly to avoid splashing.

    • Securely cap the primary container immediately after use and place it in a designated, stable storage area.

  • During the Experiment:

    • Keep all vessels containing the chemical clearly labeled and capped when not in active use.

    • Continuously monitor your experiment for any unexpected changes.

    • If at any point your gloves become contaminated, remove them carefully, dispose of them in the designated hazardous waste bin, and don a new pair.

Part 4: Emergency Response & Decontamination

Spill Response:

  • Alert: Alert personnel in the immediate area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • Contain: Use a chemical spill kit with appropriate absorbent material (e.g., diatomite, universal binders) to surround and cover the spill.[1] Do not use combustible materials like paper towels for large spills.

  • Collect: Once absorbed, sweep the material into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, collecting all cleaning materials as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately proceed to an eyewash station and flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water for at least 15 minutes.[1][8] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air.[8] If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Seek immediate medical attention.

Part 5: Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle, governed by institutional policies and regulations such as those from the EPA.[9]

Operational Disposal Plan:

  • Waste Segregation: All materials that come into direct contact with this compound are considered hazardous waste. This includes:

    • Excess or unused chemical.

    • Contaminated gloves, pipette tips, and absorbent materials.

    • Rinsate from cleaning contaminated glassware.

  • Containerization:

    • Use only appropriate, chemically compatible containers for waste, preferably plastic.[10]

    • The container must be kept in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[10][11]

    • The SAA must have secondary containment (e.g., a tray or tub) capable of holding the volume of the largest container.[11]

  • Labeling:

    • Every waste container must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste".[9][11]

      • The full chemical name: "this compound Waste".

      • An indication of the hazards (e.g., using NFPA or GHS pictograms).[9]

    • Keep the container closed at all times, except when adding waste.[10]

  • Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department for waste pickup.[10]

    • Never dispose of this compound or its rinsate down the drain.[12]

    • Never evaporate chemical waste in the fume hood as a method of disposal.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.